Product packaging for D-Lyxose-13C-2(Cat. No.:)

D-Lyxose-13C-2

Cat. No.: B12410162
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-IQGOOSNCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Lyxose-13C-2 is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B12410162 D-Lyxose-13C-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2S,3S,4R)-2,3,4,5-tetrahydroxy(113C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1+1

InChI Key

PYMYPHUHKUWMLA-IQGOOSNCSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Significance of D-Lyxose-13C-2 in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. While direct research on D-Lyxose-13C-2 is not extensively documented in publicly available literature, its significance can be inferred from the known metabolic pathways of D-Lyxose and the well-established principles of carbon-13 (¹³C) isotope tracing. This technical guide explores the metabolic fate of D-Lyxose and extrapolates the potential applications of this compound as a tracer for dissecting specific enzymatic steps and pathways, particularly within the context of microbial and potentially altered mammalian metabolism.

Introduction to D-Lyxose Metabolism

D-Lyxose is a pentose sugar that is not as commonly metabolized as other sugars like glucose or xylose. However, certain microorganisms possess the enzymatic machinery to utilize it as a carbon and energy source. The primary pathway for D-Lyxose catabolism involves its isomerization to D-Xylulose, a key intermediate in the pentose phosphate pathway (PPP).

In some bacteria, such as mutant strains of Escherichia coli, D-Lyxose can be transported into the cell and subsequently converted to D-Xylulose.[1] This conversion is often catalyzed by an isomerase that may have a primary affinity for another sugar, like D-mannose, but fortuitously acts on D-Lyxose.[1] Once formed, D-Xylulose is phosphorylated to D-Xylulose-5-phosphate, which then enters the central carbon metabolism via the pentose phosphate pathway.[1][2]

The Role of ¹³C-Labeled Tracers in Metabolic Flux Analysis

Carbon-13 labeled substrates, such as [¹³C]glucose, are extensively used in metabolic flux analysis (MFA) to trace the path of carbon atoms through metabolic networks.[3][4][5] By measuring the incorporation of ¹³C into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates (fluxes) of metabolic reactions.[6][7] The choice of the specific isotopically labeled position on the sugar molecule is critical as it determines which pathways can be most accurately resolved.[3][4]

Inferred Significance and Applications of this compound

Based on the known metabolic pathway of D-Lyxose, the use of D-Lyxose labeled with ¹³C at the second carbon position (this compound) would offer a powerful tool for several specific investigations:

  • Probing Isomerase Activity: The primary metabolic step for D-Lyxose is its isomerization to D-Xylulose. By using this compound, the ¹³C label would be specifically transferred to the C-2 position of D-Xylulose. This allows for the direct and unambiguous tracing of this enzymatic conversion, enabling studies on enzyme kinetics, substrate specificity, and regulation.

  • Dissecting the Pentose Phosphate Pathway: Following the isomerization and subsequent phosphorylation, the resulting D-Xylulose-5-phosphate-2-¹³C would enter the pentose phosphate pathway. The transketolase and transaldolase reactions of the non-oxidative PPP would then distribute this ¹³C label to other key intermediates such as sedoheptulose-7-phosphate, erythrose-4-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate. Tracking the specific positional labeling in these metabolites can provide detailed insights into the relative activities of different branches of the PPP.

  • Investigating Microbial Sugar Metabolism: In microorganisms capable of utilizing D-Lyxose, this compound could be used to quantify the contribution of this specific sugar to central carbon metabolism, especially in mixed substrate environments. This is crucial for understanding microbial physiology and for metabolic engineering applications aimed at converting pentose sugars into valuable bioproducts.

Experimental Workflow for Metabolic Flux Analysis using this compound

A typical experimental workflow for a metabolic flux analysis study using this compound would involve the following steps:

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Culture Cell Culture Preparation Incubation Incubate Cells with Labeled Medium Culture->Incubation Medium Prepare Medium with This compound Medium->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis MFA Metabolic Flux Analysis Software Analysis->MFA Interpretation Data Interpretation MFA->Interpretation

Figure 1: Generalized workflow for a metabolic flux analysis experiment using a ¹³C-labeled substrate.

Experimental Protocol Details:

  • Cell Culture and Medium Preparation: The organism of interest (e.g., bacteria, yeast) is cultured under defined conditions. For the experiment, the standard carbon source is replaced with a medium containing a known concentration of this compound.

  • Isotopic Labeling: The cells are grown in the labeled medium until they reach a metabolic and isotopic steady state. This ensures that the labeling patterns of intracellular metabolites are stable.

  • Metabolite Quenching and Extraction: To halt enzymatic activity and preserve the metabolic state, the cells are rapidly quenched, often using cold methanol. Intracellular metabolites are then extracted.

  • Analytical Measurement: The isotopic labeling patterns of the extracted metabolites are measured using mass spectrometry (MS) coupled with either liquid chromatography (LC) or gas chromatography (GC).

  • Metabolic Flux Analysis: The measured mass isotopomer distributions are then used as input for computational models to estimate the intracellular metabolic fluxes.

Visualizing the Metabolic Fate of this compound

The metabolic pathway of D-Lyxose and the subsequent fate of the ¹³C label from this compound are depicted below.

D_Lyxose_Metabolism cluster_input Input Substrate cluster_isomerization Isomerization cluster_ppp Pentose Phosphate Pathway DLyxose This compound DXylulose D-Xylulose-2-13C DLyxose->DXylulose Isomerase DXylulose5P D-Xylulose-5-P-2-13C DXylulose->DXylulose5P Kinase PPP_Intermediates PPP Intermediates (S7P, E4P, F6P, G3P) DXylulose5P->PPP_Intermediates Transketolase/ Transaldolase

Figure 2: Proposed metabolic fate of the ¹³C label from this compound.

Quantitative Data Considerations

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
D-Xylulose-5-P5905000
Sedoheptulose-7-P104045500
Erythrose-4-P206020000
Fructose-6-P1535401000
Glyceraldehyde-3-P255025000
Table 1: Hypothetical Mass Isotopomer Distributions from a this compound Tracing Experiment. M+n represents the fraction of the metabolite pool containing n ¹³C atoms.

Conclusion

Although direct experimental data on this compound is scarce, its significance as a research tool can be strongly inferred. As a specifically labeled isotopic tracer, it holds the potential to provide high-resolution insights into the activity of sugar isomerases and the intricate network of the pentose phosphate pathway. For researchers in microbiology, metabolic engineering, and drug development focusing on organisms or cellular states where pentose sugar metabolism is active, this compound represents a valuable, albeit currently underutilized, tool for quantitative metabolic analysis. Further research into the synthesis and application of this compound is warranted to fully explore its potential in advancing our understanding of cellular metabolism.

References

An In-depth Technical Guide to D-Lyxose-13C-2: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of D-Lyxose-13C-2, a stable isotope-labeled monosaccharide. The information is curated for researchers, scientists, and drug development professionals, focusing on its chemical structure, physicochemical properties, synthesis, and its role in metabolic research.

Chemical Structure and Properties

D-Lyxose is an aldopentose, a five-carbon sugar with an aldehyde functional group. It is a C'-2 epimer of D-Xylose. The "-13C-2" designation indicates that the carbon atom at the second position is the stable isotope carbon-13.

Chemical Structure:

The structure of this compound can be represented in both its open-chain and cyclic (pyranose) forms.

Figure 1: Chemical structures of this compound.

Physicochemical Properties
PropertyD-Lyxose (Unlabeled)This compound (Estimated)Reference
Molecular Formula C₅H₁₀O₅C₄¹³CH₁₀O₅[1]
Molecular Weight 150.13 g/mol 151.13 g/mol [1]
CAS Number 1114-34-783379-39-9[1][2]
Appearance White to slightly yellow crystalline powderWhite to off-white solid[1]
Melting Point 108-112 °C~108-112 °C[1]
Solubility Soluble in water (50 mg/mL)Soluble in water[1]
Optical Rotation [α]D²⁵ -13.8° (c=4 in H₂O)~ -13.8°[1]
Spectral Data

The primary analytical technique for confirming the position of the 13C label is Nuclear Magnetic Resonance (NMR) spectroscopy. The 13C NMR spectrum of unlabeled D-Lyxose shows distinct signals for each carbon atom. In this compound, the signal corresponding to the C2 carbon would exhibit a significantly enhanced intensity.

Table 2: 13C NMR Chemical Shifts for D-Lyxose in D₂O [3]

Carbon Atomα-pyranose (ppm)β-pyranose (ppm)
C1 95.595.9
C2 71.571.5
C3 72.074.2
C4 69.068.0
C5 64.665.7

Experimental Protocols

Representative Synthesis of this compound

Synthesis_Workflow D_threose D-Threose cyanohydrin Cyanohydrin Intermediate (mixture of epimers) D_threose->cyanohydrin 1. Na¹³CN 2. H₂SO₄ hydrolysis Hydrolysis cyanohydrin->hydrolysis H₂O, heat lactonization Lactonization hydrolysis->lactonization Acid catalyst reduction Reduction to Aldoses lactonization->reduction Na/Hg, H₂SO₄ separation Chromatographic Separation reduction->separation HPLC D_Lyxose_13C_2 This compound separation->D_Lyxose_13C_2

Figure 2: Representative workflow for the synthesis of this compound.

Methodology:

  • Cyanohydrin Formation: D-threose is reacted with sodium cyanide-¹³C (Na¹³CN) in an aqueous solution. The cyanide ion attacks the carbonyl carbon of D-threose, forming a pair of epimeric cyanohydrins with the ¹³C label at the newly formed C2 position. The reaction is typically acidified to favor the cyanohydrin.

  • Hydrolysis: The resulting cyanohydrin mixture is hydrolyzed, usually by heating with a mineral acid (e.g., sulfuric acid). This converts the nitrile group into a carboxylic acid, yielding a mixture of aldonic acids.

  • Lactonization: The aldonic acids are then converted to their corresponding γ-lactones by heating with an acid catalyst.

  • Reduction: The lactones are reduced to the corresponding aldoses. A common method is reduction with sodium amalgam in a controlled acidic environment. This step yields a mixture of D-lyxose-2-¹³C and D-xylose-2-¹³C.

  • Purification: The final mixture of ¹³C-labeled pentoses is separated and purified, typically using high-performance liquid chromatography (HPLC) or other chromatographic techniques, to isolate pure this compound.

Metabolic Flux Analysis using this compound

This compound is a valuable tracer for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system.[4][] The following is a representative protocol for an in vitro MFA experiment.

MFA_Workflow cell_culture 1. Cell Culture (e.g., cancer cell line) labeling 2. Isotopic Labeling Incubate with this compound cell_culture->labeling quenching 3. Quenching Metabolism (e.g., cold methanol) labeling->quenching extraction 4. Metabolite Extraction quenching->extraction analysis 5. Analytical Measurement (LC-MS, GC-MS, NMR) extraction->analysis data_analysis 6. Data Analysis and Flux Calculation analysis->data_analysis flux_map Metabolic Flux Map data_analysis->flux_map

Figure 3: Experimental workflow for Metabolic Flux Analysis (MFA).

Methodology:

  • Cell Culture: The cell line of interest is cultured under defined conditions to reach a steady metabolic state.

  • Isotopic Labeling: The standard growth medium is replaced with a medium containing this compound as the tracer. The cells are incubated for a specific period to allow for the uptake and metabolism of the labeled sugar.

  • Quenching and Extraction: Cellular metabolism is rapidly halted (quenched), typically by washing with a cold saline solution and then adding a cold solvent like methanol. The intracellular metabolites are then extracted.

  • Analytical Measurement: The extracted metabolites are analyzed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) to determine the incorporation and distribution of the 13C label in downstream metabolites.[6]

  • Data Analysis and Flux Calculation: The isotopic labeling patterns are used in computational models to calculate the intracellular metabolic fluxes.

Signaling and Metabolic Pathways

D-Lyxose is metabolized through the Pentose Phosphate Pathway (PPP). The initial step involves the isomerization of D-lyxose to D-xylulose, a reaction catalyzed by the enzyme D-lyxose isomerase.[7] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is an intermediate of the PPP.

Pentose_Phosphate_Pathway D_Lyxose This compound D_Xylulose D-Xylulose-13C-2 D_Lyxose->D_Xylulose D-lyxose isomerase D_Xylulose_5P D-Xylulose-5-Phosphate-13C-2 D_Xylulose->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP Glycolysis Glycolysis PPP->Glycolysis Nucleotide_synthesis Nucleotide Synthesis PPP->Nucleotide_synthesis

Figure 4: Metabolic fate of D-Lyxose via the Pentose Phosphate Pathway.

The use of this compound as a tracer allows for the detailed investigation of the flux through the PPP and its connections to other central metabolic pathways like glycolysis and nucleotide biosynthesis. This is particularly relevant in cancer research, where alterations in these pathways are common.[8]

Applications in Research and Drug Development

Stable isotope-labeled sugars like this compound are powerful tools in various research areas:

  • Metabolic Flux Analysis (MFA): As detailed above, it is a key tracer for elucidating metabolic pathways and quantifying reaction rates in both normal and diseased states.[4][]

  • Drug Development: By tracing the metabolic fate of D-lyxose, researchers can understand how potential drugs affect cellular metabolism. D-Lyxose itself is a precursor for some anti-tumor and immunostimulating agents.[9]

  • Enzyme Characterization: this compound can be used as a substrate to study the kinetics and mechanism of enzymes such as D-lyxose isomerase.[7]

  • Nutraceutical and Functional Food Research: Understanding the metabolism of rare sugars like D-lyxose is important for the development of novel food ingredients with potential health benefits.[7]

Conclusion

This compound is a valuable research tool for scientists and professionals in the fields of biochemistry, medicine, and biotechnology. Its primary application lies in metabolic flux analysis, providing detailed insights into the intricate network of cellular metabolism. While specific data for this isotopologue is sparse, this guide provides a comprehensive overview based on the available information for D-lyxose and related compounds, offering a solid foundation for its application in experimental research.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Abundance of D-Lyxose and its Isotopes

This technical guide provides a comprehensive overview of the natural abundance of D-Lyxose, a rare aldopentose sugar, and the principles governing the distribution of its stable isotopes. This document details the natural occurrence of D-Lyxose, the isotopic composition of its constituent elements, and the experimental protocols for their determination.

Introduction to D-Lyxose

D-Lyxose is a monosaccharide, specifically an aldopentose, with the chemical formula C₅H₁₀O₅.[1] It is a C'-2 carbon epimer of D-Xylose.[1] While structurally similar to other more common pentoses, D-Lyxose is considered a rare sugar due to its limited presence in nature.[1][2] Its unique properties and potential biological activities make it a subject of interest in various research and development fields, including glycobiology and drug discovery.

Natural Abundance of D-Lyxose

Unlike highly abundant monosaccharides such as D-glucose, D-galactose, and D-fructose, D-Lyxose is found infrequently in natural sources.[1][3] Its occurrence is primarily documented as a component of more complex molecules in specific organisms.

Table 1: Natural Occurrence of D-Lyxose

Source CategorySpecific ExamplesNotes
Bacterial Glycolipids Found in the cell walls of certain bacteria, such as Mycobacterium phlei and Mycobacterium smegmatis.[1]D-Lyxose is a constituent of the mycobacteriophage receptors in these species.
General Natural Abundance Considered a "rare sugar" with low abundance in the broader natural environment.[2]Its rarity is a key characteristic, distinguishing it from common monosaccharides.

Isotopic Composition of D-Lyxose

The isotopic abundance of a D-Lyxose (C₅H₁₀O₅) molecule is a composite of the natural abundances of the stable isotopes of its constituent elements: Carbon, Hydrogen, and Oxygen. The overall isotopic distribution for the molecule can be calculated based on the probabilities of the occurrence of each isotope. The following table summarizes the abundances of the stable isotopes for these elements.

Table 2: Natural Abundance of Stable Isotopes of Carbon, Hydrogen, and Oxygen

ElementIsotopeMolar Mass ( g/mol )Natural Abundance (%)
Hydrogen (H) ¹H (Protium)1.007825> 99.98[4]
²H (Deuterium)2.014102~0.0115 - 0.0145[4]
Carbon (C) ¹²C12.000000[0.9884, 0.9904][5]
¹³C13.003355[0.0096, 0.0116][5]
Oxygen (O) ¹⁶O15.994915[0.99738, 0.99776][5]
¹⁷O16.999132[0.000367, 0.000400][5]
¹⁸O17.999160[0.00187, 0.00222][5]

Note: The natural abundance of isotopes can show slight variations depending on the source.[6][7]

Experimental Protocols for Determination

Determining the natural abundance of D-Lyxose and its isotopic composition requires a combination of chromatographic separation and mass spectrometry techniques.

Protocol for Quantification of D-Lyxose in a Biological Sample

This protocol provides a general workflow for the extraction and quantification of monosaccharides from a complex biological matrix.

  • Sample Preparation and Hydrolysis :

    • If D-Lyxose is part of a larger polysaccharide or glycolipid, the sample must first be hydrolyzed to release the individual monosaccharides. Acid hydrolysis (e.g., with trifluoroacetic acid) is a common method.

    • The sample is then neutralized and subjected to a cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances like proteins, lipids, and salts.

  • Chromatographic Separation :

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to separate the different monosaccharides in the sample.

    • For GC analysis, monosaccharides are typically derivatized (e.g., silylation or acetylation) to make them volatile.

    • The choice of column and mobile/carrier phase is critical for achieving good resolution between D-Lyxose and other isomeric sugars.

  • Detection and Quantification :

    • For quantification, a detector such as a refractive index detector (RID), an evaporative light scattering detector (ELSD), or a mass spectrometer (MS) can be used.

    • Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from known concentrations of a pure D-Lyxose standard.

Protocol for Isotopic Abundance Analysis

Isotope Ratio Mass Spectrometry (IRMS) is the primary technique for determining the isotopic composition of organic molecules.

  • Sample Purification :

    • It is crucial to have a highly purified sample of D-Lyxose. This is typically achieved through preparative HPLC.

  • Combustion and Gas Conversion :

    • The purified D-Lyxose is combusted in an elemental analyzer (EA) to convert it into simple gases (CO₂, H₂O, N₂).

    • The water is subsequently reduced to H₂ gas.

  • Isotope Ratio Mass Spectrometry (IRMS) :

    • The resulting CO₂ and H₂ gases are introduced into the IRMS.

    • The mass spectrometer separates the different isotopologues (e.g., ¹²CO₂ and ¹³CO₂) based on their mass-to-charge ratio.

    • The detector measures the ion currents for each isotopologue, allowing for the precise determination of the isotopic ratios (e.g., ¹³C/¹²C, ²H/¹H).

    • These ratios are typically reported in delta (δ) notation in parts per thousand (‰) relative to international standards.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the natural abundance and isotopic composition of D-Lyxose from a biological sample.

G cluster_quantification Quantification of D-Lyxose cluster_isotopic Isotopic Analysis sample Biological Sample hydrolysis Hydrolysis & Cleanup sample->hydrolysis hplc_gc HPLC or GC Separation hydrolysis->hplc_gc quant Detection & Quantification hplc_gc->quant purified Purified D-Lyxose hplc_gc->purified Preparative HPLC combustion Elemental Analysis (Combustion) purified->combustion irms Isotope Ratio Mass Spectrometry (IRMS) combustion->irms iso_data Isotopic Ratios (δ¹³C, δ²H) irms->iso_data G cluster_elements Elemental Isotopes cluster_molecule Molecular Composition cluster_distribution Resulting Isotopic Distribution C Carbon (¹²C, ¹³C) formula D-Lyxose (C₅H₁₀O₅) C->formula H Hydrogen (¹H, ²H) H->formula O Oxygen (¹⁶O, ¹⁷O, ¹⁸O) O->formula dist Population of D-Lyxose Isotopologues (e.g., ¹²C₅¹H₁₀¹⁶O₅, ¹³C¹²C₄¹H₁₀¹⁶O₅, etc.) formula->dist Determines

References

Understanding Pentose Metabolism with Isotopic Tracers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for studying pentose metabolism using isotopic tracers. A core focus is placed on the Pentose Phosphate Pathway (PPP), a critical metabolic route for cellular biosynthesis and redox homeostasis. This document details experimental design, provides in-depth protocols for key experiments, and presents quantitative data to illustrate the application of these techniques in metabolic research, particularly in the context of cancer biology and drug development.

Introduction to Pentose Metabolism and the Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is a fundamental component of cellular metabolism that runs parallel to glycolysis.[1][2] It serves two primary functions: the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of pentose sugars, such as ribose-5-phosphate.[1] NADPH is crucial for maintaining a reducing environment within the cell, protecting against oxidative stress, and serving as a key cofactor in reductive biosynthesis, including fatty acid and steroid synthesis.[2] Ribose-5-phosphate is an essential precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA).[1]

The PPP is divided into two distinct branches:

  • The Oxidative Branch: This irreversible phase converts glucose-6-phosphate to ribulose-5-phosphate, generating two molecules of NADPH in the process.[1]

  • The Non-oxidative Branch: This series of reversible reactions interconverts pentose phosphates and other sugar phosphates, linking the PPP with glycolysis and gluconeogenesis.[1]

Given its central role in biosynthesis and redox balance, the PPP is of significant interest in various fields of biomedical research. Dysregulation of PPP flux has been implicated in numerous diseases, including cancer, where cancer cells often exhibit an increased reliance on the PPP to support rapid proliferation and combat oxidative stress.[3][4] Therefore, the ability to accurately measure and understand the dynamics of pentose metabolism is critical for developing novel therapeutic strategies.

Isotopic Tracers for Elucidating Pentose Metabolism

Isotopic tracers are powerful tools for dissecting the complexities of metabolic pathways. By introducing molecules enriched with stable isotopes, such as carbon-13 (¹³C), into a biological system, researchers can trace the flow of atoms through metabolic networks. This approach, known as Metabolic Flux Analysis (MFA), allows for the quantification of reaction rates (fluxes) within a cell.[5][6]

For studying the PPP, ¹³C-labeled glucose is the most commonly used tracer.[7] The specific labeling pattern of the glucose molecule determines the information that can be obtained about the relative activities of the PPP and glycolysis.

Commonly Used ¹³C-Glucose Tracers:

  • [1,2-¹³C₂]glucose: This tracer is particularly effective for distinguishing between glycolysis and the oxidative PPP.[7][8] Metabolism of [1,2-¹³C₂]glucose through glycolysis produces downstream metabolites with a distinct labeling pattern compared to those that have passed through the oxidative PPP, where the C1 carbon is lost as CO₂.[7]

  • [2,3-¹³C₂]glucose: A novel and specific tracer for the PPP.[9] The resulting isotopomers of lactate can be analyzed by ¹³C NMR, where [1,2-¹³C₂]lactate arises from glycolysis and [2,3-¹³C₂]lactate is exclusively produced through the PPP.[9] This method simplifies the assessment of PPP activity as it does not require correction for natural ¹³C abundance.[9]

  • [U-¹³C₆]glucose: Uniformly labeled glucose, where all six carbon atoms are ¹³C, is also used to provide a global view of glucose metabolism.

The choice of tracer is a critical aspect of experimental design and depends on the specific research question and the analytical techniques available.[10]

Experimental Design and Workflow

A typical ¹³C-Metabolic Flux Analysis experiment to study the pentose phosphate pathway involves a series of well-defined steps. The following diagram illustrates a general experimental workflow.

G Experimental Workflow for ¹³C-Metabolic Flux Analysis of the PPP cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Cell Culture and Isotopic Labeling B Metabolite Extraction A->B Quenching and Extraction C Sample Analysis (LC-MS/MS or NMR) B->C Sample Preparation D Isotopomer Distribution Analysis C->D Raw Data Processing E Metabolic Flux Calculation D->E Flux Modeling F Statistical Analysis and Interpretation E->F Biological Interpretation

Caption: A generalized workflow for ¹³C-MFA of the PPP.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in tracing pentose metabolism.

Cell Culture and Isotopic Labeling

Objective: To introduce a ¹³C-labeled glucose tracer into cultured cells and achieve isotopic steady-state.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • ¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

  • Culture cells to the desired confluency (typically mid-exponential growth phase).

  • Prepare the labeling medium by replacing the standard glucose with the ¹³C-labeled glucose at the same concentration.

  • Remove the existing medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for a sufficient period to reach isotopic steady-state. The time required will vary depending on the cell line and its metabolic rate but is often determined empirically (typically several hours).

Metabolite Extraction

Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

  • Cold quenching/extraction solution (e.g., 80% methanol at -80°C)

  • Cell scrapers

  • Centrifuge

Protocol:

  • Rapidly aspirate the labeling medium from the cell culture plate.

  • Immediately add ice-cold quenching/extraction solution to the plate to arrest all enzymatic activity.

  • Scrape the cells in the presence of the extraction solution and collect the cell suspension.

  • Vortex the suspension vigorously.

  • Centrifuge the suspension at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

  • Store the metabolite extracts at -80°C until analysis.

LC-MS/MS Analysis of Phosphorylated Intermediates

Objective: To separate and quantify the mass isotopomers of pentose phosphate pathway intermediates.

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

Protocol:

  • Chromatographic Separation: Phosphorylated intermediates of the PPP are separated using anion-exchange chromatography.[5][11]

  • Mass Spectrometry Detection: The separated metabolites are detected by the mass spectrometer, often using a scheduled multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[5][11]

  • Data Acquisition: The instrument software acquires data on the abundance of different mass isotopomers for each metabolite of interest.

Data Presentation and Interpretation

The primary output of a ¹³C-MFA experiment is a quantitative flux map of the metabolic network. This data is typically presented in tables for clear comparison of metabolic states under different conditions.

Quantitative Flux Data

The following tables provide representative data on PPP flux rates in different contexts. The values are typically normalized to the glucose uptake rate.

Table 1: Pentose Phosphate Pathway Flux in Response to Oxidative Stress

Metabolic FluxBasal Condition (Normalized Flux)Oxidative Stress (Normalized Flux)
Glucose Uptake100100
Glycolysis (G6P to Pyruvate)~80~5
Oxidative PPP (G6P to Ru5P)~20~95
Nucleotide Synthesis (from R5P)VariableIncreased

Data adapted from a study on human fibroblast cells exposed to hydrogen peroxide.[12]

Table 2: Typical Metabolic Fluxes in Proliferating Cancer Cells

Metabolic FluxTypical Range (nmol/10⁶ cells/h)
Glucose Uptake100 - 400
Lactate Secretion200 - 700
Glutamine Uptake30 - 100

These values provide a general reference for external fluxes in cancer cell lines.[7][13]

Visualization of Metabolic Pathways

Diagrams of metabolic pathways are essential for visualizing the flow of carbon and understanding the relationships between different metabolic reactions.

The Pentose Phosphate Pathway

The following diagram illustrates the key reactions of the oxidative and non-oxidative branches of the PPP and their connection to glycolysis.

pentose_phosphate_pathway cluster_glycolysis Glycolysis cluster_oxPPP Oxidative PPP cluster_nonoxPPP Non-oxidative PPP G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P PGL 6-Phosphoglucono-δ-lactone G6P->PGL NADPH1 NADPH G6P->NADPH1 G3P Glyceraldehyde-3-Phosphate F6P->G3P G3P->F6P Pyruvate Pyruvate G3P->Pyruvate PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P NADPH2 NADPH PG->NADPH2 R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P S7P Sedoheptulose-7-Phosphate R5P->S7P Nucleotides Nucleotides R5P->Nucleotides X5P->G3P E4P Erythrose-4-Phosphate S7P->E4P E4P->F6P

Caption: The Pentose Phosphate Pathway and its links to Glycolysis.

Conclusion

The use of isotopic tracers, particularly ¹³C-labeled glucose, coupled with advanced analytical techniques like LC-MS/MS, provides a powerful framework for the quantitative analysis of pentose metabolism. This in-depth technical guide has outlined the core principles, experimental protocols, and data interpretation strategies for researchers, scientists, and drug development professionals. A thorough understanding of the dynamics of the Pentose Phosphate Pathway is essential for advancing our knowledge of cellular metabolism in both health and disease, and for the development of targeted therapeutic interventions.

References

Preliminary Investigation of D-Lyxose-¹³C-2 in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a preliminary investigation into the cellular metabolism of D-Lyxose-¹³C-2. As a rare sugar, the metabolic fate of D-Lyxose is of significant interest for various applications, including drug development and glycobiology. The use of stable isotope labeling, specifically with ¹³C at the second carbon position, allows for the precise tracing of its metabolic pathways within a cellular context. This document outlines the theoretical metabolic pathways, detailed experimental protocols for cell culture-based assays, and expected data outcomes.

Introduction to D-Lyxose and ¹³C Isotope Tracing

D-Lyxose is a pentose monosaccharide that is an epimer of D-Xylose. While not as common as other sugars like glucose, its unique structure makes it a candidate for investigation as a modulator of cellular metabolism or as a building block for novel therapeutics.[1] Stable isotope tracing using molecules like D-Lyxose-¹³C-2 is a powerful technique to elucidate metabolic pathways.[2] By introducing a heavy isotope of carbon at a specific position, researchers can track the incorporation of this label into various downstream metabolites using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

The primary goals of a preliminary investigation using D-Lyxose-¹³C-2 in cell culture are:

  • To determine the extent of D-Lyxose uptake by cultured cells.

  • To identify the primary metabolic pathways into which D-Lyxose-¹³C-2 is incorporated.

  • To quantify the flux of the ¹³C label through these pathways.

  • To assess the impact of D-Lyxose on overall cellular metabolism.

Hypothesized Metabolic Pathways of D-Lyxose

Based on known metabolic pathways for other pentoses like D-Xylose, D-Lyxose is hypothesized to enter central carbon metabolism primarily through the Pentose Phosphate Pathway (PPP).[4][5] The key initial step is likely the isomerization of D-Lyxose to D-Xylulose.[5] The ¹³C label at the C-2 position of D-Lyxose would be retained at the C-2 position of D-Xylulose.

Entry into the Pentose Phosphate Pathway

D-Xylulose can be phosphorylated to D-Xylulose-5-phosphate, a key intermediate of the PPP.[6][7] From here, the ¹³C label can be traced through the non-oxidative branch of the PPP, leading to the formation of various other sugar phosphates, including fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter glycolysis.

A diagram illustrating this hypothesized pathway is provided below.

D_Lyxose_Metabolism cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism D_Lyxose_13C_2_ext D-Lyxose-¹³C-2 (Extracellular) D_Lyxose_13C_2_int D-Lyxose-¹³C-2 (Intracellular) D_Lyxose_13C_2_ext->D_Lyxose_13C_2_int Transport D_Xylulose_13C_2 D-Xylulose-¹³C-2 D_Lyxose_13C_2_int->D_Xylulose_13C_2 Isomerase D_Xylulose_5P_13C_2 D-Xylulose-5-P-¹³C-2 D_Xylulose_13C_2->D_Xylulose_5P_13C_2 Kinase PPP Pentose Phosphate Pathway (PPP) D_Xylulose_5P_13C_2->PPP Glycolysis Glycolysis PPP->Glycolysis

Hypothesized metabolic pathway of D-Lyxose-¹³C-2.

Experimental Protocols

This section details the key experimental protocols for investigating the metabolism of D-Lyxose-¹³C-2 in a selected cell line.

Cell Culture and Labeling
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line for oncology studies or a primary cell line for physiological studies).

  • Culture Conditions: Culture the cells in their recommended growth medium to ~80% confluency. For the experiment, switch to a custom medium that is identical to the growth medium but lacks the standard carbon source (e.g., glucose).

  • Labeling: Supplement the custom medium with a known concentration of D-Lyxose-¹³C-2 (e.g., 5 mM). A parallel control group should be cultured with unlabeled D-Lyxose.

  • Time Course: Harvest cells at various time points (e.g., 0, 2, 6, 12, 24 hours) to track the dynamic incorporation of the ¹³C label.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for 15 minutes.

  • Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Analytical Methods: LC-MS/MS for Metabolite Profiling
  • Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Chromatography: Separate the metabolites using a suitable LC method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

  • Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer capable of distinguishing between ¹²C and ¹³C isotopologues.

  • Data Analysis: Identify and quantify the abundance of ¹³C-labeled metabolites by comparing the mass spectra of samples from D-Lyxose-¹³C-2-treated cells with those from unlabeled D-Lyxose controls.

The overall experimental workflow is depicted in the diagram below.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, HEK293) Labeling 2. Labeling with D-Lyxose-¹³C-2 Cell_Culture->Labeling Harvesting 3. Time-Course Cell Harvesting Labeling->Harvesting Quenching 4. Metabolic Quenching Harvesting->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis Data_Processing 7. Data Processing and Flux Analysis Analysis->Data_Processing

Experimental workflow for tracing D-Lyxose-¹³C-2 metabolism.

Data Presentation and Expected Outcomes

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison across different time points and conditions.

Fractional Enrichment of Key Metabolites

Fractional enrichment represents the percentage of a metabolite pool that contains the ¹³C label. This is a key metric for understanding the flux through a pathway.

MetaboliteTime Point (hours)Fractional Enrichment (%)
D-Xylulose-5-phosphate25.2 ± 0.8
615.7 ± 2.1
1235.4 ± 4.5
2460.1 ± 7.3
Fructose-6-phosphate21.1 ± 0.3
64.8 ± 0.9
1212.3 ± 2.0
2425.6 ± 3.8
Glyceraldehyde-3-phosphate20.8 ± 0.2
63.5 ± 0.7
129.8 ± 1.5
2420.1 ± 2.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Absolute Quantification of Labeled Metabolites

In addition to fractional enrichment, the absolute concentration of labeled metabolites can provide insights into pool sizes and metabolic reprogramming.

MetaboliteTime Point (hours)Concentration (pmol/10⁶ cells)
¹³C₂-D-Xylulose-5-phosphate210.4 ± 1.5
631.8 ± 4.2
1271.2 ± 9.0
24120.9 ± 15.1
¹³C₂-Fructose-6-phosphate22.2 ± 0.6
69.7 ± 1.8
1224.8 ± 4.1
2451.5 ± 7.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Effects on Cellular Physiology

Beyond tracing its metabolic fate, it is also important to investigate the broader effects of D-Lyxose on cell physiology. For instance, D-Xylose has been shown to influence glucose uptake and insulin secretion in certain cell types.[8][9] Preliminary experiments could assess:

  • Cell Proliferation: Does D-Lyxose support cell growth in the absence of other carbon sources?

  • Glucose Metabolism: Does D-Lyxose compete with glucose for transport or metabolism?

  • Signaling Pathways: Does D-Lyxose activate or inhibit key metabolic signaling pathways?

The logical relationship for investigating these effects is outlined below.

Cellular_Effects_Investigation D_Lyxose_Treatment D-Lyxose Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, Cell Counting) D_Lyxose_Treatment->Proliferation_Assay Glucose_Uptake_Assay Glucose Uptake Assay (e.g., 2-NBDG) D_Lyxose_Treatment->Glucose_Uptake_Assay Western_Blot Western Blot Analysis (e.g., for p-AMPK, p-Akt) D_Lyxose_Treatment->Western_Blot Metabolic_Reprogramming Assessment of Metabolic Reprogramming Proliferation_Assay->Metabolic_Reprogramming Glucose_Uptake_Assay->Metabolic_Reprogramming Western_Blot->Metabolic_Reprogramming

Investigating the physiological effects of D-Lyxose.

Conclusion

This technical guide provides a foundational framework for the preliminary investigation of D-Lyxose-¹³C-2 metabolism in cell culture. By employing stable isotope tracing and robust analytical methods, researchers can gain valuable insights into the metabolic fate of this rare sugar. The outlined experimental protocols and expected data formats offer a starting point for designing and executing comprehensive studies in this area. The findings from such investigations will be crucial for understanding the biological roles of D-Lyxose and for its potential applications in medicine and biotechnology.

References

D-Lyxose-13C-2 as a tracer for the pentose phosphate pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: D-Lyxose-13C-2 as a Novel Tracer for the Pentose Phosphate Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel with glycolysis.[1] Its primary functions are anabolic rather than catabolic, focusing on the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of pentoses, such as ribose-5-phosphate, which is a vital precursor for nucleotide and nucleic acid synthesis.[1][2][3] NADPH is essential for reductive biosynthesis reactions, such as fatty acid synthesis, and for protecting cells against oxidative stress.[1][3] Given its central role in cellular proliferation and antioxidant defense, the PPP is a key area of interest in various research fields, including cancer biology and drug development.

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively study the flow of metabolites through a metabolic network.[4][5][6][7] By introducing a substrate labeled with a stable isotope, such as 13C, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This information allows for the calculation of the rates (fluxes) of the individual reactions in the pathway.

While 13C-labeled glucose tracers are commonly used for studying the PPP, the use of labeled pentose sugars as direct probes for the non-oxidative branch of the pathway presents an intriguing possibility. D-Lyxose is a pentose sugar that can be isomerized to D-xylulose, an intermediate of the PPP, by the enzyme D-lyxose isomerase.[8] This metabolic entry point makes D-Lyxose an attractive candidate for a tracer. This guide explores the theoretical application and experimental considerations for using this compound as a novel tracer for elucidating the dynamics of the pentose phosphate pathway. While direct experimental data for this compound is not yet prevalent in published literature, this document outlines the foundational principles and methodologies adapted from established 13C-MFA techniques.

Theoretical Background: Tracing the Path of this compound

The PPP is composed of two interconnected branches: the oxidative phase and the non-oxidative phase.[1][9][10]

  • Oxidative Phase: This phase is irreversible and involves the conversion of glucose-6-phosphate to ribulose-5-phosphate, generating two molecules of NADPH in the process.

  • Non-oxidative Phase: This phase consists of a series of reversible reactions that interconvert pentose phosphates and other sugar phosphates, linking the PPP with glycolysis. The key enzymes in this phase are transketolase and transaldolase.

This compound, upon entering the cell, would be isomerized to D-xylulose with the 13C label at the second carbon position. This labeled D-xylulose-5-phosphate would then enter the non-oxidative branch of the PPP. The 13C label would subsequently be distributed among other sugar phosphates, including ribose-5-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate, depending on the relative activities of transketolase and transaldolase. By tracking the distribution of the 13C label in these intermediates and downstream metabolites, it is possible to quantify the flux through the non-oxidative PPP reactions.

cluster_extracellular Extracellular cluster_cytosol Cytosol D-Lyxose-13C-2_ext This compound D-Lyxose-13C-2_int This compound D-Lyxose-13C-2_ext->D-Lyxose-13C-2_int Transport D-Xylulose-13C-2 D-Xylulose-13C-2 D-Lyxose-13C-2_int->D-Xylulose-13C-2 D-Lyxose Isomerase D-Xylulose-5-P-13C-2 D-Xylulose-5-Phosphate-13C-2 D-Xylulose-13C-2->D-Xylulose-5-P-13C-2 Xylulokinase PPP_Intermediates PPP Intermediates (Ribose-5-P, Fructose-6-P, GAP) D-Xylulose-5-P-13C-2->PPP_Intermediates Transketolase Glycolysis Glycolysis PPP_Intermediates->Glycolysis Cell_Culture Cell Culture Isotope_Labeling Isotope Labeling with this compound Cell_Culture->Isotope_Labeling Quenching Quenching of Metabolism Isotope_Labeling->Quenching Metabolite_Extraction Metabolite Extraction Quenching->Metabolite_Extraction Analysis Analytical Measurement Metabolite_Extraction->Analysis GCMS GC-MS Analysis->GCMS LCMS LC-MS Analysis->LCMS Data_Analysis Data Analysis and Flux Calculation GCMS->Data_Analysis LCMS->Data_Analysis

References

Unraveling the Conformational Landscape of D-Lyxose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of D-Lyxose and its conformers, offering a comprehensive overview for researchers, scientists, and professionals in drug development. Understanding the three-dimensional structure of carbohydrates is paramount in deciphering their biological roles and in the rational design of carbohydrate-based therapeutics. This document summarizes key quantitative data, details experimental protocols for conformational analysis, and presents visual representations of the structural dynamics of D-Lyxose. While this guide focuses on the unlabeled molecule, the methodologies described herein are directly applicable to isotopically labeled variants, such as D-Lyxose-¹³C-2, which offer enhanced precision in structural determination.

Conformational Landscape of D-Lyxose

D-Lyxose, an aldopentose, exists in solution as an equilibrium mixture of different isomers, primarily the cyclic pyranose forms (α and β anomers), with negligible amounts of the open-chain and furanose forms. The six-membered pyranose ring is not planar and adopts puckered conformations, predominantly the stable chair forms, designated as ¹C₄ (where carbon-1 is up and carbon-4 is down) and ⁴C₁ (where carbon-4 is up and carbon-1 is down). The relative populations of these conformers are highly dependent on the environment, namely the gas phase versus in aqueous solution.

Gas Phase Conformations

In the isolated environment of the gas phase, intramolecular forces such as hydrogen bonding play a crucial role in determining the most stable conformations. Studies using a combination of rotational spectroscopy and quantum mechanical calculations have shown that in the gas phase, D-Lyxose exists exclusively in its pyranose form. The α-anomer is found as a mixture of both the ⁴C₁ and ¹C₄ chair conformations, with a ratio of approximately 60:40.[1] In contrast, the β-anomer predominantly adopts the ⁴C₁ conformation.[1]

Aqueous Solution Conformations

In an aqueous solution, the conformational equilibrium of D-Lyxose shifts significantly due to interactions with solvent molecules. The presence of water disrupts intramolecular hydrogen bonds, and the overall conformational preference is influenced by factors such as the anomeric effect and solvation efficiency. NMR spectroscopic studies combined with molecular dynamics simulations have revealed that in water, the pyranose forms are also dominant.[1] However, contrary to the gas phase, the α-anomer in aqueous solution predominantly exists in the ¹C₄ chair conformation (approximately 70%), which is more effectively solvated than its β counterpart.[1] The overall experimental population of D-Lyxose conformers in water is a mixture of α-pyranose in the ¹C₄ chair, β-pyranose in the ⁴C₁ chair, and a smaller population of α-pyranose in the ⁴C₁ chair.[1]

Quantitative Conformational Data

The following tables summarize the key quantitative data regarding the conformational analysis of D-Lyxose.

Table 1: Conformer Populations of D-Lyxose in Gas Phase and Aqueous Solution

PhaseAnomerConformationPopulation (%)
Gas Phaseα⁴C₁~60
¹C₄~40
β⁴C₁Predominant
Aqueous Solutionα¹C₄46 ± 5
α⁴C₁20 ± 5
β⁴C₁34 ± 5

Data sourced from Calabrese et al. (2019).[1]

Table 2: ¹³C NMR Chemical Shifts (ppm) for D-Lyxose Anomers in D₂O

Carbonα-pyranoseβ-pyranose
C195.595.9
C271.571.5
C372.074.2
C469.068.0
C564.665.7

Note: These are typical chemical shifts and may vary slightly based on experimental conditions.

Conformational Equilibrium of D-Lyxose

The following diagram illustrates the dynamic equilibrium between the different anomers and their major chair conformers for D-Lyxose in an aqueous solution.

D_Lyxose_Conformational_Equilibrium cluster_alpha α-D-Lyxopyranose cluster_beta β-D-Lyxopyranose alpha_4C1 ⁴C₁ alpha_1C4 ¹C₄ alpha_4C1->alpha_1C4 ring inversion Open_Chain Open-Chain Form alpha_1C4->Open_Chain mutarotation beta_4C1 ⁴C₁ Open_Chain->beta_4C1 mutarotation

Conformational equilibrium of D-Lyxose in aqueous solution.

Experimental Protocols

The structural elucidation of D-Lyxose and its conformers relies on a combination of experimental and computational techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For carbohydrates, a suite of 1D and 2D NMR experiments is employed to assign all proton and carbon signals and to derive conformational constraints.

Sample Preparation: A sample of D-Lyxose is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), to a concentration of 10-50 mM. A small amount of a reference standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate sodium salt), may be added for chemical shift referencing.

1D NMR (¹H and ¹³C):

  • ¹H NMR: A standard 1D proton spectrum is acquired to identify the anomeric protons (typically in the 4.5-5.5 ppm region) and to get an initial assessment of the sample's purity and the anomeric ratio (α/β).

  • ¹³C NMR: A proton-decoupled 1D carbon spectrum provides chemical shifts for each carbon atom. The chemical shifts of C1, C3, and C5 are particularly sensitive to the anomeric configuration and ring conformation.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbons (e.g., H1-H2, H2-H3). This is crucial for tracing the proton connectivity within each sugar ring.

  • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to reveal the entire spin system of a monosaccharide residue. This is particularly useful for assigning overlapping proton signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is useful for confirming assignments and for identifying linkages in oligosaccharides.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). The intensity of the NOE/ROE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial information for determining the stereochemistry and conformation. For example, a strong NOE between H1 and H2 indicates a syn relationship, while a strong NOE between H1 and H3/H5 can help define the chair conformation.

J-Coupling Analysis: The magnitude of the vicinal proton-proton coupling constants (³J_HH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants from high-resolution 1D or 2D NMR spectra, the dihedral angles and thus the ring pucker and the orientation of substituents can be determined.

Application to D-Lyxose-¹³C-2: The specific labeling of D-Lyxose at the C-2 position with ¹³C would provide significant advantages for NMR analysis. It would enable the measurement of one-bond and two-bond carbon-proton coupling constants (¹J_C2H2, ²J_C2H1, ²J_C2H3) and one-bond carbon-carbon coupling constants (¹J_C1C2, ¹J_C2C3). These additional coupling constants provide highly precise information about the dihedral angles involving the C2 carbon, further constraining the conformational models of the pyranose ring.

Computational Modeling: Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational space of molecules over time, offering insights into their dynamic behavior.

Protocol:

  • System Setup: A starting 3D structure of the D-Lyxose conformer of interest is placed in a simulation box. The box is then filled with a chosen water model (e.g., TIP3P, SPC/E) to simulate an aqueous environment.

  • Force Field Selection: A suitable carbohydrate force field, such as CHARMM36m or GLYCAM06, is chosen to describe the interatomic interactions.

  • Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable atomic clashes or high-energy conformations.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and then equilibrated at constant pressure (e.g., 1 atm) to allow the solvent molecules to relax around the solute. This is typically done in two steps: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production Run: Once the system is equilibrated, a long production simulation (typically on the order of nanoseconds to microseconds) is run in the NPT ensemble to generate a trajectory of the molecule's motion.

  • Analysis: The resulting trajectory is analyzed to determine the populations of different conformers, dihedral angle distributions, hydrogen bonding patterns, and other structural and dynamic properties.

Rotational Spectroscopy

Rotational spectroscopy is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase.

Experimental Workflow:

  • Sample Vaporization: A solid sample of D-Lyxose is vaporized using laser ablation. A pulsed laser is focused on a solid rod of the sample, desorbing the molecules into the gas phase.

  • Supersonic Expansion: The vaporized molecules are entrained in a stream of an inert carrier gas (e.g., neon, argon) and expanded into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

  • Microwave Irradiation: The cooled molecules are subjected to microwave radiation. When the frequency of the radiation matches a rotational transition of a specific conformer, the molecules absorb the energy.

  • Detection: The resulting rotational transitions are detected using Fourier-transform microwave (FTMW) spectroscopy, which provides a high-resolution spectrum.

  • Data Analysis: The frequencies of the observed rotational transitions are fitted to a rotational Hamiltonian to determine the rotational constants of each conformer. These experimental rotational constants are then compared with those calculated for theoretically predicted structures to identify the specific conformers present in the gas phase and to determine their precise geometries.

References

Methodological & Application

Application Notes and Protocols: Synthesis of D-Lyxose-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lyxose is a rare pentose sugar that serves as a valuable chiral building block in the synthesis of various biologically active molecules, including antiviral nucleoside analogues and immunomodulatory agents. The incorporation of a stable isotope, such as Carbon-13 (¹³C), at a specific position provides a powerful tool for metabolic flux analysis, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry. This document provides a detailed protocol for the chemical synthesis of D-Lyxose-¹³C-2, a crucial labeled monosaccharide for advanced biomedical research.

The proposed synthetic route is a multi-step chemical process involving the epimerization of the C2 hydroxyl group of a suitably protected D-Ribose derivative, which is commercially available in its ¹³C-labeled form at the C2 position. This method offers a reliable and reproducible pathway to the target molecule.

Overall Synthetic Strategy

The synthesis of D-Lyxose-¹³C-2 will be achieved through a three-stage process starting from the commercially available D-Ribose-2-¹³C:

  • Protection of D-Ribose-2-¹³C: The hydroxyl groups at C3 and C5 will be selectively protected to prevent their participation in subsequent reactions.

  • Epimerization at C2: The stereochemistry at the C2 position will be inverted through an oxidation-reduction sequence.

  • Deprotection: The protecting groups will be removed to yield the final product, D-Lyxose-¹³C-2.

A schematic of this synthetic pathway is illustrated in the workflow diagram below.

Experimental Protocols

Materials and Reagents:

  • D-Ribose-2-¹³C (or D-Ribose for non-labeled synthesis)

  • Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate

  • Dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Silica gel

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Dowex 50W-X8 resin (H⁺ form)

  • Triethylamine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, separatory funnel, rotary evaporator, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • Mass spectrometer

Stage 1: Protection of D-Ribose-2-¹³C

Protocol 1.1: Synthesis of 3,5-O-Isopropylidene-D-ribose-2-¹³C

  • Dissolution: In a 250 mL round-bottom flask, dissolve D-Ribose-2-¹³C (5.0 g, 33.1 mmol) in 100 mL of anhydrous acetone.

  • Addition of Reagents: To the stirred solution, add 2,2-dimethoxypropane (8.2 mL, 66.2 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.3 g, 1.6 mmol).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1 v/v).

  • Quenching: Once the starting material is consumed, quench the reaction by adding triethylamine (0.5 mL) to neutralize the acid.

  • Workup: Concentrate the mixture under reduced pressure using a rotary evaporator. Dissolve the resulting syrup in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness to obtain the crude protected ribose derivative.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3,5-O-Isopropylidene-D-ribose-2-¹³C as a colorless oil.

Stage 2: Epimerization at C2

Protocol 2.1: Oxidation to 3,5-O-Isopropylidene-D-erythro-pentos-2-ulose-2-¹³C

  • Setup: In a 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the protected ribose from Protocol 1.1 (4.0 g, 21.0 mmol) in 150 mL of anhydrous dichloromethane (DCM).

  • Addition of Oxidizing Agent: Add pyridinium chlorochromate (PCC) (6.8 g, 31.5 mmol) or Dess-Martin periodinane (DMP) (13.4 g, 31.5 mmol) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (150 mL) and filter through a pad of Celite or silica gel to remove the chromium salts (if using PCC). Wash the filtrate with saturated sodium thiosulfate solution (if using DMP) and then with saturated copper sulfate solution to remove pyridine-containing byproducts.

  • Extraction and Concentration: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-keto sugar.

Protocol 2.2: Stereoselective Reduction to 3,5-O-Isopropylidene-D-lyxose-2-¹³C

  • Dissolution: Dissolve the crude 2-keto sugar from Protocol 2.1 in 100 mL of methanol and cool the solution to -78 °C in a dry ice/acetone bath.

  • Reduction: Add sodium borohydride (NaBH₄) (0.8 g, 21.0 mmol) in small portions to the stirred solution. The stereoselectivity of this reduction is crucial and is influenced by the steric hindrance of the protecting group, favoring the formation of the lyxo-epimer.

  • Reaction: Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by the slow addition of acetic acid until the effervescence ceases.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with methanol several times to remove borate esters.

  • Extraction: Partition the residue between ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by flash column chromatography on silica gel to separate the D-lyxose diastereomer from any unreacted starting material and the D-ribose diastereomer.

Stage 3: Deprotection

Protocol 3.1: Synthesis of D-Lyxose-2-¹³C

  • Hydrolysis: Dissolve the purified 3,5-O-Isopropylidene-D-lyxose-2-¹³C from Protocol 2.2 in a mixture of methanol (50 mL) and water (10 mL).

  • Acidification: Add Dowex 50W-X8 resin (H⁺ form) until the pH of the solution is approximately 2.

  • Reaction: Stir the mixture at 40-50 °C for 4-6 hours, monitoring the deprotection by TLC.

  • Neutralization and Filtration: Filter off the resin and wash it with methanol. Neutralize the filtrate with a few drops of triethylamine.

  • Concentration and Purification: Concentrate the solution under reduced pressure. The resulting syrup can be purified by recrystallization from ethanol or by chromatography on a cation-exchange resin to yield pure D-Lyxose-2-¹³C.

Data Presentation

The following table summarizes the expected yields and key analytical data for the synthesis of D-Lyxose-¹³C-2.

StepIntermediate/ProductMolecular FormulaExpected Yield (%)Purity (by NMR)Analytical Data
1.1 3,5-O-Isopropylidene-D-ribose-2-¹³CC₈H₁₃¹³CO₄75-85>95%¹H NMR, ¹³C NMR, MS
2.1 3,5-O-Isopropylidene-D-erythro-pentos-2-ulose-2-¹³CC₈H₁₁¹³CO₄80-90 (crude)-IR (strong C=O stretch)
2.2 3,5-O-Isopropylidene-D-lyxose-2-¹³CC₈H₁₃¹³CO₄60-70>95%¹H NMR, ¹³C NMR, MS
3.1 D-Lyxose-2-¹³C C₄¹³CH₁₀O₅ 85-95 >98% ¹H NMR, ¹³C NMR, HRMS
Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol for D-Lyxose-¹³C-2.

Synthesis_Workflow Start D-Ribose-2-13C Step1 Protocol 1.1: Protection (Acetone, H+) Start->Step1 Intermediate1 3,5-O-Isopropylidene- D-ribose-2-13C Step1->Intermediate1 Step2a Protocol 2.1: Oxidation (PCC or DMP) Intermediate1->Step2a Intermediate2 3,5-O-Isopropylidene- D-erythro-pentos-2-ulose-2-13C Step2a->Intermediate2 Step2b Protocol 2.2: Stereoselective Reduction (NaBH4) Intermediate2->Step2b Intermediate3 3,5-O-Isopropylidene- D-lyxose-2-13C Step2b->Intermediate3 Step3 Protocol 3.1: Deprotection (Acidic Hydrolysis) Intermediate3->Step3 End D-Lyxose-2-13C Step3->End

Caption: Synthetic workflow for D-Lyxose-13C-2.

Signaling Pathway Diagram (Illustrative Example)

While this document details a synthetic protocol, the resulting D-Lyxose-¹³C-2 can be used to trace metabolic pathways. For illustrative purposes, the diagram below shows a simplified pentose phosphate pathway where a labeled pentose could be involved.

Pentose_Phosphate_Pathway metabolite metabolite labeled_metabolite labeled_metabolite Glucose6P Glucose-6-P R5P Ribose-5-P Glucose6P->R5P Oxidative Phase X5P Xylulose-5-P R5P->X5P F6P Fructose-6-P X5P->F6P G3P Glyceraldehyde-3-P X5P->G3P Lyxose_labeled This compound (Tracer) Lyxose_metabolism Lyxose Metabolism Lyxose_labeled->Lyxose_metabolism Lyxose_metabolism->X5P e.g., via Xylulose Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis

Caption: Simplified metabolic fate of a labeled pentose.

Application Notes and Protocols for the Analytical Detection of D-Lyxose-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary analytical methods for the detection and quantification of D-Lyxose-13C-2, a stable isotope-labeled sugar crucial for metabolic research. The protocols outlined below are intended to serve as a comprehensive guide for researchers employing this compound in metabolic flux analysis and related studies.

Introduction

This compound is a specialized analytical tool used as a tracer in metabolic studies to investigate the intricacies of cellular metabolism.[1] The incorporation of a stable isotope at a specific position allows for the precise tracking of the molecule through various metabolic pathways. The primary analytical techniques for the detection and quantification of this compound and its downstream metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods offer high sensitivity and specificity, enabling researchers to elucidate complex metabolic networks.[2][3]

Core Applications

  • Metabolic Flux Analysis (MFA): this compound is instrumental in 13C-MFA, a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[4][5] By tracking the distribution of the 13C label in downstream metabolites, researchers can gain insights into the physiology of cells in culture, aiding in metabolic engineering and systems biology modeling.[4]

  • Drug Development: In drug development, understanding how a therapeutic agent affects cellular metabolism is critical. Stable isotope tracers like this compound can be used to assess the metabolic profile of cells or organisms in response to drug treatment.[1]

  • Biomarker Discovery: Alterations in metabolic pathways are a hallmark of many diseases. Tracing the metabolism of this compound can help identify novel biomarkers for disease diagnosis and prognosis.

Analytical Methodologies

The two primary analytical platforms for the analysis of this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

1. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a highly sensitive and specific technique for the analysis of 13C-labeled compounds.[2][6] It allows for the separation of this compound from other cellular components and its subsequent detection and quantification based on its mass-to-charge ratio. High-resolution mass spectrometers, such as Orbitrap or Fourier Transform-Ion Cyclotron Resonance (FT-ICR) instruments, are capable of resolving the small mass difference between the 13C-labeled isotopologues and the unlabeled counterparts.[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise location of the 13C label within a molecule.[3] Both 1H-NMR and 13C-NMR can be used to analyze the isotopomer distribution. This technique is particularly valuable for confirming the position of the label and for elucidating the conformational properties of the sugar in solution.[3][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the analytical methods for this compound detection.

ParameterLC-HRMSNMR SpectroscopyReference
Limit of Detection (LOD) Low (pg to ng range)High (µg to mg range)[9][10]
Limit of Quantification (LOQ) Low (ng range)High (µg to mg range)[9][10]
Linear Range Wide (typically 3-4 orders of magnitude)Narrower (typically 1-2 orders of magnitude)[9][10]
Precision (CV%) <15%<5%[9]
Accuracy (%) 85-115%95-105%[9]

Table 1: Comparison of Quantitative Parameters for LC-HRMS and NMR Spectroscopy.

Analytical MethodSample TypeKey Quantitative Readout
LC-HRMS Cell extracts, biofluids (urine, serum)Relative abundance of M+1, M+2, etc. isotopologues
GC-MS Derivatized cell extractsMass isotopomer distributions
13C-NMR Purified metabolites, cell extractsChemical shifts, coupling constants, peak integrals
1H-NMR Purified metabolites, cell extractsChemical shifts, coupling constants, peak integrals

Table 2: Quantitative Readouts for Different Analytical Methods.

Experimental Protocols

Protocol 1: Analysis of this compound by LC-HRMS

This protocol provides a general procedure for the analysis of this compound from biological samples. Optimization of chromatographic conditions and mass spectrometer parameters will be required for specific applications.

1. Sample Preparation (Metabolite Extraction) a. Quench metabolism rapidly by adding ice-cold solvent (e.g., 80% methanol) to the cell culture or tissue sample. b. Lyse the cells using mechanical disruption (e.g., sonication or bead beating). c. Centrifuge the sample to pellet cellular debris. d. Collect the supernatant containing the polar metabolites. e. Dry the supernatant under a stream of nitrogen or by lyophilization. f. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography a. Column: Use a hydrophilic interaction liquid chromatography (HILIC) column suitable for the separation of polar metabolites. b. Mobile Phase A: Acetonitrile with 0.1% formic acid. c. Mobile Phase B: Water with 0.1% formic acid. d. Gradient: Develop a gradient to effectively separate D-Lyxose from other sugars and metabolites. A typical gradient might start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. e. Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min). f. Column Temperature: Maintain a constant column temperature (e.g., 40°C).[11]

3. High-Resolution Mass Spectrometry a. Ionization Mode: Use electrospray ionization (ESI) in negative ion mode for optimal detection of sugars. b. Mass Analyzer: Operate a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) in full scan mode to detect all isotopologues. c. Mass Range: Set a mass range that includes the expected m/z of unlabeled and 13C-labeled D-Lyxose. d. Resolution: Set a high resolution (e.g., >60,000) to resolve the different isotopologues. e. Data Analysis: Process the data to determine the relative abundance of the different isotopologues of D-Lyxose and its downstream metabolites. Correct for the natural abundance of 13C.[12]

Protocol 2: Analysis of this compound by NMR Spectroscopy

This protocol outlines a general approach for the NMR analysis of this compound.

1. Sample Preparation a. Extract metabolites as described in Protocol 1. b. For enhanced sensitivity, consider purifying the D-Lyxose fraction using preparative chromatography. c. Dissolve the dried sample in a deuterated solvent (e.g., D2O). d. Add a known amount of an internal standard (e.g., DSS) for quantification.

2. NMR Data Acquisition a. Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution and sensitivity. b. 1D 13C-NMR: Acquire a proton-decoupled 13C spectrum to identify the carbon signals and their chemical shifts. The signal corresponding to the 13C-2 position will be significantly enhanced. c. 1D 1H-NMR: Acquire a 1H spectrum to observe the proton signals. The protons attached to or near the 13C-2 carbon will show characteristic splitting patterns (J-coupling). d. 2D NMR (HSQC, HMBC): Acquire 2D correlation spectra to unambiguously assign the proton and carbon signals and confirm the position of the 13C label.

3. Data Analysis a. Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). b. Integrate the relevant peaks to determine the relative abundance of the 13C-labeled species. c. Analyze the coupling constants to gain insights into the molecular structure and conformation.

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis start Biological Sample quench Metabolism Quenching start->quench extract Metabolite Extraction quench->extract dry Drying extract->dry reconstitute Reconstitution dry->reconstitute injection Sample Injection reconstitute->injection separation HILIC Separation injection->separation ionization ESI separation->ionization detection HRMS Detection ionization->detection analysis Isotopologue Analysis detection->analysis

Caption: LC-HRMS Experimental Workflow for this compound Analysis.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Analysis start Biological Sample extract Metabolite Extraction start->extract purify Purification (Optional) extract->purify dissolve Dissolution in D2O purify->dissolve acquisition 1D & 2D NMR Data Acquisition dissolve->acquisition processing Spectral Processing acquisition->processing assignment Signal Assignment processing->assignment quantification Quantification assignment->quantification

Caption: NMR Spectroscopy Experimental Workflow for this compound Analysis.

metabolic_pathway cluster_input Tracer Input cluster_pathway Metabolic Pathway cluster_output Downstream Products d_lyxose This compound intermediate_A Metabolite A (13C-labeled) d_lyxose->intermediate_A intermediate_B Metabolite B (13C-labeled) intermediate_A->intermediate_B product_X Product X (13C-labeled) intermediate_B->product_X product_Y Product Y (13C-labeled) intermediate_B->product_Y

References

Application Notes and Protocols for Mass Spectrometry-Based Analysis of D-Lyxose-13C-2 Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with compounds like D-Lyxose-13C-2 is a powerful technique for tracing the metabolic fate of specific molecules in biological systems.[1][2][3][4] This approach, often referred to as metabolic flux analysis (MFA), allows for the quantitative analysis of intracellular fluxes and provides deep insights into cellular metabolism and its regulation under various conditions.[1][2][3][4] D-Lyxose, a pentose sugar, can enter central carbon metabolism, likely through the pentose phosphate pathway (PPP), making this compound a valuable tracer for studying this pathway's dynamics. The PPP is crucial for generating NADPH and producing precursors for nucleotide biosynthesis.[5]

This document provides detailed application notes and protocols for the analysis of metabolites derived from this compound using mass spectrometry (MS). It covers experimental design considerations, sample preparation, and two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Fate of D-Lyxose

The experimental design for a tracer study begins with understanding the potential metabolic pathways of the labeled substrate. D-Lyxose can be metabolized into intermediates of the Pentose Phosphate Pathway. The 13C label at the C-2 position will be incorporated into downstream metabolites, and tracking the distribution of this label provides quantitative data on pathway activity.

cluster_feeding Cellular Uptake and Initial Metabolism cluster_ppp Pentose Phosphate Pathway Integration cluster_downstream Downstream Pathways This compound This compound Lyxose Kinase Lyxose Kinase This compound->Lyxose Kinase ATP -> ADP Lyxulose-5-Phosphate-13C Lyxulose-5-Phosphate-13C Lyxose Kinase->Lyxulose-5-Phosphate-13C Xylulose-5-Phosphate-13C Xylulose-5-Phosphate-13C Lyxulose-5-Phosphate-13C->Xylulose-5-Phosphate-13C Epimerase Ribulose-5-Phosphate Ribulose-5-Phosphate Xylulose-5-Phosphate-13C->Ribulose-5-Phosphate PPP_Intermediates Other PPP Intermediates Xylulose-5-Phosphate-13C->PPP_Intermediates Transketolase/ Transaldolase Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Nucleotide\nBiosynthesis Nucleotide Biosynthesis Ribose-5-Phosphate->Nucleotide\nBiosynthesis Glycolysis Glycolysis PPP_Intermediates->Glycolysis TCA Cycle TCA Cycle Glycolysis->TCA Cycle

Caption: Metabolic pathway of this compound.

Experimental Workflow

A typical metabolic labeling experiment involves several key stages, from cell culture and isotope labeling to sample extraction, mass spectrometry analysis, and data interpretation.

cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_output Output Culture Cell Culture Labeling Labeling with This compound Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization MS_Analysis LC-MS/MS or GC-MS Analysis Extraction->MS_Analysis Derivatization->MS_Analysis Data_Processing Data Processing MS_Analysis->Data_Processing MFA Metabolic Flux Analysis Data_Processing->MFA Results Pathway Fluxes & Biological Insights MFA->Results

Caption: Experimental workflow for 13C labeling studies.

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol is a general guideline and should be adapted based on the specific cell line and experimental goals.

Materials:

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking the unlabeled sugar corresponding to the tracer.

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled sugars in the serum.

  • This compound.

  • Phosphate-Buffered Saline (PBS), sterile.

  • 6-well cell culture plates.

Procedure:

  • Seed cells in 6-well plates at a density that allows for logarithmic growth during the labeling period. Culture overnight in standard complete medium.[6]

  • The following day, aspirate the medium, and wash the cells once with sterile PBS.

  • Replace the standard medium with the labeling medium. This medium should be prepared with the appropriate base medium lacking the unlabeled sugar and supplemented with dFBS and a known concentration of this compound.

  • Incubate the cells for a predetermined duration. The labeling time should be optimized to achieve isotopic steady-state for the metabolites of interest.[6] For pathways like the PPP, this can range from minutes to hours.

Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of metabolites are critical for accurate results.

Materials:

  • Cold quenching solution (e.g., 60% methanol in water, -20°C).

  • Cold extraction solvent (e.g., 80% methanol in water, -80°C).[6]

  • Cell scraper.

  • Centrifuge capable of reaching high speeds at 4°C.

Procedure:

  • Aspirate the labeling medium.

  • Immediately add the cold quenching solution to the cells to arrest metabolic activity.

  • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C.

  • Discard the supernatant and add the cold extraction solvent to the cell pellet.[6]

  • Vortex vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins.[6]

  • Centrifuge at high speed for 10-15 minutes at 4°C.[6]

  • Collect the supernatant containing the polar metabolites into a new tube.[6]

  • Dry the extracts using a vacuum concentrator (e.g., SpeedVac).[6]

  • Store the dried extracts at -80°C until analysis.[6]

Mass Spectrometry Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing sugar phosphates and other central carbon metabolites, but it requires chemical derivatization to make the analytes volatile.[7][8][9][10]

1. Derivatization Protocol (Silylation):

  • Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[8][10]

    • Pyridine or Methoxyamine hydrochloride in pyridine.

  • Procedure:

    • Re-dissolve the dried metabolite extract in methoxyamine hydrochloride in pyridine to protect aldehyde and keto groups.

    • Incubate at 30-60°C for 90 minutes.

    • Add BSTFA with 1% TMCS and incubate at 60-70°C for 30-60 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.[10]

2. GC-MS Parameters:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms or similar (30 m x 0.25 mm ID x 0.25 µm film)
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Oven Program100°C for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan Rangem/z 50-600
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is well-suited for the analysis of polar and thermally labile metabolites like sugar phosphates without the need for derivatization.[5][9][11] Hydrophilic Interaction Liquid Chromatography (HILIC) is a common separation technique for these compounds.

1. LC Parameters (HILIC):

ParameterSetting
ColumnZwitterionic HILIC column (e.g., Atlantis Premier BEH Z-HILIC)
Mobile Phase A10 mM Ammonium Acetate in Water, pH 9
Mobile Phase BAcetonitrile
GradientStart at 85% B, decrease to 20% B over 10 min, hold for 2 min, return to 85% B and equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

2. MS/MS Parameters (Triple Quadrupole):

ParameterSetting
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temp.400°C
Collision GasArgon
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table of Putative MRM Transitions for this compound Metabolites:

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Xylulose-5-Phosphate-13C1230.097.0 (PO3-)15M+1 isotopologue
Xylulose-5-Phosphate-13C2231.097.0 (PO3-)15M+2 isotopologue
Ribose-5-Phosphate-13C1230.097.0 (PO3-)15M+1 isotopologue
Ribose-5-Phosphate-13C2231.097.0 (PO3-)15M+2 isotopologue
Sedoheptulose-7-Phosphate-13C1289.097.0 (PO3-)20M+1 isotopologue
Sedoheptulose-7-Phosphate-13C2290.097.0 (PO3-)20M+2 isotopologue
Erythrose-4-Phosphate-13C1200.097.0 (PO3-)15M+1 isotopologue
Erythrose-4-Phosphate-13C2201.097.0 (PO3-)15M+2 isotopologue
Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The table reflects potential isotopologues based on the metabolism of this compound.

Data Analysis and Interpretation

The raw mass spectrometry data will contain information on the mass isotopologue distribution (MID) for each detected metabolite. This is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[12]

  • Peak Integration: Integrate the chromatographic peaks for all detected isotopologues of each target metabolite.

  • Correction for Natural Isotope Abundance: The measured MIDs must be corrected for the natural abundance of 13C and other heavy isotopes in both the metabolite and any derivatization agents.[12]

  • Metabolic Flux Analysis: The corrected MIDs are then used as input for computational models to estimate the relative fluxes through the metabolic pathways.

Conclusion

The protocols outlined in this document provide a comprehensive framework for conducting metabolic flux analysis using this compound. Careful optimization of each step, from cell culture to data analysis, is crucial for obtaining high-quality, reproducible results. These methods will enable researchers to gain valuable insights into the dynamics of the pentose phosphate pathway and its connections to other areas of cellular metabolism, which is of significant interest in various fields, including disease research and drug development.

References

Application Notes and Protocols for D-Lyxose-1-13C-2 Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular metabolism that goes beyond static metabolite measurements.[1][2][3] The use of substrates labeled with stable isotopes, such as Carbon-13 (¹³C), allows for the elucidation of metabolic pathways, quantification of metabolic fluxes, and identification of nutrient contributions to biosynthesis.[4] D-Lyxose, a pentose sugar, can be utilized by some biological systems where it is typically isomerized to D-xylulose, an intermediate of the pentose phosphate pathway (PPP).[5][6] By using D-Lyxose labeled with ¹³C at a specific position, such as D-Lyxose-1-¹³C-2, researchers can trace the fate of this carbon atom through central carbon metabolism, yielding valuable insights into the activity of the PPP and connected pathways.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting tracer experiments using D-Lyxose-1-¹³C-2. The information is intended for researchers in academia and industry, including those involved in drug discovery and development, who are interested in interrogating metabolic reprogramming in various physiological and pathological contexts.

Principle of D-Lyxose-1-¹³C-2 Tracing

The core principle of a D-Lyxose-1-¹³C-2 tracer experiment lies in the enzymatic conversion of D-Lyxose to D-xylulose. The ¹³C label at the C2 position of D-Lyxose will be retained in the resulting D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway. The PPP is a crucial metabolic route for generating NADPH, for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide biosynthesis. By tracking the incorporation of the ¹³C label from D-Lyxose-1-¹³C-2 into downstream metabolites of the PPP and glycolysis, researchers can dissect the metabolic fate of this pentose sugar and infer the relative activity of these pathways.

Applications in Research and Drug Development

  • Elucidating Metabolic Reprogramming in Disease: Cancer cells and other diseased cells often exhibit altered metabolic pathways to support their growth and survival.[1] D-Lyxose-1-¹³C-2 can be used to probe the activity of the pentose phosphate pathway, which is frequently upregulated in cancer to support nucleotide synthesis and redox homeostasis.

  • High-Throughput Screening for Pathway-Specific Inhibitors: In drug development, this tracer can be employed in cell-based assays to screen for compounds that modulate the PPP or related metabolic pathways. A change in the labeling pattern of downstream metabolites upon drug treatment would indicate a potential hit.

  • Investigating Microbial Metabolism: Some microorganisms can utilize D-Lyxose as a carbon source.[7] Tracer experiments with D-Lyxose-1-¹³C-2 can help in understanding the metabolic pathways involved in its assimilation, which is relevant for metabolic engineering and biotechnology applications.

  • Studying Inborn Errors of Metabolism: While rare, defects in pentose metabolism can occur. D-Lyxose tracing could potentially be adapted for diagnostic or research purposes in this area.

Experimental Design Considerations

Successful stable isotope tracing experiments require careful planning.[1] Key factors to consider include:

  • Tracer Selection: The choice of D-Lyxose-1-¹³C-2 is ideal for specifically probing the entry of a C5 sugar into the pentose phosphate pathway.

  • Labeling Strategy: The experiment can be designed as a steady-state or a dynamic labeling experiment. In steady-state experiments, cells are cultured with the labeled substrate for a duration sufficient to achieve isotopic equilibrium in the metabolites of interest.[4] Dynamic labeling experiments involve collecting samples at multiple time points after the introduction of the tracer to determine the kinetics of label incorporation.[8]

  • Cell Culture Conditions: It is crucial to maintain consistent and well-defined culture conditions, including media composition and cell density, to ensure reproducibility.

  • Analytical Platform: The most common analytical techniques for measuring ¹³C enrichment in metabolites are mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC), and nuclear magnetic resonance (NMR) spectroscopy.[9][10] LC-MS is often preferred for its sensitivity and ability to analyze a wide range of metabolites.[3][11]

Experimental Workflow

The overall workflow for a D-Lyxose-1-¹³C-2 tracer experiment is depicted below.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Cell Culture B Introduction of D-Lyxose-1-13C-2 A->B C Incubation (Time Course or Steady State) B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Isotopologue Distribution Analysis F->G H Metabolic Flux Analysis G->H I Biological Interpretation H->I

Caption: A typical experimental workflow for D-Lyxose-1-¹³C-2 tracer studies.

Detailed Experimental Protocols

Protocol 1: In Vitro D-Lyxose-1-¹³C-2 Tracing in Cultured Cells

This protocol is designed for adherent mammalian cells but can be adapted for suspension cells.

Materials:

  • D-Lyxose-1-¹³C-2 (sterile solution)

  • Cell culture medium (e.g., DMEM, RPMI-1640) without glucose and other carbon sources to be replaced.

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (v/v) in water, pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge tubes

  • Liquid nitrogen

  • High-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm plates) and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing the base medium with dFBS and D-Lyxose-1-¹³C-2 at the desired final concentration. A parallel culture with unlabeled D-Lyxose should be run as a control.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for the desired duration. For steady-state analysis, this is typically 24 hours. For dynamic labeling, collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Metabolite Quenching and Extraction:

    • At the end of the incubation period, rapidly aspirate the labeling medium.

    • Immediately place the culture plate on dry ice and wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Add a sufficient volume of pre-chilled 80% methanol to the plate to cover the cells.

    • Place the plate on dry ice for 10 minutes to ensure rapid quenching of metabolic activity.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.

    • Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the polar metabolites to a new tube and store at -80°C until analysis.

  • Sample Analysis by LC-MS:

    • Evaporate the methanol from the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

    • Analyze the samples using a high-resolution LC-MS system.[9][12] The specific LC method will depend on the metabolites of interest but often involves hydrophilic interaction liquid chromatography (HILIC) for polar metabolites. The mass spectrometer should be operated in a mode that allows for the detection and quantification of different isotopologues of each metabolite.[11]

  • Data Analysis:

    • The raw LC-MS data is processed to identify peaks corresponding to metabolites of interest and to determine the distribution of ¹³C-labeled isotopologues for each metabolite.

    • Correct the raw isotopologue distributions for the natural abundance of ¹³C.

    • The fractional enrichment of ¹³C in each metabolite can then be calculated. This data can be used to infer pathway activity or as input for metabolic flux analysis (MFA) software.[13]

Data Presentation

The quantitative data from D-Lyxose-1-¹³C-2 tracer experiments are typically presented as the mass isotopologue distribution (MID) of key downstream metabolites. The MID represents the fraction of each metabolite pool that contains a certain number of ¹³C atoms.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) in Key Metabolites after 24h Labeling with D-Lyxose-1-¹³C-2.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Control Condition
Ribose-5-phosphate95.24.50.20.10.00.0
Sedoheptulose-7-phosphate94.84.80.30.10.00.0
Fructose-6-phosphate93.56.00.40.10.00.0
3-Phosphoglycerate96.13.80.10.0--
Treated Condition
Ribose-5-phosphate75.322.12.00.50.10.0
Sedoheptulose-7-phosphate80.118.21.20.40.10.0
Fructose-6-phosphate82.616.50.70.20.00.0
3-Phosphoglycerate88.910.50.50.1--

M+n represents the fraction of the metabolite pool with n ¹³C atoms incorporated.

Table 2: Hypothetical Fractional Enrichment in PPP and Glycolytic Intermediates.

MetaboliteFractional ¹³C Enrichment (%) - ControlFractional ¹³C Enrichment (%) - TreatedFold Change
Ribose-5-phosphate4.824.75.15
Sedoheptulose-7-phosphate5.219.93.83
Fructose-6-phosphate6.517.42.68
3-Phosphoglycerate3.911.12.85

Fractional enrichment is calculated as the weighted average of the MIDs.

Visualization of Metabolic Pathways

The metabolic fate of the ¹³C label from D-Lyxose-1-¹³C-2 can be visualized to aid in the interpretation of the data.

Caption: Metabolic fate of D-Lyxose-1-¹³C-2 through the pentose phosphate pathway.

Conclusion

Tracer experiments using D-Lyxose-1-¹³C-2 offer a powerful approach to investigate the metabolism of pentose sugars and the activity of the pentose phosphate pathway. The protocols and guidelines presented here provide a framework for researchers to design and execute these experiments effectively. The ability to quantitatively track the flow of carbon through central metabolic pathways will continue to be a valuable tool in basic research and drug development, enabling a deeper understanding of cellular physiology in health and disease.

References

Quantifying Pentose Phosphate Pathway Flux with 13C-Labeled Glucose Tracers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis, playing a pivotal role in cellular biosynthesis and redox balance. It is the primary source of NADPH, essential for reductive biosynthesis and antioxidant defense, and produces pentose sugars required for nucleotide and nucleic acid synthesis. Given its central role in cell proliferation, stress resistance, and tumorigenesis, the accurate quantification of PPP flux is of significant interest to researchers in various fields, including cancer biology, neurobiology, and drug development.

While the user's query specified the use of D-Lyxose-13C-2, a comprehensive review of the scientific literature indicates that this compound is not a recognized or utilized tracer for measuring PPP flux. Instead, metabolic flux analysis of the PPP is robustly achieved through the use of 13C-labeled glucose isotopomers. Tracers such as [1,2-¹³C₂]glucose and [2,3-¹³C₂]glucose are extensively documented and provide reliable means to distinguish between glycolytic and PPP activities.

This document provides detailed protocols and application notes for quantifying PPP flux using these established 13C-labeled glucose tracers, summarizing quantitative data and outlining the necessary experimental and analytical procedures.

Principle of the Method

The core principle of using ¹³C-labeled glucose to measure PPP flux lies in the differential fate of carbon atoms as glucose-6-phosphate (G6P) enters either glycolysis or the oxidative branch of the PPP.

  • In Glycolysis: The six-carbon backbone of glucose is largely conserved, leading to the formation of two three-carbon pyruvate molecules. The labeling pattern of these products directly reflects the labeling of the initial glucose tracer.

  • In the Oxidative PPP: The first carbon of glucose (C1) is lost as CO₂ during the conversion of 6-phosphogluconate to ribulose-5-phosphate. This decarboxylation event is the key to distinguishing PPP flux. The remaining five carbons are then rearranged in the non-oxidative PPP, leading to the formation of glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate with altered labeling patterns compared to those produced directly from glycolysis.

By analyzing the isotopic labeling patterns of downstream metabolites, such as lactate or protein-bound amino acids, using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), the relative contribution of glycolysis and the PPP to glucose metabolism can be accurately quantified.

Visualization of Key Pathways and Workflows

To facilitate a clear understanding of the underlying biochemical pathways and experimental procedures, the following diagrams have been generated.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_metabolite_extraction Sample Processing cluster_analysis Data Acquisition & Analysis start Seed Cells culture Culture to desired confluency start->culture labeling Incubate with 13C-labeled Glucose culture->labeling quench Quench Metabolism (e.g., cold methanol) labeling->quench extract Extract Metabolites (e.g., solvent extraction) quench->extract analysis Analyze by GC-MS or LC-MS extract->analysis data Determine Mass Isotopomer Distributions analysis->data flux Calculate PPP Flux data->flux Tracer_Logic cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway g_g6p [1,2-13C2]Glucose-6-P g_pyr [2,3-13C2]Pyruvate g_g6p->g_pyr p_g6p [1,2-13C2]Glucose-6-P p_co2 13CO2 (lost) p_g6p->p_co2 p_r5p [1-13C]Ribose-5-P p_g6p->p_r5p p_f6p [2-13C]Fructose-6-P p_r5p->p_f6p Non-oxidative PPP p_pyr [3-13C]Pyruvate p_f6p->p_pyr tracer [1,2-13C2]Glucose tracer->g_g6p tracer->p_g6p

Application Notes and Protocols for D-Lyxose-13C-2 in Xylose Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing D-Lyxose-13C-2, a stable isotope-labeled sugar, to investigate the intricacies of xylose metabolism. The information herein is designed to guide researchers in designing and executing experiments to trace metabolic pathways, quantify flux, and understand the enzymatic processes involved in the utilization of xylose, a key pentose sugar.

Introduction to D-Lyxose and Xylose Metabolism

D-xylose is a five-carbon sugar that plays a crucial role in the metabolism of various organisms, from bacteria and yeast to mammals. It is a major component of hemicellulose in plant biomass, making its metabolic pathways of significant interest for biofuel production and biotechnology. In higher organisms, xylose metabolism is linked to the pentose phosphate pathway (PPP), a critical route for generating NADPH and precursors for nucleotide biosynthesis.

Two primary pathways for D-xylose catabolism have been identified:

  • Oxido-reductase Pathway: Predominantly found in eukaryotic microorganisms, this pathway involves the reduction of D-xylose to xylitol by xylose reductase (XR), followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase (XDH).[1]

  • Isomerase Pathway: Common in prokaryotes, this pathway utilizes the enzyme xylose isomerase (XI) to directly convert D-xylose into D-xylulose.[1][2]

In both pathways, the resulting D-xylulose is subsequently phosphorylated to D-xylulose-5-phosphate, which then enters the central carbon metabolism via the pentose phosphate pathway.[1] The use of stable isotope-labeled D-Lyxose, such as this compound, allows for the precise tracing of the carbon backbone through these metabolic routes.

Applications of this compound in Metabolic Studies

Stable isotope tracing with this compound is a powerful technique for elucidating the dynamics of xylose metabolism. By introducing a labeled carbon at a specific position, researchers can track its fate and quantify the activity of different metabolic pathways.

Key Applications Include:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) through different pathways. 13C-MFA is a common method for accurately quantifying the integrated response of metabolic networks.[3] By analyzing the distribution of the 13C label in downstream metabolites, the relative contributions of the isomerase and oxidoreductase pathways, as well as the flux through the pentose phosphate pathway, can be determined.

  • Pathway Elucidation: Confirming the activity of predicted metabolic pathways and identifying novel or alternative routes for xylose utilization.

  • Enzyme Kinetics and Regulation: Studying the in vivo activity of key enzymes such as xylose isomerase, xylose reductase, and xylitol dehydrogenase.

  • Drug Development: Assessing the impact of potential therapeutic agents on xylose metabolism, which can be relevant in various disease states.

  • Bioprocess Optimization: In the context of biofuel production, understanding and engineering xylose metabolism in microorganisms like Saccharomyces cerevisiae is crucial for efficient conversion of lignocellulosic biomass to ethanol.[4][5][6]

Data Presentation: Isotope Labeling Patterns

The position of the 13C label in D-Lyxose is critical for interpreting the results of tracer experiments. With this compound, the second carbon atom is labeled. The following table summarizes the expected labeling patterns of key metabolites in the initial steps of the two main xylose metabolism pathways.

MetabolitePathwayExpected 13C Labeling Pattern from this compound
D-XyluloseIsomerase Pathway13C label on the second carbon (C2)
XylitolOxido-reductase Pathway13C label on the second carbon (C2)
D-XyluloseOxido-reductase Pathway13C label on the second carbon (C2)
D-Xylulose-5-PhosphateBoth Pathways13C label on the second carbon (C2)

Further metabolism through the pentose phosphate pathway will result in the distribution of the 13C label to various other central carbon metabolites. The precise isotopomer distribution can be measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocols

The following protocols are generalized for stable isotope labeling experiments and should be optimized for the specific cell type or organism under investigation.

Protocol 1: 13C Labeling of Adherent Mammalian Cells

This protocol is adapted from general procedures for stable isotope labeling in mammalian cells.[7][8][9]

Materials:

  • Adherent mammalian cells of interest

  • Standard cell culture medium (e.g., DMEM, RPMI)

  • Dialyzed fetal bovine serum (dFBS)

  • Glucose- and xylose-free medium

  • This compound

  • Phosphate-buffered saline (PBS), sterile

  • Cold (-80°C) 80% methanol solution

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.

  • Media Preparation: Prepare the labeling medium by supplementing glucose- and xylose-free medium with 10% dFBS and the desired concentration of this compound (e.g., 2 g/L). Warm the medium to 37°C.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the wells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Immediately add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) to monitor the dynamic labeling of metabolites. The duration of labeling depends on the pathways of interest; glycolysis intermediates label within minutes, while other pathways may take longer.[8]

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately add 1 mL of cold (-80°C) 80% methanol to each well to quench metabolic activity.

    • Place the plates on dry ice for 10 minutes.

    • Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the tubes at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the extracted metabolites to a new tube.

    • Dry the metabolite extracts using a speed vacuum or nitrogen evaporator.

    • Store the dried extracts at -80°C until analysis by MS or NMR.

Protocol 2: 13C Labeling in Suspension Cultures (e.g., Yeast, Bacteria)

This protocol is adapted from methodologies used for metabolic flux analysis in microorganisms.[4][10]

Materials:

  • Microorganism strain of interest (e.g., Saccharomyces cerevisiae, E. coli)

  • Defined minimal medium

  • This compound

  • Sterile culture flasks or bioreactor

  • Cold quenching solution (e.g., 60% methanol at -50°C)

  • Centrifuge

Procedure:

  • Pre-culture: Grow a pre-culture of the microorganism in a standard medium to the mid-exponential phase.

  • Main Culture: Inoculate a fresh batch of defined minimal medium with the pre-culture. For xylose metabolism studies, xylose should be the primary carbon source.

  • Initiation of Labeling:

    • Once the main culture reaches a steady-state growth phase, rapidly harvest a defined volume of cells by centrifugation.

    • Resuspend the cell pellet in fresh, pre-warmed defined minimal medium containing this compound as the sole carbon source.

  • Incubation: Continue the incubation under the same conditions as the main culture. Collect samples at various time points.

  • Quenching and Extraction:

    • Rapidly withdraw a sample of the cell culture and immediately mix it with at least 5 volumes of a cold quenching solution to arrest metabolism.

    • Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

    • Decant the supernatant and extract intracellular metabolites from the cell pellet using a suitable extraction solvent (e.g., boiling ethanol, cold methanol/chloroform).

  • Sample Processing: Process the extracted metabolites as described in Protocol 1 for subsequent analysis.

Visualizations: Pathways and Workflows

D-Xylose Metabolism Pathways

Xylose_Metabolism cluster_isomerase Isomerase Pathway cluster_oxidoreductase Oxido-reductase Pathway This compound This compound D-Xylulose-13C-2 D-Xylulose-13C-2 This compound->D-Xylulose-13C-2 Xylose Isomerase (XI) D-Xylulose-5-P-13C-2 D-Xylulose-5-P-13C-2 D-Xylulose-13C-2->D-Xylulose-5-P-13C-2 Xylulokinase D-Lyxose-13C-2_2 This compound Xylitol-13C-2 Xylitol-13C-2 D-Lyxose-13C-2_2->Xylitol-13C-2 Xylose Reductase (XR) (NAD(P)H -> NAD(P)+) D-Xylulose-13C-2_2 D-Xylulose-13C-2 Xylitol-13C-2->D-Xylulose-13C-2_2 Xylitol Dehydrogenase (XDH) (NAD+ -> NADH) D-Xylulose-13C-2_2->D-Xylulose-5-P-13C-2 Xylulokinase PPP Pentose Phosphate Pathway D-Xylulose-5-P-13C-2->PPP

Caption: Major pathways of D-Xylose metabolism.

Experimental Workflow for 13C-MFA

MFA_Workflow Start Start Cell_Culture Cell Culture/ Microorganism Growth Start->Cell_Culture Isotope_Labeling Introduce this compound Cell_Culture->Isotope_Labeling Time_Course_Sampling Time-Course Sampling Isotope_Labeling->Time_Course_Sampling Quenching Quench Metabolism Time_Course_Sampling->Quenching Metabolite_Extraction Metabolite Extraction Quenching->Metabolite_Extraction Analysis LC-MS/MS or NMR Analysis Metabolite_Extraction->Analysis Data_Processing Data Processing and Isotopomer Distribution Analysis Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation End End Flux_Calculation->End

Caption: General workflow for 13C-Metabolic Flux Analysis.

Concluding Remarks

The use of this compound as a tracer provides a powerful tool for dissecting the complexities of xylose metabolism. By combining stable isotope labeling with modern analytical techniques and computational modeling, researchers can gain unprecedented insights into the regulation and dynamics of this important metabolic pathway. The protocols and information provided here serve as a foundational guide for scientists and professionals in the field, enabling the design of robust experiments to advance our understanding of xylose utilization in various biological systems.

References

Application Notes and Protocols for D-Lyxose-13C-2 Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[1][2][3] By replacing specific atoms with their heavy isotopes, researchers can follow the journey of these labeled compounds through various metabolic pathways.[4][5] D-Lyxose, a rare sugar, is an isomer of D-Xylulose, an intermediate in the pentose phosphate pathway (PPP).[6] Utilizing D-Lyxose labeled with carbon-13 at the second position (D-Lyxose-13C-2) allows for the investigation of its uptake, conversion, and subsequent flux into central carbon metabolism, providing insights into cellular metabolic reprogramming in various physiological and pathological states.

These application notes provide a detailed protocol for conducting a this compound labeling experiment in cultured mammalian cells, along with methodologies for sample preparation and downstream analysis. The information is intended to serve as a comprehensive guide for researchers venturing into metabolic flux analysis using this novel tracer.

Data Presentation

Table 1: Recommended Experimental Parameters for this compound Labeling

ParameterRecommended ValueNotes
Cell Line Proliferating cancer cell lines (e.g., HeLa, A549, HCT116)High metabolic activity in these lines can facilitate tracer incorporation.
Culture Medium Glucose-free DMEM or RPMI-1640Essential to avoid competition for uptake and metabolism from unlabeled glucose.
Serum 10% Dialyzed Fetal Bovine Serum (dFBS)Dialysis removes small molecules, including endogenous sugars and amino acids, that could interfere with labeling.[7][8]
This compound Concentration 5-25 mMThe optimal concentration should be determined empirically for each cell line.
Labeling Duration 2-24 hoursTime-course experiments are recommended to determine the point of isotopic steady state.
Cell Seeding Density 0.5 - 1 x 10^6 cells per well of a 6-well plateAdjust based on the growth rate of the specific cell line to achieve 70-80% confluency at the time of labeling.
Replicates Minimum of 3 biological replicates per conditionEnsures statistical significance of the results.

Experimental Protocols

Protocol 1: Cell Culture Preparation and this compound Labeling

This protocol outlines the steps for preparing cultured mammalian cells and performing the stable isotope labeling with this compound.

Materials:

  • Selected mammalian cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Glucose-free DMEM or RPMI-1640

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well tissue culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Twenty-four hours prior to the experiment, seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free DMEM or RPMI-1640 with 10% dFBS and the desired concentration of this compound (e.g., 10 mM). Warm the medium to 37°C.

  • Initiation of Labeling:

    • Aspirate the complete growth medium from the cell culture plates.

    • Gently wash the cells once with 2 mL of pre-warmed sterile PBS.

    • Aspirate the PBS and add 2 mL of the pre-warmed labeling medium to each well.

  • Incubation: Return the plates to the incubator and incubate for the desired labeling period (e.g., 2, 6, 12, or 24 hours).

  • Metabolite Quenching and Extraction:

    • To quench metabolic activity, rapidly aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80% methanol (v/v in water) to each well.

    • Place the plates on dry ice for 10 minutes.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites. The pellet can be used for protein or nucleic acid analysis.

    • Dry the metabolite extract using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Labeling cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Sample Processing & Analysis seed_cells Seed cells in 6-well plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h wash_cells Wash cells with PBS incubate_24h->wash_cells prepare_media Prepare glucose-free medium with this compound add_labeling_media Add labeling medium prepare_media->add_labeling_media wash_cells->add_labeling_media incubate_labeling Incubate for desired time add_labeling_media->incubate_labeling quench_metabolism Quench metabolism with cold methanol incubate_labeling->quench_metabolism extract_metabolites Extract metabolites quench_metabolism->extract_metabolites dry_extract Dry metabolite extract extract_metabolites->dry_extract lc_ms_analysis LC-MS/MS Analysis dry_extract->lc_ms_analysis

Caption: Workflow for this compound labeling experiment.

Metabolic_Pathway Metabolic Fate of this compound cluster_uptake Cellular Uptake cluster_conversion Intracellular Metabolism cluster_ppp Pentose Phosphate Pathway d_lyxose_ext This compound (Extracellular) d_lyxose_int This compound d_lyxose_ext->d_lyxose_int Transport d_xylulose D-Xylulose-13C-2 d_lyxose_int->d_xylulose Isomerization d_xylulose_5p D-Xylulose-5-P-13C-2 d_xylulose->d_xylulose_5p Phosphorylation ppp_intermediates PPP Intermediates (Labeled) d_xylulose_5p->ppp_intermediates glycolytic_intermediates Glycolytic Intermediates (Labeled) ppp_intermediates->glycolytic_intermediates nucleotide_synthesis Nucleotide Synthesis ppp_intermediates->nucleotide_synthesis

Caption: Proposed metabolic pathway of this compound.

References

Application Note: Purification and Quality Control of Synthesized D-Lyxose-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction D-Lyxose is a rare pentose sugar that serves as a valuable building block in the synthesis of various bioactive molecules, including antiviral nucleoside analogs and anti-tumor agents.[1][2] Isotopically labeled versions, such as D-Lyxose-13C-2, are critical tools in metabolic flux analysis, drug development, and mechanistic studies, allowing researchers to trace the fate of molecules through complex biological systems.[][4] The reliability of data generated from such studies is directly dependent on the chemical and isotopic purity of the labeled compound. This document provides detailed protocols for the purification and comprehensive quality control of synthetically produced this compound.

Purification Protocol

The goal of the purification process is to isolate this compound from unreacted starting materials, byproducts, and other impurities from the synthesis reaction. The protocol employs a combination of solid-phase extraction for initial cleanup followed by preparative hydrophilic interaction liquid chromatography (HILIC) for high-resolution separation.

Experimental Workflow for Purification

G cluster_0 Purification Workflow A Crude Synthesized Product (in organic solvent) B Solvent Evaporation (under reduced pressure) A->B C Reconstitution in Water/Acetonitrile B->C D Solid-Phase Extraction (SPE) (e.g., C18 cartridge to remove non-polar impurities) C->D E Eluate Collection D->E F Preparative HILIC (Hydrophilic Interaction Liquid Chromatography) E->F G Fraction Collection (based on RI or ELSD signal) F->G H Purity Analysis of Fractions (Analytical HPLC) G->H I Pooling of Pure Fractions H->I J Lyophilization I->J K Purified this compound (White solid) J->K

Caption: Workflow for the purification of this compound.

Detailed Methodology

1.2.1 Initial Sample Preparation

  • Solvent Removal: The crude reaction mixture, typically in an organic solvent, is concentrated under reduced pressure using a rotary evaporator to yield a solid or oil.

  • Reconstitution: The residue is redissolved in a minimal volume of the initial mobile phase for chromatography (e.g., 85:15 acetonitrile:water) to ensure complete dissolution.

1.2.2 Solid-Phase Extraction (SPE)

  • Purpose: To remove non-polar impurities that could interfere with HILIC purification.

  • Procedure:

    • Condition a C18 SPE cartridge with methanol, followed by equilibration with the reconstitution solvent.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with the same solvent to elute the polar this compound, while retaining non-polar impurities.

    • Collect the eluate containing the target compound.

1.2.3 Preparative HILIC

  • Principle: HILIC is a chromatographic technique ideal for separating highly polar compounds like monosaccharides.[5] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

  • Instrumentation & Conditions:

    • Column: Preparative HILIC column (e.g., Amide-bonded silica, 10 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (ACN) and water. For example, an isocratic elution with 85% ACN and 15% water can be effective for separating structurally similar monosaccharides.[5]

    • Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min for a preparative column).

    • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD), as underivatized sugars lack a UV chromophore.[5][6]

    • Injection Volume: Scaled appropriately for the preparative column.

  • Procedure:

    • Equilibrate the HILIC column with the initial mobile phase composition for at least 30 minutes.

    • Inject the SPE eluate.

    • Collect fractions corresponding to the main peak detected by RI or ELSD.

1.2.4 Post-Purification Processing

  • Fraction Analysis: Analyze the collected fractions using a rapid analytical HPLC method to assess purity.

  • Pooling: Combine fractions with a purity of >99%.

  • Lyophilization: Freeze the pooled fractions and lyophilize to dryness to obtain the final product as a stable, white solid.

Quality Control Protocol

A rigorous quality control (QC) process is essential to confirm the identity, purity, and isotopic enrichment of the final this compound product.

Experimental Workflow for Quality Control

G cluster_1 Quality Control Workflow cluster_identity Identity Confirmation cluster_purity Purity & Enrichment cluster_physchem Physicochemical Properties Start Purified this compound MS Mass Spectrometry (HRMS) (Confirm MW and Isotopic Labeling) Start->MS NMR NMR Spectroscopy (1H, 13C, HSQC) (Confirm Structure & Label Position) Start->NMR HPLC Analytical HPLC-RI/ELSD (Determine Chemical Purity) Start->HPLC MS_enrich MS Isotopomer Analysis (Determine Isotopic Enrichment) Start->MS_enrich Appearance Appearance & Solubility Start->Appearance End Certificate of Analysis (CoA) Generated MS->End NMR->End HPLC->End MS_enrich->End Appearance->End

References

Troubleshooting & Optimization

Technical Support Center: 13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during 13C Metabolic Flux Analysis (MFA) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Experimental Design

Q1: My flux results have high uncertainty. How can I improve the precision of my flux estimations?

A1: High uncertainty in flux estimations often stems from suboptimal experimental design. Here are several strategies to improve flux precision:

  • Optimal Tracer Selection: The choice of the 13C-labeled substrate (tracer) is critical and significantly impacts the precision of estimated fluxes.[1][2] There is no single best tracer for all metabolic pathways.[1][3]

    • For upper metabolism (glycolysis and pentose phosphate pathway), [1,2-13C]glucose or a mixture of 80% [1-13C]glucose and 20% [U-13C]glucose are often effective.[3]

    • For lower metabolism (TCA cycle), [U-13C5]glutamine or tracers like [4,5,6-13C]glucose often provide better resolution.[3][4]

    • Doubly labeled glucose tracers such as [1,6-13C]glucose, [5,6-13C]glucose, and [1,2-13C]glucose have been shown to consistently produce high flux precision.[5]

  • Parallel Labeling Experiments (PLEs): Performing multiple experiments with different tracers under identical conditions can dramatically improve flux resolution.[6][7][8] This approach, sometimes referred to as COMPLETE-MFA, provides complementary labeling information that can better constrain flux calculations.[6][8] For example, conducting parallel experiments with [1,2-13C2]glucose and [U-13C5]glutamine can provide an optimal design for steady-state MFA in mammalian cells.[4]

  • Validate Your Metabolic Model: An incomplete or inaccurate metabolic network model can lead to poor flux estimations.[9] It is crucial to ensure your model includes all relevant metabolic pathways, and reaction reversibility is correctly defined.[9] Parallel labeling experiments can also be used to validate the biochemical network model.[7]

Q2: How do I ensure my cells have reached metabolic and isotopic steady state?

A2: Assuming metabolic and isotopic steady state is a fundamental requirement for standard 13C-MFA.[1]

  • Metabolic Steady State: This is achieved when intracellular metabolite concentrations and metabolic fluxes are constant.[10] In batch cultures, this is often approximated during the exponential growth phase where changes are minimal over the experimental timescale.[10] Continuous cultures (chemostats) provide a more controlled environment for maintaining metabolic steady state.[10]

  • Isotopic Steady State: This is reached when the 13C enrichment in intracellular metabolites becomes stable over time.[10] To validate this, you must measure the isotopic labeling of key metabolites at two or more time points after introducing the tracer (e.g., at 18 and 24 hours).[1] If the labeling is identical at these time points, isotopic steady state is confirmed.[1]

If isotopic labeling is still changing, you are in an isotopically non-stationary state. In this case, you must use a more advanced modeling approach called Isotopically Non-stationary 13C-MFA (INST-MFA).[1][11][12] INST-MFA is particularly useful for systems that label slowly due to large metabolite pools or for autotrophic organisms consuming single-carbon substrates.[12][13]

2. Sample Preparation

Q3: I am concerned about metabolite leakage and continued enzymatic activity during sample quenching. What is the best quenching protocol?

A3: Rapid and effective quenching is crucial to preserve the in vivo metabolic state of the cells at the time of sampling.[14] Two major problems during quenching are the perturbation of metabolite levels during harvesting and incomplete termination of enzymatic activity.[15]

The optimal quenching method can be organism- and metabolite-specific. However, a common and effective approach for suspension cultures involves rapid filtration followed by quenching in a cold solvent.

  • Rapid Filtration and Cold Methanol Quenching: A combination of rapid filtration to separate cells from the medium, followed by immediate quenching in 100% cold (-80°C) methanol, has been shown to have the highest quenching efficiency.[14]

  • Avoiding Washing Steps: Washing cells with buffers like PBS can perturb metabolite levels by removing extracellular nutrients and causing leakage of intracellular metabolites due to cold shock.[15] If washing is unavoidable (e.g., to remove high concentrations of media amino acids), it should be done very quickly (<10 seconds) with warm PBS.[15]

  • Metabolite Leakage: Some quenching methods, such as using 60% cold methanol prior to centrifugation, can cause significant metabolite loss.[14]

Below is a comparison of different quenching methods for suspension cultures:

Quenching MethodQuenching EfficiencyMetabolite LeakageThroughputReference
Rapid Filtration + 100% Cold (-80°C) MethanolVery HighMinimalLower[14]
30% Methanol Slurry (-24°C) + CentrifugationHighLowHigher[14]
Saline Ice Slurry (~0°C) + CentrifugationLowerLowHigher[14]
60% Cold Methanol (-65°C) + CentrifugationVariesSignificantHigher[14]

3. Data Analysis

Q4: My model fit is poor (high sum of squared residuals, SSR). What are the possible causes and how can I troubleshoot this?

A4: A poor goodness-of-fit, indicated by a high SSR, suggests that the model does not adequately describe the experimental data. The minimized SSR should follow a chi-squared (χ²) distribution.[9][16] If the SSR falls outside the acceptable range, you should investigate the following:[9]

  • Incomplete or Incorrect Metabolic Model: The model may be missing relevant pathways, or the reversibility of reactions may be incorrectly defined.[9] Re-evaluate the known metabolism of your organism and consider alternative pathways. Using independent validation data from a different tracer experiment can help in model selection.[17][18]

  • Measurement Errors: Gross errors in your labeling data or extracellular rate measurements can lead to a poor fit.[9] Review your analytical data for any inconsistencies or outliers.

  • Isotopic Non-Steady State: If you have assumed isotopic steady state but the system has not reached it, this will result in a poor fit.[1] You must validate the steady-state assumption as described in Q2 .

  • Suboptimal Solution: Flux estimation is a non-linear optimization problem, and the algorithm may have found a local minimum instead of the global minimum.[2] It is good practice to restart the flux estimation at least 10 times with random initial flux values to increase the confidence of finding the global optimum.[1]

Experimental Protocols

Protocol 1: Validation of Isotopic Steady State

  • Cell Culture and Tracer Introduction: Culture cells under the desired experimental conditions to achieve metabolic steady state (e.g., exponential growth phase). Introduce the 13C-labeled substrate.

  • Time-Course Sampling: Collect cell samples at a minimum of two late time points after tracer introduction (e.g., for mammalian cells, 18 and 24 hours).[1]

  • Quenching and Extraction: Rapidly quench metabolism and extract metabolites using a validated protocol (e.g., rapid filtration and cold methanol).

  • LC-MS/MS Analysis: Analyze the isotopic labeling of key intracellular metabolites using an appropriate mass spectrometry method.

  • Data Analysis: Compare the mass isotopomer distributions (MIDs) of the selected metabolites at the different time points. If the MIDs are not significantly different, isotopic steady state has been reached.

Visualizations

Troubleshooting_Workflow cluster_design Experimental Design cluster_steadystate Steady State cluster_model Data Analysis & Model start High Flux Uncertainty or Poor Model Fit q_tracer Is the tracer optimal for the pathways of interest? start->q_tracer Check s_tracer Select a tracer that provides high labeling information for your target fluxes. Consider parallel labeling experiments. q_tracer->s_tracer No q_steady Has isotopic steady state been validated? q_tracer->q_steady Yes s_tracer->q_steady s_steady Perform a time-course experiment to confirm stable isotopic labeling over time. If not at steady state, use INST-MFA. q_steady->s_steady No q_model Is the metabolic network model correct and complete? q_steady->q_model Yes s_steady->q_model s_model Review literature for all relevant pathways. Check reaction reversibility. Use validation data from a separate tracer experiment for model selection. q_model->s_model No q_solution Did the optimization find the global minimum? q_model->q_solution Yes s_model->q_solution s_solution Restart flux estimation multiple times with random initial values. q_solution->s_solution No end_point Improved Flux Estimation q_solution->end_point Yes

Caption: A troubleshooting workflow for common issues in 13C-MFA.

Parallel_Labeling cluster_exp1 Experiment 1 cluster_exp2 Experiment 2 tracer1 Tracer A ([1,2-13C]glucose) culture1 Cell Culture tracer1->culture1 data1 Labeling Data 1 culture1->data1 analysis Combined 13C-MFA data1->analysis tracer2 Tracer B ([U-13C]glutamine) culture2 Cell Culture (Identical Conditions) tracer2->culture2 data2 Labeling Data 2 culture2->data2 data2->analysis flux_map High-Resolution Flux Map analysis->flux_map

Caption: Workflow for parallel labeling experiments in 13C-MFA.

Isotopic_Steady_State cluster_sampling Time-Course Sampling start Introduce 13C Tracer time1 Time Point 1 (e.g., 18h) start->time1 time2 Time Point 2 (e.g., 24h) start->time2 analysis Measure Isotopic Labeling (MID) of Metabolites time1->analysis time2->analysis decision Are MIDs from T1 and T2 statistically identical? analysis->decision steady Isotopic Steady State Confirmed decision->steady Yes non_steady Isotopically Non-Stationary (Use INST-MFA) decision->non_steady No

Caption: Logic diagram for validating the isotopic steady-state assumption.

References

Technical Support Center: Optimizing D-Lyxose-13C-2 Concentration for Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Lyxose-13C-2 in stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for labeling experiments in mammalian cells?

A1: The optimal concentration of this compound can vary significantly depending on the cell type, experimental objectives, and culture conditions. While specific data for this compound is limited, a common starting point for labeled sugars in cell culture is to match the physiological concentration of glucose in standard media, which typically ranges from 5.5 mM to 25 mM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.

Q2: How can I determine if this compound is cytotoxic to my cells?

A2: A cytotoxicity assay, such as the MTT, XTT, or resazurin reduction assay, should be performed to determine the concentration range of D-Lyxose that is non-toxic to your cells. These assays measure cell viability and metabolic activity. By testing a range of D-Lyxose concentrations, you can determine the half-maximal inhibitory concentration (IC50) and select a working concentration well below this value.[3][4]

Q3: What is the metabolic fate of this compound in mammalian cells?

A3: D-Lyxose is an aldopentose sugar that can be taken up by cells, although the specific transporters are not as well characterized as those for glucose. Once inside the cell, D-Lyxose is isomerized to D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is an intermediate of the Pentose Phosphate Pathway (PPP).[4] The 13C label from this compound will therefore be incorporated into downstream metabolites of the PPP.

Q4: How do I prepare my samples for LC-MS analysis after labeling with this compound?

A4: Sample preparation is a critical step for accurate metabolomic analysis. A general workflow involves quenching the metabolic activity, extracting the metabolites, and then preparing the extract for LC-MS injection. The specific protocol will depend on whether you are analyzing intracellular or extracellular metabolites. See the detailed "Metabolite Extraction and Preparation for LC-MS/MS Analysis" protocol below for a step-by-step guide.

Troubleshooting Guides

Issue 1: Low or No Incorporation of 13C Label from this compound

Potential Cause Troubleshooting Step
Inefficient cellular uptake of D-Lyxose. While glucose transporters like GLUT1 can transport various sugars, the affinity for D-Lyxose may be low in your cell line.[3] Consider increasing the incubation time with this compound or modestly increasing its concentration (while staying below the cytotoxic level).
Low expression or activity of D-lyxose isomerase. The conversion of D-lyxose to D-xylulose is the entry point to the pentose phosphate pathway. If this enzymatic step is a bottleneck, 13C incorporation will be limited. This is a cell-line-specific issue that may be difficult to overcome without genetic modification.
Dilution of the labeled pool with unlabeled carbon sources. Ensure that the culture medium does not contain unlabeled pentose sugars. Using dialyzed fetal bovine serum (FBS) is recommended to minimize the introduction of unlabeled metabolites.[5]
Insufficient incubation time. The time to reach isotopic steady-state can vary. For some pathways, this can take several hours.[6] Perform a time-course experiment to determine the optimal labeling duration for your metabolites of interest.
Metabolite extraction issues. Inefficient extraction can lead to the loss of labeled metabolites. Ensure your extraction protocol is optimized for polar, phosphorylated intermediates of the pentose phosphate pathway.[7]

Issue 2: Unexpected Labeling Patterns

Potential Cause Troubleshooting Step
Metabolic recycling of the 13C label. The Pentose Phosphate Pathway is highly interconnected with glycolysis and other central carbon metabolism pathways. Labeled carbons can be recycled through various reactions, leading to complex labeling patterns.[8] Detailed metabolic flux analysis using specialized software is often necessary to interpret these patterns.
Contribution from other metabolic pathways. Depending on the position of the 13C label on the D-Lyxose molecule, the label can be distributed to various downstream metabolites. Carefully trace the path of the specific 13C atom through the known metabolic network.
Contamination with unlabeled compounds. Ensure all reagents and media are free from contamination with unlabeled sugars or other carbon sources. As mentioned previously, the use of dialyzed FBS is crucial.[5]

Data Presentation

Table 1: Example of a Dose-Response Experiment for Cytotoxicity Assessment

This table illustrates the type of data you would generate from an MTT assay to determine the IC50 of a compound. Note that these are example values for D-glucose in MCF-7 cells and are provided for illustrative purposes; you must perform this experiment for D-Lyxose with your specific cell line.[9][10]

D-Glucose Concentration (mg/mL)Cell Viability (%)
0 (Control)100
1085
2070
4052
8035

Table 2: Recommended Starting Concentrations for this compound Labeling Experiments

These are suggested starting points based on common glucose concentrations in cell culture media. The optimal concentration should be determined experimentally.[1][2][11]

ConditionThis compound Concentration
Physiological Glucose Level5.5 mM
High Glucose Media25 mM

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a range of D-Lyxose concentrations in fresh culture medium. Remove the old medium from the wells and add 100 µL of the D-Lyxose-containing medium to each well. Include a control group with no D-Lyxose.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: this compound Labeling and Metabolite Extraction
  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Media Exchange: Remove the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add pre-warmed culture medium containing the desired concentration of this compound and dialyzed FBS.

  • Incubation: Incubate the cells for the predetermined optimal labeling time.

  • Quenching and Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add ice-cold 80% methanol (-80°C) to quench metabolism and extract metabolites.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Sample Clarification: Centrifuge the samples at maximum speed for 10 minutes at 4°C.

  • Drying: Transfer the supernatant containing the metabolites to a new tube and dry it completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

Protocol 3: LC-MS/MS Analysis of Pentose Phosphate Pathway Intermediates
  • Chromatographic Separation: Use a liquid chromatography method optimized for the separation of polar, phosphorylated metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice.[7][12]

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for targeted analysis of PPP intermediates (e.g., xylulose-5-phosphate, ribose-5-phosphate, sedoheptulose-7-phosphate).[13][14]

  • Data Analysis: Use specialized software to integrate the peak areas for each isotopologue of the target metabolites. Correct for the natural abundance of 13C. Several software packages are available for metabolic flux analysis, such as FiatFlux, 13CFLUX2, and METRAN.[7][13][15]

Mandatory Visualizations

D_Lyxose_Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D-Lyxose-13C-2_ext This compound D-Lyxose-13C-2_int This compound D-Lyxose-13C-2_ext->D-Lyxose-13C-2_int Uptake D-Xylulose-13C D-Xylulose-13C D-Lyxose-13C-2_int->D-Xylulose-13C D-lyxose isomerase D-Xylulose-5-P-13C D-Xylulose-5-Phosphate-13C D-Xylulose-13C->D-Xylulose-5-P-13C Xylulokinase PPP Pentose Phosphate Pathway D-Xylulose-5-P-13C->PPP

Caption: Metabolic pathway of this compound incorporation.

Experimental_Workflow start Start: Cell Culture dose_response Dose-Response for Cytotoxicity (e.g., MTT Assay) start->dose_response determine_conc Determine Optimal Non-Toxic Concentration dose_response->determine_conc labeling Labeling with this compound determine_conc->labeling quench_extract Quench Metabolism & Extract Metabolites labeling->quench_extract lcms LC-MS/MS Analysis quench_extract->lcms data_analysis Data Analysis & Metabolic Flux Calculation lcms->data_analysis end End: Results data_analysis->end

Caption: Experimental workflow for this compound labeling.

Troubleshooting_Logic start Low 13C Incorporation? check_uptake Increase Incubation Time/Concentration? start->check_uptake Yes check_enzyme Cell Line Limitation? check_uptake->check_enzyme No solution Problem Resolved check_uptake->solution Yes check_dilution Use Dialyzed FBS? check_enzyme->check_dilution No no_solution Further Investigation Needed check_enzyme->no_solution Yes check_extraction Optimize Extraction Protocol? check_dilution->check_extraction No check_dilution->solution Yes check_extraction->solution Yes check_extraction->no_solution No

Caption: Troubleshooting logic for low 13C incorporation.

References

troubleshooting low signal-to-noise in D-Lyxose-13C-2 NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Lyxose-¹³C-2 NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on achieving a high signal-to-noise (S/N) ratio.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my D-Lyxose-¹³C-2 NMR spectrum unexpectedly low?

A low signal-to-noise ratio in ¹³C NMR spectra is a common challenge due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus compared to ¹H.[1][2][3][4] For an enriched compound like D-Lyxose-¹³C-2, a poor S/N ratio often points to issues with sample preparation, spectrometer parameters, or hardware setup. A systematic troubleshooting approach is recommended to identify and resolve the root cause.

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and resolving low signal-to-noise issues in your D-Lyxose-¹³C-2 NMR experiments.

Step 1: Verify Sample Preparation

The quality of your NMR sample is the most critical factor for obtaining a good spectrum.[5][6]

Q2: How can I ensure my D-Lyxose-¹³C-2 sample is properly prepared for NMR analysis?

Proper sample preparation is crucial for a high-quality spectrum. Key considerations include:

  • Concentration: Ensure your sample is as concentrated as possible in the deuterated solvent.[7][8][9][10] For ¹³C NMR, a higher concentration is generally better.[8][11]

  • Solvent Volume: Use the appropriate solvent volume for your NMR tube to ensure the sample is correctly positioned within the detection coil.[7][12] Typically, a volume of 0.5-0.6 mL is required for a standard 5 mm tube, corresponding to a height of about 40 mm.[8]

  • Purity and Filtration: The sample should be free of any particulate matter.[6][11] Suspended solids can degrade the magnetic field homogeneity, leading to broadened lines and a lower signal-to-noise ratio.[6][11] Always filter your sample into the NMR tube, for instance, through a pipette with a glass wool plug.[9][11]

  • NMR Tube Quality: Use clean, high-quality NMR tubes that are free from scratches or defects.[8][13]

Troubleshooting Workflow for Sample Preparation

start Low S/N Observed check_concentration Is the sample concentration maximized? start->check_concentration increase_concentration Increase concentration (if possible). check_concentration->increase_concentration No check_volume Is the solvent volume correct (e.g., ~0.5-0.6 mL)? check_concentration->check_volume Yes increase_concentration->check_volume adjust_volume Adjust solvent volume. check_volume->adjust_volume No check_clarity Is the sample clear and free of particulates? check_volume->check_clarity Yes adjust_volume->check_clarity filter_sample Filter the sample. check_clarity->filter_sample No check_tube Is the NMR tube clean and undamaged? check_clarity->check_tube Yes filter_sample->check_tube use_new_tube Use a clean, high-quality NMR tube. check_tube->use_new_tube No proceed Proceed to Parameter Optimization check_tube->proceed Yes use_new_tube->proceed

A flowchart for troubleshooting sample preparation issues.
Step 2: Optimize Spectrometer Parameters

Once you have a high-quality sample, the next step is to ensure your acquisition parameters are optimized for your specific molecule and experiment.

Q3: What are the key acquisition parameters to optimize for a D-Lyxose-¹³C-2 NMR experiment?

For a standard ¹³C experiment with proton decoupling, the following parameters are critical for maximizing the signal-to-noise ratio:

  • Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans.[6] Doubling the signal-to-noise requires quadrupling the number of scans.[14] For weak samples, a large number of scans is often necessary.[2]

  • Acquisition Time (AQ): This parameter determines the resolution of your spectrum. A longer acquisition time leads to sharper lines, but excessively long acquisition times can lead to a decrease in signal-to-noise if the signal has already decayed into the noise. For small molecules, an AQ of 1-2 seconds is often a good starting point.

  • Relaxation Delay (D1): This is the time allowed for the ¹³C nuclei to return to thermal equilibrium between scans. For quantitative results, D1 should be at least 5 times the longest T1 relaxation time of the carbons in your molecule. However, for simply improving the signal-to-noise ratio, a shorter D1 can be used, often in combination with a smaller flip angle.

  • Pulse Width/Flip Angle (P1): A 90° pulse maximizes the signal for a single scan. However, if the relaxation delay (D1) is short compared to the T1 values, a smaller flip angle (e.g., 30-45°) can result in a better signal-to-noise ratio over the course of the entire experiment. Using a shorter pulse width can be particularly beneficial for observing quaternary carbons.[7]

  • Proton Decoupling: For ¹³C-detected experiments, broadband proton decoupling is almost always used to collapse C-H couplings into single, more intense peaks.[1][3] It's crucial that the proton channel of the probe is well-tuned to ensure efficient decoupling.[15] Poor proton decoupling will result in broad or split carbon signals, significantly reducing the signal-to-noise ratio.[15]

Table 1: Recommended Starting Parameters for D-Lyxose-¹³C-2 NMR

ParameterRecommended ValueRationale
Number of Scans (NS) 1024 or higherTo accumulate sufficient signal for the low-sensitivity ¹³C nucleus.
Acquisition Time (AQ) 1.0 - 2.0 sProvides a good balance between resolution and signal decay for a small molecule.
Relaxation Delay (D1) 1.0 - 2.0 sA reasonable starting point for small molecules when not aiming for strict quantitation.
Flip Angle 30 - 45°Improves S/N when D1 is shorter than 5*T1.
Decoupling Broadband ¹H decouplingCollapses C-H splittings to improve S/N.

Experimental Protocol: Optimizing the Relaxation Delay (D1)

To experimentally determine a suitable relaxation delay, you can run a series of short experiments with varying D1 values and a fixed, large number of scans.

  • Prepare a concentrated sample of D-Lyxose-¹³C-2 in your chosen deuterated solvent.

  • Set up a standard ¹³C experiment with broadband proton decoupling.

  • Set the number of scans (NS) to a value that provides a discernible signal (e.g., 256 or 512).

  • Run the experiment with a series of D1 values (e.g., 0.5 s, 1 s, 2 s, 5 s, 10 s).

  • Process each spectrum identically.

  • Compare the signal-to-noise ratio for the D-Lyxose-¹³C-2 peak in each spectrum.

  • Select the D1 value that provides the best compromise between signal intensity and total experiment time.

Step 3: Check Spectrometer Hardware

If you have optimized your sample and acquisition parameters and are still experiencing low signal-to-noise, there may be an issue with the spectrometer hardware.

Q4: What hardware issues can lead to a low signal-to-noise ratio?

  • Probe Tuning: The NMR probe must be properly tuned to the ¹³C frequency. An untuned probe will result in inefficient signal detection and a significant loss of sensitivity. As mentioned, for ¹³C experiments with proton decoupling, the ¹H channel must also be correctly tuned.[15]

  • Cryoprobe Performance: If you are using a cryoprobe, ensure that it is cold and operating correctly. A malfunctioning cryoprobe will have significantly lower sensitivity than expected.

  • External Noise: Radiofrequency interference from external sources can contribute to noise in your spectrum.[16]

Logical Diagram for Hardware Troubleshooting

start Persistent Low S/N tune_probe Tune the probe for both ¹³C and ¹H channels. start->tune_probe run_standard Run a standard sample (e.g., adamantane) to check instrument performance. tune_probe->run_standard compare_sn Is the S/N for the standard sample within expected limits? run_standard->compare_sn check_cryo If using a cryoprobe, is it cold and functioning correctly? compare_sn->check_cryo No re_evaluate Re-evaluate sample and acquisition parameters. compare_sn->re_evaluate Yes contact_support Contact the NMR facility manager or instrument vendor. check_cryo->contact_support No check_cryo->contact_support Yes

A decision-making diagram for hardware troubleshooting.

Advanced Considerations

Q5: Are there advanced NMR techniques that can improve the signal-to-noise for D-Lyxose-¹³C-2?

Yes, several techniques can be employed for particularly challenging samples:

  • Isotopic Labeling: Your sample is already labeled at the C-2 position, which significantly enhances the signal for that carbon. For observing other carbons, uniform ¹³C labeling can be beneficial, although it can introduce complexities from ¹³C-¹³C couplings.[17]

  • Polarization Transfer Techniques: Pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance the signals of protonated carbons. These experiments transfer the higher polarization of protons to the attached carbons.

  • Hyperpolarization Methods: Techniques such as Signal Amplification By Reversible Exchange (SABRE) can dramatically increase the ¹³C signal, enabling detection at very low concentrations.

By systematically working through these troubleshooting steps, you can identify the cause of the low signal-to-noise in your D-Lyxose-¹³C-2 NMR spectra and take the necessary actions to obtain high-quality data.

References

addressing isotopic impurity issues in D-Lyxose-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-Lyxose-13C-2. Our goal is to help you address isotopic impurity issues and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of isotopic impurities in this compound?

A1: Isotopic impurities in this compound can arise from several sources during its synthesis. The most common precursor for the synthesis of D-Lyxose labeled at the C2 position is often a correspondingly labeled D-Xylose derivative.[1][2] Potential sources of impurity include:

  • Incomplete Labeling: The starting material, D-Xylose-13C-2, may not have 100% isotopic enrichment at the C2 position. This can result in a final product containing a population of unlabeled D-Lyxose.

  • Isotopic Scrambling: Although less common for this specific labeling, rearrangement reactions during synthesis could potentially lead to the 13C label appearing at other positions in the lyxose molecule.

  • Natural Abundance of 13C: All carbon atoms in the molecule have a natural abundance of approximately 1.1% 13C. This contributes to the overall isotopic distribution observed in mass spectrometry and must be accounted for in data analysis.

  • Contamination from Reagents: Unlabeled carbon sources from reagents used during the synthesis and purification process can potentially be incorporated, although this is typically a minor source of impurity.

Q2: How can I assess the isotopic purity of my this compound sample?

A2: The isotopic purity of this compound is best determined using a combination of high-resolution Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): High-resolution MS can distinguish between the labeled (M+1) and unlabeled (M) D-Lyxose molecules. By comparing the relative intensities of these peaks and correcting for the natural abundance of 13C, the isotopic enrichment can be accurately quantified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR will show a significantly enhanced signal for the C2 carbon. The presence of any significant signals at other carbon positions (beyond natural abundance) could indicate isotopic scrambling. 1H-NMR can also be useful, as the protons attached to the 13C-labeled carbon will show characteristic coupling (J-coupling) to the 13C nucleus, resulting in satellite peaks. The ratio of these satellite peaks to the main peak can provide an estimate of isotopic enrichment.

Q3: What are the expected mass shifts in mass spectrometry for this compound and its common isotopologues?

A3: The following table summarizes the expected exact masses for D-Lyxose and its relevant isotopologues. High-resolution mass spectrometry is essential to differentiate these species from other potential isobaric interferences.

SpeciesMolecular FormulaExact Mass (Da)Description
Unlabeled D-LyxoseC5H10O5150.0528The completely unlabeled molecule.
This compound 13CC4H10O5151.0562 The desired singly labeled product.
D-Lyxose (natural abundance 13C)13CC4H10O5151.0562D-Lyxose containing one 13C atom at natural abundance at any of the 5 carbon positions.
This compound (with one additional natural abundance 13C)13C2C3H10O5152.0595The desired labeled molecule also containing one additional 13C at natural abundance.

Q4: Can isotopic impurities in this compound affect my experimental results?

A4: Yes, isotopic impurities can significantly impact experimental outcomes, particularly in metabolic flux analysis and quantitative proteomics. The presence of unlabeled D-Lyxose will dilute the isotopic enrichment in downstream metabolites, leading to an underestimation of metabolic pathway activities. It is crucial to accurately determine the isotopic purity of the tracer and correct for it in any quantitative analysis.

Troubleshooting Guides

Problem 1: My mass spectrometry data shows a higher than expected M peak (unlabeled D-Lyxose).

  • Possible Cause 1: Low Isotopic Enrichment of the Starting Material. The D-Xylose-13C-2 used for the synthesis may have had lower than specified isotopic purity.

    • Solution: If possible, obtain the certificate of analysis for the starting material to confirm its isotopic enrichment. When reporting your data, clearly state the measured isotopic purity of the this compound used. For future experiments, source starting materials with higher isotopic enrichment.

  • Possible Cause 2: Contamination with Unlabeled D-Lyxose. The sample may have been contaminated with an unlabeled standard or from another source in the lab.

    • Solution: Prepare a fresh sample, taking care to avoid any sources of unlabeled D-Lyxose. Ensure all glassware and equipment are scrupulously clean.

  • Possible Cause 3: Incorrect Data Analysis. The contribution of natural 13C abundance to the M+1 peak may not have been correctly subtracted, leading to an overestimation of the unlabeled species.

    • Solution: Utilize software that can correct for the natural abundance of all elements in the molecule. Analyze an unlabeled D-Lyxose standard under the same conditions to obtain its natural isotopic distribution, which can then be used to correct the data for your labeled sample.

Problem 2: My 13C-NMR spectrum shows unusually large peaks for carbons other than C2.

  • Possible Cause 1: Isotopic Scrambling. The synthetic procedure may have induced rearrangements, causing the 13C label to migrate to other positions.

    • Solution: A detailed analysis of the 13C-NMR and potentially 2D-NMR spectra (like HSQC and HMBC) will be necessary to identify the positions and extent of scrambling. If significant scrambling has occurred, the material may not be suitable for experiments where the positional information of the label is critical.

  • Possible Cause 2: Presence of a 13C-labeled Impurity. The sample may be contaminated with another 13C-labeled compound.

    • Solution: Use LC-MS to identify and quantify any impurities. If the impurity is structurally related to D-Lyxose, further purification by techniques such as preparative HPLC may be required.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of this compound by High-Resolution LC-MS

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., water or a water/acetonitrile mixture) to create a 1 mg/mL stock solution.

    • Prepare a dilution series from the stock solution to determine the optimal concentration for analysis (e.g., 10 µg/mL, 1 µg/mL, and 0.1 µg/mL).

    • Prepare a blank sample containing only the solvent.

    • If available, prepare a similar concentration series of an unlabeled D-Lyxose standard.

  • LC-MS Analysis:

    • Liquid Chromatography (LC): Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for the separation of polar compounds like sugars.

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease it to elute the polar D-Lyxose.

      • Flow Rate: 0.2-0.4 mL/min

      • Column Temperature: 30-40 °C

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for sugars.

      • Mass Analyzer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap is required.

      • Scan Range: m/z 100-200

      • Resolution: >10,000

      • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values corresponding to unlabeled D-Lyxose (150.0528) and this compound (151.0562).

    • Integrate the peak areas for both isotopologues.

    • Correct the peak area of the M+1 ion for the natural abundance of 13C in the unlabeled molecule. This can be done using specialized software or by analyzing the unlabeled standard.

    • Calculate the isotopic purity as: % Isotopic Purity = [Corrected Area(M+1) / (Area(M) + Corrected Area(M+1))] * 100

Protocol 2: Assessment of this compound by NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D2O).

    • Add a small amount of a reference standard (e.g., DSS or TSP) if quantitative analysis is desired.

  • NMR Data Acquisition:

    • 13C-NMR:

      • Acquire a proton-decoupled 13C spectrum.

      • The signal corresponding to the C2 carbon should be significantly enhanced. Note its chemical shift.

      • Check for any other signals with intensities greater than what would be expected from natural abundance.

    • 1H-NMR:

      • Acquire a standard 1H-NMR spectrum.

      • Identify the proton signal corresponding to H2.

      • Look for the presence of 13C satellites flanking the main H2 peak. These are due to the one-bond coupling between H2 and 13C at the C2 position.

  • Data Analysis:

    • In the 13C spectrum, compare the integral of the C2 signal to the other carbon signals to confirm the labeling position.

    • In the 1H spectrum, the ratio of the integral of the 13C satellite peaks to the central H2 peak can be used to estimate the isotopic enrichment at the C2 position.

Visualizations

experimental_workflow start Start: this compound Sample lcms High-Resolution LC-MS Analysis start->lcms nmr NMR Spectroscopy (1H and 13C) start->nmr data_analysis Data Analysis lcms->data_analysis nmr->data_analysis purity_check Isotopic Purity > 99%? data_analysis->purity_check scrambling_check No Isotopic Scrambling? purity_check->scrambling_check Yes troubleshoot Troubleshoot / Purify Sample purity_check->troubleshoot No proceed Proceed with Experiment scrambling_check->proceed Yes scrambling_check->troubleshoot No

Caption: Workflow for Isotopic Purity Analysis.

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: D-Lyxose-13C-2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize analytical errors during mass spectrometry experiments involving D-Lyxose-13C-2.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

D-Lyxose is a pentose sugar. The "-13C-2" designation indicates that the carbon atom at the second position of the molecule has been replaced with a stable, non-radioactive isotope, carbon-13 (¹³C). This isotopic labeling makes it a powerful tracer for metabolic flux analysis (MFA).[1][2] By introducing this compound into a biological system, researchers can track the path of this specific carbon atom through various metabolic pathways, such as the pentose phosphate pathway (PPP), to quantify intracellular fluxes and understand cellular metabolism.[3][4]

Q2: What are the most common sources of analytical error in ¹³C-labeled mass spectrometry?

The most common errors arise from three main areas:

  • Sample Preparation: Inconsistent extraction, contamination, or incomplete derivatization can introduce significant variability.[5][6]

  • Matrix Effects & Ion Suppression: Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the target analyte, either suppressing or enhancing its signal.[7][8][9] This is a major challenge in LC-MS-based metabolomics.[10]

  • Instrumental Issues: Improper mass calibration, instrument contamination (carryover), unstable ionization spray, and insufficient mass resolution can all lead to inaccurate and imprecise data.[11][12][13]

Q3: How do I correct for the natural abundance of ¹³C in my samples and reagents?

All carbon-containing molecules have a natural ¹³C abundance of approximately 1.1%. This must be accounted for, especially when analyzing metabolites with low levels of enrichment.[14] Correction is typically performed computationally using algorithms that consider the chemical formula of the analyte and any derivatization agents used.[14] This process deconvolutes the measured mass isotopologue distribution to determine the true fractional enrichment from the ¹³C tracer.

Q4: What is ion suppression and how can it affect my this compound signal?

Ion suppression occurs when molecules in the sample matrix that co-elute with your target analyte compete for ionization in the mass spectrometer's source.[7][8] This competition reduces the ionization efficiency of your this compound and its downstream metabolites, leading to a weaker signal, poor sensitivity, and inaccurate quantification.[9][15] The effect can vary between samples, causing high variability in results.[10]

Q5: How do I choose the right internal standard for my experiment?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself, as it shares nearly identical physicochemical properties and experiences similar matrix effects.[7][16] If a ¹³C-labeled D-Lyxose standard with a different number of labels (e.g., fully labeled U-¹³C₅-D-Lyxose) is not available, a structurally similar ¹³C-labeled pentose can be used. The SIL internal standard is added at a known concentration to all samples to normalize for variations in sample preparation and ion suppression.[10][16]

Section 2: Troubleshooting Guides

Problem: Poor Signal Intensity or No Signal

Q: My chromatogram shows a weak or absent signal for this compound and its isotopologues. What should I check?

A: A lack of signal can stem from multiple sources. Systematically check the following points:

  • Mass Spectrometer Health:

    • Ionization Spray Stability: Visually inspect the electrospray needle. An inconsistent or absent spray is a common cause of signal loss. This may be due to a clog in the needle or tubing.[12][13]

    • Mass Calibration: Ensure the mass spectrometer has been recently and successfully calibrated. Poor calibration can cause the instrument to look for the wrong m/z values.[12]

    • Instrument Settings: Verify that the MS method is correctly configured to acquire data for the calculated m/z values of your this compound isotopologues.[12]

  • Liquid Chromatography (LC) System:

    • System Pressure: Check for abnormal LC pressure (either too high or too low). This could indicate a leak or a blockage in the system.[12]

    • Mobile Phase: Confirm that the mobile phase composition is correct and that all reagents are LC-MS grade.[12]

  • Sample Integrity:

    • Analyte Degradation: Ensure samples were properly stored and handled to prevent degradation of D-Lyxose and its metabolites.

    • Extraction Efficiency: Review your metabolite extraction protocol. Inefficient extraction will naturally lead to low signal.

Problem: High Signal Variability Between Replicates

Q: I'm seeing significant variation in signal intensity across my technical replicates. What are the likely causes?

A: High variability or a large coefficient of variation (%CV) points to issues with reproducibility.

  • Inconsistent Sample Preparation:

    • Ensure precise and consistent execution of all sample preparation steps, including quenching, extraction, and dilution.[5] Manual inconsistencies are a major source of variation.

    • Use a stable isotope-labeled internal standard early in the workflow to correct for variations during sample handling.[16]

  • Injection and Carryover:

    • Autosampler Performance: Check the autosampler for precision. Inconsistent injection volumes will lead directly to signal variability.

    • Sample Carryover: If a high-concentration sample is followed by a low-concentration one, residual analyte from the first injection can carry over, artificially inflating the signal of the second. Run blank injections between samples to assess and mitigate carryover.[12]

  • Differential Ion Suppression:

    • The composition of the matrix can vary slightly even between technical replicates, causing different degrees of ion suppression.[7] The most effective way to correct this is by using a stable isotope-labeled internal standard that co-elutes with the analyte.[7][16]

Problem: Inaccurate Mass Values or Mass Shifts

Q: The observed m/z for my isotopologues is different from the theoretical value. How do I troubleshoot this?

A: Mass accuracy is critical for confident identification.

  • Mass Calibration: This is the most common cause. Recalibrate the instrument according to the manufacturer's instructions.[12][13] It is good practice to calibrate after every instrument reboot.[12]

  • Reference Mass: If using a reference mass for real-time calibration, ensure the reference solution vial is full and the system is delivering it properly.[12]

  • Unexpected Adduct Formation: Your analyte may be forming adducts with ions other than the one you are targeting (e.g., forming a sodium adduct [M+Na]⁺ instead of a proton adduct [M+H]⁺). Examine the full mass spectrum for peaks corresponding to other potential adducts.

Problem: Difficulty Resolving Isotopologue Peaks

Q: I'm struggling to resolve the M+0, M+1, M+2, etc., peaks for my metabolites. What can I do?

A: Resolving isotopologues, which have very small mass differences, requires a high-resolution mass spectrometer.

  • Instrument Capability: Instruments like Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) provide the high mass accuracy and resolving power necessary to separate peaks of similar mass.[11]

  • Instrument Settings: Increase the resolution setting on your instrument. Be aware that this often increases scan time, which may reduce the number of data points across a chromatographic peak. A balance must be struck between resolution and scan speed.

Section 3: Data & Protocols

Quantitative Data Summary

The following table summarizes common analytical errors and the recommended strategies to minimize their impact.

Analytical Error Primary Cause(s) Mitigation Strategy Relevant Citations
Poor Sensitivity Ion Suppression, Inefficient Extraction, Analyte DegradationOptimize sample cleanup, use a stable isotope-labeled internal standard, improve extraction protocol.[5][7][10]
High Variability Inconsistent Sample Prep, Injection Errors, CarryoverAutomate sample prep where possible, use an internal standard, run blanks between samples.[12][16]
Mass Inaccuracy Poor Instrument Calibration, No Reference MassPerform regular mass calibration, use a continuous reference mass infusion.[12][13]
Isotopologue Overlap Insufficient Instrument ResolutionUse a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR), optimize resolution settings.[11]
Background Noise Contaminated Reagents, System ContaminationUse LC-MS grade solvents and reagents, perform regular system cleaning.[6][12]
Experimental Protocols

Protocol 1: General Sample Preparation for ¹³C-Labeled Metabolites from Cell Culture

This protocol provides a standard workflow for extracting polar metabolites from adherent cells cultured with this compound.

  • Cell Culture: Grow cells to the desired confluency. Introduce this compound at the desired concentration and for the specified duration to allow for metabolic labeling.

  • Metabolism Quenching:

    • Aspirate the culture medium quickly.

    • Immediately wash the cells with ice-cold 0.9% saline solution to remove extracellular metabolites.

    • Instantly add liquid nitrogen to the culture plate to flash-freeze the cells and halt all enzymatic activity.

  • Metabolite Extraction:

    • Add a pre-chilled (-80°C) extraction solvent mixture, such as 80:20 methanol:water, directly to the frozen cells.

    • Scrape the cells from the plate into the solvent.

    • Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

    • Optional: At this stage, add your stable isotope-labeled internal standard to the mixture.

  • Cell Debris Removal:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet proteins and cell debris.[17]

  • Sample Collection & Analysis:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried metabolites in a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.

    • Centrifuge one last time to remove any remaining particulates before transferring to an autosampler vial.

Section 4: Visualizations

G start Problem: Poor Signal or High Variability check_ms Step 1: Check MS Instrument start->check_ms ms_cal Is Mass Calibration Current? check_ms->ms_cal check_lc Step 2: Check LC System lc_pressure Is LC Pressure Normal? check_lc->lc_pressure check_sample Step 3: Check Sample & Prep sample_prep Was Prep Consistent? check_sample->sample_prep ms_spray Is ESI Spray Stable? ms_cal->ms_spray Yes sol_recalibrate Solution: Recalibrate Instrument ms_cal->sol_recalibrate No ms_spray->check_lc Yes sol_clean_source Solution: Clean/Check Source ms_spray->sol_clean_source No lc_mobile Mobile Phase Correct? lc_pressure->lc_mobile Yes sol_check_leaks Solution: Check for Leaks/Clogs lc_pressure->sol_check_leaks No lc_mobile->check_sample Yes sol_remake_mp Solution: Remake Mobile Phase lc_mobile->sol_remake_mp No sample_is Using an Internal Standard? sample_prep->sample_is Yes sol_review_prep Solution: Review Prep Protocol sample_prep->sol_review_prep No sol_add_is Solution: Implement SIL-IS sample_is->sol_add_is No G cluster_prep Sample Preparation Workflow process process input_output input_output action action caution caution final final A 1. Cell Culture with This compound B 2. Quench Metabolism (Liquid Nitrogen) A->B C 3. Add Cold Extraction Solvent & Internal Standard B->C D 4. Scrape & Vortex C->D E 5. Centrifuge to Pellet Debris D->E F 6. Collect Supernatant E->F G 7. Dry Sample (Vacuum Concentrator) F->G H 8. Reconstitute for LC-MS G->H I 9. Final Spin & Transfer to Vial H->I J Ready for Analysis I->J G matrix Sample Matrix Components (Salts, Lipids, etc.) suppressed_analyte Suppressed Analyte Signal matrix->suppressed_analyte Ion Suppression suppressed_is Suppressed IS Signal matrix->suppressed_is Ion Suppression analyte Analyte Signal (e.g., ¹³C-Lyxose Metabolite) is Internal Standard (IS) Signal (Stable Isotope Labeled) ratio Calculate Ratio: (Analyte Signal / IS Signal) suppressed_analyte->ratio suppressed_is->ratio result Corrected Quantitative Result (Normalized for Suppression) ratio->result

References

Technical Support Center: Metabolic Model Refinement with D-Lyxose-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing D-Lyxose-13C-2 for the refinement of metabolic models. This resource provides answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during 13C metabolic flux analysis (13C-MFA) experiments.

Frequently Asked Questions (FAQs)

Q1: What is D-Lyxose and why use it as a 13C tracer?

D-Lyxose is a rare pentose sugar. Using D-Lyxose labeled with 13C at a specific position (e.g., the C-2 position) allows researchers to trace its metabolic fate through cellular pathways. Because it is not a primary carbon source for most cells, it can be used to probe specific enzymatic activities or alternative metabolic routes, such as the pentose phosphate pathway (PPP), without the overwhelming flux seen from common substrates like glucose. This provides a high-resolution view of specific parts of the metabolic network, aiding in the detailed refinement of computational models.

Q2: What is the general workflow for a this compound based 13C-MFA experiment?

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying intracellular metabolic fluxes. The workflow involves several key stages:

  • Experimental Design: A metabolic network model is defined, and the optimal tracer (in this case, this compound) is selected to maximize the resolution of the fluxes of interest.

  • Tracer Experiment: Cells are cultured until they reach a metabolic steady state, at which point the standard medium is replaced with a medium containing the 13C-labeled D-Lyxose.

  • Sample Collection & Quenching: After a defined incubation period, metabolism is rapidly halted (quenched), and intracellular metabolites are extracted.

  • Isotopic Labeling Measurement: The extracted metabolites are analyzed, typically using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the mass isotopomer distributions (MIDs) of key metabolites.

  • Flux Estimation & Model Refinement: The measured MIDs and other extracellular rates (e.g., substrate uptake) are used as inputs for specialized software. The software estimates the intracellular fluxes that best reproduce the experimental data, allowing for the validation and refinement of the initial metabolic model.

Q3: How does this compound enter central carbon metabolism?

The primary route for D-Lyxose catabolism in many microorganisms involves its isomerization to D-xylulose by the enzyme D-lyxose isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, a key intermediate in the pentose phosphate pathway (PPP). From the PPP, the 13C label can be distributed throughout the central carbon metabolism, including glycolysis and the TCA cycle.

Experimental Workflow and Metabolic Pathway Diagrams

13C-MFA Workflow cluster_planning Phase 1: Planning & Design cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Refinement A Define Metabolic Network Model B Select Optimal Tracer (e.g., this compound) A->B Inform tracer choice C Culture Cells to Metabolic Steady-State B->C Begin Experiment D Introduce this compound C->D E Quench Metabolism & Extract Metabolites D->E F Measure Isotope Labeling (e.g., GC-MS) E->F Analyze Samples G Quantify Mass Isotopomer Distributions (MIDs) F->G H Estimate Fluxes using MFA Software G->H I Perform Goodness-of-Fit & Statistical Analysis H->I J Refine Metabolic Model I->J J->A Iterative Refinement D-Lyxose Metabolism DLyxose This compound DXylulose D-Xylulose-13C-2 DLyxose->DXylulose D-Lyxose Isomerase DXylulose5P D-Xylulose-5-P DXylulose->DXylulose5P Xylulokinase (ATP -> ADP) PPP Pentose Phosphate Pathway (PPP) DXylulose5P->PPP Glycolysis Glycolysis PPP->Glycolysis Transketolase & Transaldolase TCA TCA Cycle Glycolysis->TCA Pyruvate Dehydrogenase Troubleshooting Low Enrichment Start Problem: Low 13C Enrichment in Downstream Metabolites CheckUptake Is this compound consumed from the medium? Start->CheckUptake CheckPPP Is enrichment high in PPP intermediates (e.g., Sedoheptulose-7-P)? CheckUptake->CheckPPP Yes Sol_Uptake Troubleshoot cellular uptake and initial isomerization. (See previous FAQ) CheckUptake->Sol_Uptake No CheckTime Was the incubation time sufficient to reach isotopic steady state? CheckPPP->CheckTime Yes Sol_PPP Possible bottleneck at PPP exit. Check expression of Transketolase/Transaldolase. CheckPPP->Sol_PPP No Sol_Time Increase incubation time. Perform a time-course experiment to determine steady state. CheckTime->Sol_Time No Sol_Dilution High intracellular pools of unlabeled metabolites are diluting the 13C label. Consider pre-incubation with unlabeled D-Lyxose. CheckTime->Sol_Dilution Yes

Technical Support Center: Overcoming Poor Incorporation of D-Lyxose-13C-2 in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with the incorporation of D-Lyxose-13C-2 in their cell-based experiments.

Troubleshooting Guides

Poor incorporation of this compound can stem from a variety of factors, from suboptimal cell health to competition with other nutrients. The following guides provide a systematic approach to identifying and resolving these issues.

Guide 1: Assessing and Optimizing Cell Health and Culture Conditions

Fundamental to any successful experiment is the health and viability of the cells. Suboptimal conditions can significantly impact metabolic activity and nutrient uptake.

Common Issues & Solutions

IssueRecommended Action
Low Cell Viability Before starting your experiment, perform a viability assay (e.g., Trypan Blue exclusion). Aim for >95% viability. If viability is low, start with a fresh vial of cells from a reputable source.
Suboptimal Cell Density Ensure cells are in the logarithmic growth phase when starting the experiment. Over-confluent or sparse cultures can have altered metabolic rates. Seed cells at an appropriate density to reach 70-80% confluency at the time of the experiment.
Contamination Regularly check for microbial contamination (bacteria, yeast, mycoplasma). Contaminants will compete for nutrients and can alter cellular metabolism. Discard any contaminated cultures and ensure aseptic technique.
Media Formulation Verify that the culture medium being used is appropriate for your cell line and has not expired. Pay close attention to the glucose concentration (see Guide 2).

Experimental Protocol: Assessing Cell Viability with Trypan Blue

  • Harvest a small aliquot of your cell suspension.

  • Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Guide 2: Managing Glucose Competition

D-Lyxose, a pentose sugar, may share transport mechanisms with glucose. High concentrations of glucose in the culture medium can competitively inhibit the uptake of D-Lyxose.

Troubleshooting Steps

  • Analyze Media Glucose Levels: Standard cell culture media often contain high concentrations of glucose (e.g., DMEM with 4.5 g/L glucose).

  • Reduce Glucose Concentration: Culture cells in a low-glucose medium (e.g., 1 g/L glucose) for a period before and during the this compound labeling experiment.

  • Glucose-Free "Starvation": For short-term experiments, you can incubate cells in a glucose-free medium for a brief period (e.g., 30-60 minutes) immediately before adding the this compound to maximize uptake. Caution: Prolonged glucose deprivation can induce stress and alter metabolism.

Experimental Protocol: Optimizing this compound Incorporation by Modulating Glucose Concentration

  • Cell Seeding: Plate cells at a consistent density in your standard culture medium and allow them to adhere and enter logarithmic growth.

  • Media Exchange:

    • Control Group: Continue to culture cells in the standard high-glucose medium.

    • Low-Glucose Group: Exchange the standard medium with a low-glucose (e.g., 1 g/L) medium 12-24 hours prior to the experiment.

    • Glucose-Free Pulse Group: Exchange the standard medium with glucose-free medium 1 hour before the addition of this compound.

  • Labeling: Add this compound to all groups at the desired final concentration.

  • Incubation: Incubate for the desired labeling period.

  • Analysis: Harvest the cells and analyze the incorporation of 13C into your target molecules (e.g., via mass spectrometry).

Hypothetical Quantitative Data

The following table illustrates the potential impact of glucose concentration on this compound incorporation.

Experimental ConditionThis compound Incorporation (Relative Units)
High Glucose (4.5 g/L)1.0
Low Glucose (1.0 g/L)3.5
Glucose-Free Pulse (1 hour)5.2
Guide 3: Optimizing this compound Concentration and Incubation Time

The concentration of the labeled substrate and the duration of the labeling period are critical parameters to optimize for each cell line and experimental setup.

Troubleshooting Steps

  • Concentration Titration: If incorporation is low, the concentration of this compound may be insufficient. Perform a dose-response experiment with a range of concentrations.

  • Time Course Analysis: The kinetics of uptake and metabolism can vary. A time-course experiment will help determine the optimal labeling duration.

Experimental Protocol: this compound Concentration and Time Course Optimization

  • Setup: Seed cells in multiple plates or wells.

  • Concentration Titration:

    • Keep the incubation time constant (e.g., 6 hours).

    • Add different final concentrations of this compound to the wells (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

  • Time Course:

    • Keep the this compound concentration constant (based on the titration or a standard concentration).

    • Harvest cells at different time points after adding the label (e.g., 1, 4, 8, 12, 24 hours).

  • Analysis: Analyze the level of incorporation for each condition.

Hypothetical Quantitative Data

This compound Conc.Relative Incorporation (6 hours)Incubation Time (50 µM)Relative Incorporation
1 µM0.21 hour0.5
10 µM1.04 hours1.8
50 µM4.58 hours3.9
100 µM4.812 hours5.1
24 hours5.3

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic fate of this compound in mammalian cells?

While specific pathways for D-Lyxose in mammalian cells are not as well-characterized as those for D-glucose or D-ribose, it is hypothesized that D-Lyxose can be isomerized to D-Xylulose. D-Xylulose can then be phosphorylated to D-Xylulose-5-phosphate, which is an intermediate in the Pentose Phosphate Pathway (PPP).[1] The 13C label can then be traced through the various branches of the PPP and into other interconnected metabolic pathways.

Q2: My cells are growing slowly in low-glucose media. What should I do?

Slow growth in low-glucose conditions is expected as glucose is a primary energy source. For labeling experiments, it is a trade-off between optimal growth and maximizing the uptake of the labeled sugar. If cell proliferation is critical during the labeling period, consider a sequential strategy: grow cells to the desired number in standard medium, then switch to low-glucose medium for a shorter period (e.g., 12-24 hours) before and during labeling.

Q3: Can I use other sugars to supplement the media when I reduce glucose?

Supplementing with other sugars like galactose has been used in some applications to maintain cell viability and productivity in low-glucose conditions. However, be aware that these sugars can also be metabolized and may enter pathways that could dilute the 13C label from this compound. If you choose to supplement with another sugar, it is crucial to run appropriate controls to understand its impact on your specific experiment.

Q4: How can I confirm that D-Lyxose is being transported into the cells?

You can perform a direct uptake assay. Incubate your cells with this compound for a short period, then wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove any extracellular label. Lyse the cells and use mass spectrometry to detect the amount of intracellular this compound.

Q5: Are there any known inhibitors of D-Lyxose transport?

Direct inhibitors of D-Lyxose transport are not well-documented. However, given that its structurally similar analog, D-Xylose, is known to be transported via glucose transporters, it is likely that glucose itself is a competitive inhibitor. Phlorizin has also been shown to inhibit D-Xylose transport and may have a similar effect on D-Lyxose.

Visualizing Workflows and Pathways

Diagram 1: Putative Metabolic Pathway of D-Lyxose

D_Lyxose_Metabolism D_Lyxose_13C_2 This compound (extracellular) D_Lyxose_13C_2_intra This compound (intracellular) D_Lyxose_13C_2->D_Lyxose_13C_2_intra Transport Cell_Membrane Cell Membrane D_Xylulose_13C_2 D-Xylulose-13C-2 D_Lyxose_13C_2_intra->D_Xylulose_13C_2 Isomerization D_Xylulose_5_P_13C_2 D-Xylulose-5-Phosphate-13C-2 D_Xylulose_13C_2->D_Xylulose_5_P_13C_2 Phosphorylation PPP Pentose Phosphate Pathway D_Xylulose_5_P_13C_2->PPP Glycolysis Glycolysis PPP->Glycolysis Optimization_Workflow Start Start: Poor this compound Incorporation Check_Cells 1. Assess Cell Health - Viability > 95% - Logarithmic Growth Phase - No Contamination Start->Check_Cells Optimize_Glucose 2. Optimize Glucose Levels - Test Low-Glucose Media - Consider Glucose-Free Pulse Check_Cells->Optimize_Glucose Titrate_Lyxose 3. Titrate this compound - Concentration Curve - Time Course Optimize_Glucose->Titrate_Lyxose Analyze 4. Analyze Incorporation (e.g., Mass Spectrometry) Titrate_Lyxose->Analyze Success Successful Incorporation Analyze->Success

References

data normalization strategies for D-Lyxose-13C-2 tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Lyxose-13C-2 tracer studies. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of experimental design, execution, and data analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for data normalization in a this compound tracer study?

Data normalization is a critical step to ensure accurate and reliable results in metabolomics.[1] For this compound tracer studies, the following normalization strategies are recommended:

  • Internal Standards (IS): The use of stable isotope-labeled internal standards is the most robust method for normalization.[2] An ideal internal standard for this compound studies would be a commercially available, heavy-labeled version of Lyxose that is not expected to be endogenously produced, or another labeled sugar that does not interfere with the metabolic pathways under investigation. The IS should be added in a precise amount to all samples before extraction to account for variability in sample preparation, extraction efficiency, and instrument response.[2]

  • Sample Amount: Normalization to the initial sample amount (e.g., cell number, tissue weight) is a common practice. However, this method can be prone to errors from inaccurate measurements. It is often used in combination with other normalization techniques.

  • Total Ion Current (TIC): TIC normalization assumes that the total amount of ions detected in each sample is constant. While simple to implement, this method can be skewed by a few highly abundant metabolites and may not be suitable for all studies.

  • Probabilistic Quotient Normalization (PQN): PQN is a more advanced method that is less sensitive to the variation of a few intense signals. It is often considered a robust normalization technique for metabolomics data.

Q2: How do I correct for the natural abundance of 13C isotopes in my data?

Natural abundance correction is essential for accurately determining the enrichment of 13C from the this compound tracer. The natural abundance of 13C is approximately 1.1%. This correction is typically performed using established algorithms and software tools that subtract the contribution of naturally occurring 13C isotopes from the measured mass isotopomer distributions.[3]

Q3: My 13C enrichment is very low. What are the potential causes and how can I troubleshoot this?

Low 13C enrichment from your this compound tracer can be due to several factors:

  • Insufficient Tracer Concentration or Incubation Time: The concentration of the this compound tracer or the incubation time may not be sufficient for detectable incorporation into downstream metabolites. Optimization of these parameters is crucial.

  • Slow Metabolic Flux: The metabolic pathways utilizing D-Lyxose may be slow in your experimental system. Consider increasing the duration of the labeling experiment.

  • Dilution with Unlabeled Precursors: The tracer can be diluted by large intracellular pools of unlabeled precursors. Pre-culturing cells in a medium with reduced levels of unlabeled sugars might help.

  • Cell Viability and Proliferation: Poor cell health or low proliferation rates can lead to reduced metabolic activity and tracer uptake. Ensure your cells are healthy and in an appropriate growth phase.

  • Tracer Purity: Verify the isotopic purity of your this compound tracer.

Q4: I am observing unexpected labeled metabolites. What could be the reason?

The appearance of unexpected labeled metabolites can provide valuable insights into metabolic pathways. Potential reasons include:

  • Metabolic Branching: D-Lyxose may be entering pathways you had not initially considered. For instance, pentoses can be metabolized through the pentose phosphate pathway and can also be converted to intermediates of glycolysis.[4]

  • Metabolic Cycling: The 13C label can be recycled through various metabolic cycles, such as the TCA cycle, leading to labeling in a wide range of metabolites.[5]

  • Contamination: Contamination of your samples or tracer with other labeled compounds can lead to spurious results. Always run appropriate controls.

Troubleshooting Guides

This section provides structured guidance for common experimental challenges.

Guide 1: Optimizing Tracer Labeling Conditions
Problem Possible Cause Recommended Solution
Low 13C enrichment in target metabolitesInsufficient tracer concentrationPerform a dose-response experiment with varying concentrations of this compound to determine the optimal concentration.
Insufficient incubation timeConduct a time-course experiment to identify the optimal labeling duration for your specific biological question.[6]
High levels of unlabeled endogenous Lyxose or competing sugarsQuantify the endogenous levels of unlabeled Lyxose. If high, consider strategies to deplete these pools before adding the tracer.
Poor cell viabilityAssess cell viability and proliferation rates. Ensure optimal culture conditions.
Guide 2: Data Normalization and Analysis Issues
Problem Possible Cause Recommended Solution
High variability between technical replicatesInconsistent sample handling and preparationStrictly adhere to a standardized protocol for sample collection, quenching, and extraction.[7] The use of internal standards is highly recommended to correct for this variability.[2]
Inaccurate quantification of 13C enrichmentFailure to correct for natural 13C abundanceAlways apply a natural abundance correction algorithm to your raw mass spectrometry data.
Matrix effects in the mass spectrometerUtilize stable isotope-labeled internal standards to normalize for ion suppression or enhancement.[2]

Experimental Protocols

General Protocol for this compound Tracer Experiment in Cultured Cells

This protocol provides a general framework. Specific parameters should be optimized for your cell type and experimental goals.

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Tracer Introduction:

    • Remove the existing culture medium.

    • Wash the cells once with a pre-warmed base medium lacking unlabeled sugars.

    • Add the experimental medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the predetermined optimal time.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the medium.

    • Immediately wash the cells with ice-cold saline or PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.[7]

    • It is at this stage that a precise amount of an appropriate internal standard should be added.

  • Sample Processing:

    • Transfer the cell extract to a microcentrifuge tube.

    • Perform freeze-thaw cycles to ensure complete cell lysis.[7]

    • Centrifuge to pellet cell debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the metabolite extracts using a suitable liquid chromatography-mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Perform peak integration and metabolite identification.

    • Normalize the data using an appropriate strategy (e.g., internal standards).

    • Correct for natural 13C abundance.

    • Calculate 13C enrichment and analyze metabolic flux.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for this compound Tracer Studies cluster_prep Preparation cluster_exp Experiment cluster_proc Processing cluster_analysis Analysis Cell_Seeding 1. Cell Seeding Tracer_Prep 2. Prepare this compound Medium Tracer_Intro 3. Introduce Tracer Medium Tracer_Prep->Tracer_Intro Incubation 4. Incubate for Optimal Time Tracer_Intro->Incubation Quenching 5. Quench Metabolism & Extract Metabolites (Add Internal Standard) Incubation->Quenching Sample_Prep 6. Sample Preparation Quenching->Sample_Prep LCMS 7. LC-MS/MS Analysis Sample_Prep->LCMS Data_Norm 8. Data Normalization LCMS->Data_Norm Abundance_Corr 9. Natural Abundance Correction Data_Norm->Abundance_Corr Flux_Analysis 10. Flux Analysis & Interpretation Abundance_Corr->Flux_Analysis

Caption: General Experimental Workflow for this compound Tracer Studies.

Troubleshooting_Flowchart Figure 2. Troubleshooting Low 13C Enrichment Start Low 13C Enrichment Detected Check_Tracer Check Tracer Concentration and Incubation Time Start->Check_Tracer Optimize Optimize Concentration and Time Check_Tracer->Optimize Suboptimal Check_Metabolism Is Metabolic Flux Slow? Check_Tracer->Check_Metabolism Optimal End Re-run Experiment Optimize->End Increase_Duration Increase Labeling Duration Check_Metabolism->Increase_Duration Yes Check_Dilution High Unlabeled Pools? Check_Metabolism->Check_Dilution No Increase_Duration->End Deplete_Pools Deplete Unlabeled Pools Prior to Labeling Check_Dilution->Deplete_Pools Yes Check_Viability Check Cell Viability and Proliferation Check_Dilution->Check_Viability No Deplete_Pools->End Optimize_Culture Optimize Culture Conditions Check_Viability->Optimize_Culture Poor Check_Viability->End Good Optimize_Culture->End

Caption: Troubleshooting Flowchart for Low 13C Enrichment.

References

Validation & Comparative

A Researcher's Guide to Tracing the Pentose Phosphate Pathway: A Comparative Analysis of Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of isotopic tracers for analyzing the pentose phosphate pathway, with a focus on the widely-used [1,2-¹³C₂]glucose.

The pentose phosphate pathway (PPP) is a crucial metabolic route for cellular biosynthesis and redox balance. Accurate measurement of its flux is vital for understanding its role in various physiological and pathological states. Isotopic tracers are indispensable tools for this purpose. This guide provides a comparative analysis of commonly used tracers for PPP analysis, with a primary focus on [1,2-¹³C₂]glucose.

It is important to note that while this guide aims to compare D-Lyxose-¹³C-2 and [1,2-¹³C₂]glucose, a comprehensive literature search did not yield any studies utilizing D-Lyxose-¹³C-2 for pentose phosphate pathway analysis. Therefore, this guide will focus on [1,2-¹³C₂]glucose and compare it with other established glucose tracers.

[1,2-¹³C₂]glucose: A Powerful Tracer for PPP Flux Analysis

[1,2-¹³C₂]glucose is a widely employed isotopic tracer for the study of the pentose phosphate pathway.[1][2] Its unique labeling pattern allows researchers to distinguish between glucose metabolism through glycolysis and the PPP. When [1,2-¹³C₂]glucose enters the oxidative phase of the PPP, the ¹³C label at the C1 position is lost as ¹³CO₂. This results in singly labeled pentose phosphates, which can then be further metabolized. In contrast, glycolysis retains both ¹³C labels. By analyzing the isotopic enrichment in downstream metabolites such as lactate and ribose, the relative flux through the PPP can be determined.[2][3]

Advantages of [1,2-¹³C₂]glucose:
  • Precise Flux Estimation: Studies have shown that [1,2-¹³C₂]glucose provides the most precise estimates for glycolysis and the pentose phosphate pathway flux compared to other glucose tracers.[1]

  • Single Tracer Experiment: It allows for the determination of PPP activity in a single experiment, simplifying experimental design.[2]

  • Versatility: This tracer can be used in both in vitro cell culture and in vivo studies.[4]

  • Distinguishes Oxidative vs. Non-oxidative PPP: The labeling patterns in ribose can be used to estimate the relative rates of the transketolase (TK) and transaldolase (TA) reactions in the non-oxidative PPP.[2][5]

Comparison with Other Glucose Tracers

While [1,2-¹³C₂]glucose is a robust tracer, other labeled glucose molecules have also been used for PPP analysis, each with its own set of advantages and disadvantages.

TracerPrincipleAdvantagesDisadvantages
[1,2-¹³C₂]glucose Loss of ¹³C at C1 in oxidative PPP leads to distinct labeling in downstream metabolites.[2]Provides precise estimates for glycolysis and PPP flux.[1] Allows for estimation of non-oxidative PPP enzyme activities.[2]Analysis of lactate isotopomers can be complex and may require corrections for natural abundance.[6]
[2,3-¹³C₂]glucose Glycolysis produces [1,2-¹³C₂]lactate, while the PPP produces [2,3-¹³C₂]lactate, which are easily distinguished by NMR.[6]Simplifies analysis as it does not require correction for natural ¹³C abundance.[6] The PPP-specific lactate isotopomer is not produced by TCA cycle metabolism.[6]A relatively newer method compared to the use of [1,2-¹³C₂]glucose.
[1,6-¹³C₂,6,6-²H₂]glucose A single incubation allows for the measurement of both glycolytic and PPP-derived lactate through distinct mass isotopomers.[7][8]Requires only a single incubation.[7] Not interfered by extensive CO₂ production from the Krebs cycle.[7]The synthesis of this multiply labeled glucose can be more complex and expensive.

Experimental Protocols

General Protocol for [1,2-¹³C₂]glucose Labeling in Cultured Cells

This protocol is a generalized procedure based on methodologies described in the literature.[2][9]

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow.

  • Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of [1,2-¹³C₂]glucose (e.g., 9.6 mM).[9] The unlabeled glucose should be completely replaced.

  • Incubation: Incubate the cells for a sufficient period to allow for isotopic steady-state to be reached in the metabolites of interest. This can range from a few hours to over 24 hours depending on the cell type and metabolic rates.[2][9]

  • Metabolite Extraction: After incubation, quench the metabolism rapidly (e.g., with cold methanol) and extract the intracellular metabolites.

  • Sample Analysis: Analyze the isotopic enrichment in target metabolites (e.g., lactate, ribose) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2]

  • Data Analysis: Calculate the mass isotopomer distributions and use metabolic flux analysis models to determine the relative flux through the PPP.

Visualizing the Pathways and Workflows

Pentose Phosphate Pathway and [1,2-¹³C₂]glucose Metabolism

Caption: Metabolism of [1,2-¹³C₂]glucose through Glycolysis and the PPP.

Experimental Workflow for PPP Flux Analysis

Experimental_Workflow Start Start: Cell Culture Labeling Incubate with [1,2-¹³C₂]glucose Start->Labeling Quench Quench Metabolism (e.g., cold methanol) Labeling->Quench Extract Extract Metabolites Quench->Extract Analysis GC-MS or LC-MS/MS Analysis Extract->Analysis Data Mass Isotopomer Distribution Analysis Analysis->Data MFA Metabolic Flux Analysis (MFA) Data->MFA Result Result: PPP Flux MFA->Result

Caption: A typical experimental workflow for PPP analysis using isotopic tracers.

Logical Interpretation of Lactate Labeling

Lactate_Interpretation cluster_input Input Tracer cluster_pathways Metabolic Pathways cluster_output Observed Lactate Isotopomers cluster_interpretation Interpretation Glucose [1,2-¹³C₂]glucose Glycolysis Glycolysis Glucose->Glycolysis PPP Pentose Phosphate Pathway Glucose->PPP Lactate_M2 [2,3-¹³C₂]Lactate (Double Labeled) Glycolysis->Lactate_M2 Lactate_M1 [3-¹³C]Lactate (Single Labeled) PPP->Lactate_M1 Glycolysis_Flux Indicates Glycolytic Flux Lactate_M2->Glycolysis_Flux PPP_Flux Indicates PPP Flux Lactate_M1->PPP_Flux

References

Comparative Analysis of D-Lyxose-13C-2 and D-Xylose-13C-2 Tracers: A Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope-labeled compounds are indispensable tools in modern metabolic research, enabling precise quantification of intracellular metabolic fluxes.[1][2][3] Among these, 13C-labeled sugars are paramount for tracing the flow of carbon atoms through central metabolic pathways. This guide provides a detailed comparative analysis of two specific pentose tracers, D-Lyxose-13C-2 and D-Xylose-13C-2. Both are five-carbon monosaccharides, but their subtle structural differences lead to distinct metabolic routes and research applications. This document will objectively compare their chemical properties, metabolic fates, and experimental utility, supported by data tables, detailed protocols, and pathway visualizations to aid researchers in selecting the appropriate tracer for their experimental needs.

Structural and Chemical Properties

D-Xylose and D-Lyxose are C2 epimers, meaning they differ only in the stereochemical arrangement around the second carbon atom. This single difference is the primary determinant of their distinct biological processing.

Figure 1. Chemical Structures of D-Lyxose and D-Xylose

Table 1: Comparative Properties of Labeled Pentose Tracers

PropertyThis compoundD-Xylose-13C-2
Chemical Formula ¹²C₄¹³CH₁₀O₅¹²C₄¹³CH₁₀O₅
Molecular Weight ~151.13 g/mol [4]~151.13 g/mol [5]
Natural Abundance Rare sugarHigh (major constituent of hemicellulose)[6]
Primary Metabolic Enzyme D-lyxose isomerase[7][8]Xylose isomerase or Xylose reductase[9][10]
Common Intermediate D-xyluloseD-xylulose

Metabolic Fate and Pathway Integration

The utility of a tracer is defined by its metabolic fate. While both D-Lyxose and D-Xylose can enter the pentose phosphate pathway (PPP), they do so via different initial enzymatic steps.

D-Xylose Metabolism

D-Xylose is a well-characterized sugar whose metabolism has been studied in a wide range of organisms from bacteria to mammals.[9] There are two primary pathways for its initial catabolism:

  • Isomerase Pathway: Predominantly found in prokaryotes, this pathway uses the enzyme xylose isomerase to directly convert D-xylose into D-xylulose.[9][11]

  • Oxido-Reductase Pathway: Common in eukaryotic microorganisms like yeast, this two-step pathway first reduces D-xylose to xylitol via xylose reductase (XR) , followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase (XDH) .[9][12]

Regardless of the initial path, the resulting D-xylulose is phosphorylated by xylulokinase to form D-xylulose-5-phosphate , a key intermediate that directly enters the non-oxidative branch of the Pentose Phosphate Pathway.[11] The ¹³C label at the C-2 position is conserved through these steps and its distribution in downstream metabolites like ribose-5-phosphate and sedoheptulose-7-phosphate provides critical information on PPP flux.[6][13]

D-Lyxose Metabolism

D-Lyxose is a rarer sugar, and its metabolism is restricted to organisms possessing the specific enzyme D-lyxose isomerase .[7][8] This enzyme catalyzes the isomerization of D-lyxose directly to D-xylulose.[7] From this point, the metabolic route converges with that of D-xylose. The D-xylulose is phosphorylated to D-xylulose-5-phosphate and enters the PPP. Therefore, this compound can be used to specifically probe the activity of the D-lyxose isomerase and subsequent pentose metabolism in organisms capable of utilizing this rare sugar.[7]

G Xylose D-Xylose-¹³C-2 Xylitol Xylitol-¹³C-2 Xylose:s->Xylitol:n Oxido-Reductase Pathway (Eukaryotes) Xylose->Xylitol XR_XDH Xylulose D-Xylulose-¹³C-2 Xylose:s->Xylulose:n Isomerase Pathway (Prokaryotes) Xylose->Xylulose XI Lyxose D-Lyxose-¹³C-2 Lyxose:s->Xylulose:n Lyxose->Xylulose LI Xylitol->Xylulose X5P D-Xylulose-5-P-¹³C-2 Xylulose->X5P Xylulose->X5P XK PPP Pentose Phosphate Pathway (PPP) X5P->PPP XI Xylose Isomerase XR_XDH Xylose Reductase / Xylitol Dehydrogenase LI D-Lyxose Isomerase XK Xylulokinase G A 1. Experimental Design (Select Tracer & Conditions) B 2. Cell Culture & Isotope Labeling A->B C 3. Rapid Quenching & Metabolite Extraction B->C D 4. GC-MS / LC-MS Analysis (Measure Labeling Patterns) C->D E 5. Data Processing (Determine Mass Isotopomer Distributions) D->E F 6. Computational Modeling & Flux Estimation E->F G Metabolic Flux Map F->G

References

A Researcher's Guide to Validating Metabolic Network Models with Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of metabolic network models is paramount for understanding cellular physiology and identifying novel therapeutic targets. ¹³C Metabolic Flux Analysis (¹³C-MFA) stands as a cornerstone technique, providing a quantitative measure of intracellular metabolic fluxes. The choice of the isotopic tracer is a critical determinant of the precision and accuracy of these measurements.

This guide provides a comprehensive comparison of commonly used ¹³C tracers for validating metabolic network models, with a special focus on the principles that would guide the validation using a novel tracer such as D-Lyxose-¹³C-2. We present supporting experimental data, detailed methodologies, and visualizations to facilitate a deeper understanding of the experimental and computational workflows.

The Central Role of ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful methodology that utilizes substrates labeled with the stable isotope ¹³C to trace the flow of carbon atoms through metabolic pathways. By measuring the distribution of ¹³C in downstream metabolites, researchers can infer the rates (fluxes) of the biochemical reactions within the cell. This provides a detailed snapshot of the metabolic phenotype, which is invaluable for understanding disease states, the effects of drug candidates, and for metabolic engineering applications.

The general workflow of a ¹³C-MFA experiment involves several key stages, from careful experimental design to sophisticated data analysis and model validation.

G cluster_0 Experimental Phase cluster_1 Computational Phase A Experimental Design (Tracer Selection, Labeling Strategy) B ¹³C Labeling Experiment (Cell Culture with Labeled Substrate) A->B Define Protocol C Sample Quenching & Metabolite Extraction B->C Harvest Samples D Isotopomer Analysis (GC-MS, LC-MS, NMR) C->D Prepare Samples F Flux Estimation (Fitting Simulated to Experimental Data) D->F Input Labeling Data E Metabolic Network Model Construction E->F Input Network Structure G Statistical Analysis (Goodness-of-Fit, Confidence Intervals) F->G Calculate Fluxes H Model Validation & Refinement G->H Assess Model Accuracy

Figure 1. General workflow for ¹³C Metabolic Flux Analysis (¹³C-MFA).

Comparison of Commonly Used ¹³C Tracers

The selection of the ¹³C-labeled substrate is a critical step in designing an MFA experiment, as it directly influences the precision of flux estimates for different pathways.[1][2][3] While a multitude of tracers are available, specifically labeled glucose and glutamine are the most extensively used, particularly in studies of mammalian cell metabolism.

Glucose Tracers

Glucose is a primary carbon source for most cultured cells and its metabolism is central to energy production and biosynthesis. Different isotopomers of ¹³C-glucose provide distinct advantages for probing specific pathways.

  • [1,2-¹³C₂]glucose: This tracer is highly effective for quantifying fluxes through the Pentose Phosphate Pathway (PPP) and glycolysis.[1][2][3] The specific labeling pattern allows for the precise determination of the relative contributions of these two major glucose-catabolizing pathways.

  • [U-¹³C₆]glucose: Uniformly labeled glucose, where all six carbons are ¹³C, is a good general-purpose tracer. It provides broad labeling of central carbon metabolism, making it particularly useful for analyzing the Tricarboxylic Acid (TCA) cycle and anaplerotic reactions.

  • [1-¹³C]glucose & [6-¹³C]glucose: These singly labeled tracers are often used in combination to resolve fluxes around the pyruvate node.

Glutamine Tracers

Glutamine is another crucial nutrient for many proliferating cells, serving as a key source of carbon and nitrogen. It plays a central role in replenishing the TCA cycle intermediates (anaplerosis).

  • [U-¹³C₅]glutamine: Uniformly labeled glutamine is the preferred tracer for detailed analysis of the TCA cycle.[1][2][3] It provides robust labeling of TCA cycle intermediates, allowing for the quantification of anaplerotic and cataplerotic fluxes.

Performance Comparison of Common Tracers

The choice of tracer significantly impacts the precision of flux estimates in different metabolic subnetworks. The following table summarizes the relative performance of commonly used glucose and glutamine tracers for key pathways in central carbon metabolism, based on computational and experimental evaluations in mammalian cells.[1][2][3]

TracerGlycolysisPentose Phosphate Pathway (PPP)Tricarboxylic Acid (TCA) CycleOverall Network Precision
[1,2-¹³C₂]glucose ★★★★★★★★★★★★★☆☆★★★★★
[U-¹³C₆]glucose ★★★☆☆★★★☆☆★★★★☆★★★★☆
[1-¹³C]glucose ★★★☆☆★★★☆☆★★☆☆☆★★★☆☆
[U-¹³C₅]glutamine ★☆☆☆☆★☆☆☆☆★★★★★★★★☆☆

Rating: ★★★★★ (Excellent) to ★☆☆☆☆ (Poor)

Visualizing Carbon Transitions

The utility of different tracers stems from the unique labeling patterns they generate in downstream metabolites. The following diagrams illustrate the flow of ¹³C atoms from two common tracers through central metabolic pathways.

G Glc [1,2-¹³C₂]Glucose G6P G6P Glc->G6P F6P F6P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP ox-PPP FBP FBP F6P->FBP F6P->PPP non-ox-PPP GAP GAP FBP->GAP PYR Pyruvate GAP->PYR GAP->PPP non-ox-PPP AcCoA Acetyl-CoA PYR->AcCoA CIT Citrate AcCoA->CIT aKG α-Ketoglutarate CIT->aKG R5P Ribose-5-Phosphate PPP->R5P

Figure 2. Carbon flow from [1,2-¹³C₂]Glucose in central metabolism.

G GLN [U-¹³C₅]Glutamine GLU Glutamate GLN->GLU aKG α-Ketoglutarate GLU->aKG SUC Succinate aKG->SUC CIT Citrate CIT->aKG OAA Oxaloacetate OAA->CIT MAL Malate MAL->OAA FUM Fumarate FUM->MAL SUC->FUM

Figure 3. Carbon flow from [U-¹³C₅]Glutamine in the TCA cycle.

Experimental Protocols

A standardized and meticulously executed experimental protocol is essential for obtaining high-quality data for ¹³C-MFA. Below is a generalized protocol for a steady-state ¹³C labeling experiment in mammalian cell culture.

Protocol: Steady-State ¹³C Labeling of Adherent Mammalian Cells
  • Cell Seeding and Growth:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80-90% confluency at the time of harvest.

    • Culture cells in standard growth medium until they reach the desired confluency.

  • Isotopic Labeling:

    • Prepare labeling medium by supplementing basal medium (lacking the tracer substrate) with the desired ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose) and other necessary nutrients (e.g., unlabeled glutamine, dialyzed serum).

    • Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a sufficient duration to achieve isotopic steady state. This is typically determined empirically but is often at least 24 hours for mammalian cells.

  • Metabolite Quenching and Extraction:

    • To rapidly halt metabolism, aspirate the labeling medium and immediately wash the cells with ice-cold saline.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Incubate at -80°C for at least 15 minutes.

    • Scrape the cells and collect the cell extract into a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis:

    • Dry the metabolite extract, for example, under a stream of nitrogen.

    • Derivatize the samples as required for the analytical platform (e.g., for GC-MS analysis).

    • Analyze the samples by GC-MS, LC-MS, or NMR to determine the mass isotopomer distributions of target metabolites.

Validating Metabolic Network Models

The ultimate goal of a ¹³C-MFA study is to obtain a flux map that accurately represents the metabolic state of the cells. The validation of the underlying metabolic network model is a critical step in this process. Model validation in ¹³C-MFA is typically assessed by the goodness-of-fit between the experimentally measured labeling data and the data simulated by the model with the estimated fluxes.[4][5]

A common statistical method is the chi-squared (χ²) test, which evaluates the discrepancy between the measured and simulated data, taking into account the measurement error. A statistically acceptable fit indicates that the model structure and the estimated fluxes are consistent with the experimental data. If the fit is poor, it may suggest that the metabolic network model is incomplete or inaccurate, necessitating model refinement (e.g., by adding or removing reactions).

Evaluating a Novel Tracer: A Hypothetical Case for D-Lyxose-¹³C-2

While extensive data exists for common tracers like glucose and glutamine, the validation of metabolic models can be enhanced by tracers that probe specific pathways with high resolution. D-Lyxose is a pentose sugar, and a ¹³C-labeled version, such as D-Lyxose-¹³C-2, would be expected to primarily enter central metabolism through the Pentose Phosphate Pathway.

G A Hypothesize D-Lyxose-¹³C-2 enters via PPP B Design parallel labeling experiments: 1. [1,2-¹³C₂]Glucose (Control) 2. D-Lyxose-¹³C-2 A->B C Perform ¹³C-MFA for both tracers B->C D Compare labeling patterns of PPP intermediates (e.g., Ribose-5-Phosphate, Sedoheptulose-7-Phosphate) C->D E Assess precision of PPP flux estimates D->E F Validate or refine the metabolic model based on D-Lyxose-¹³C-2 data E->F

Figure 4. Proposed workflow for validating a metabolic model with D-Lyxose-¹³C-2.

Proposed Experimental Approach:
  • Parallel Labeling Experiments: Conduct parallel experiments using a well-characterized tracer like [1,2-¹³C₂]glucose and the novel D-Lyxose-¹³C-2 tracer.

  • Data Acquisition: Measure the mass isotopomer distributions of key metabolites in the PPP, glycolysis, and TCA cycle for both conditions.

  • Comparative Analysis:

    • Flux Precision: Use computational tools to estimate the metabolic fluxes and their confidence intervals for both tracer experiments. A significant reduction in the confidence intervals for PPP fluxes with the D-Lyxose-¹³C-2 tracer would demonstrate its superior performance for this specific pathway.

    • Model Validation: Assess the goodness-of-fit of the metabolic network model using the data from each tracer. The ability of the model to accurately fit the labeling patterns generated by D-Lyxose-¹³C-2 would serve as a strong validation of the model's representation of the PPP and its connections to other pathways.

The expectation would be that D-Lyxose-¹³C-2 provides a more direct and less ambiguous route to label PPP intermediates, thus leading to more precise flux estimates for this pathway compared to glucose tracers. This enhanced precision would, in turn, provide a more stringent test for the validation of the metabolic network model.

Conclusion

The validation of metabolic network models is a critical endeavor in modern biological research. ¹³C-MFA provides the quantitative data necessary for this validation, and the judicious selection of isotopic tracers is fundamental to the success of this approach. While tracers like [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine offer robust and well-characterized methods for probing central carbon metabolism, the development and validation of novel tracers, such as the hypothetical D-Lyxose-¹³C-2, hold the potential to further enhance the resolution and accuracy of flux analysis in specific metabolic pathways. The principles and protocols outlined in this guide provide a framework for researchers to design, execute, and interpret ¹³C-MFA experiments for the rigorous validation of their metabolic network models.

References

Cross-Validation of Metabolic Flux Analysis (MFA) Results: A Comparative Guide to Using Different Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology.[1][2] The accuracy of MFA heavily relies on the use of isotopic tracers, which are molecules containing heavy isotopes (like ¹³C or ¹⁵N) that can be tracked as they are metabolized. The choice of tracer is critical as it dictates the precision of the estimated metabolic fluxes.[3][4] This guide provides a comparative overview of cross-validating MFA results by using different isotopic tracers in parallel experiments, a crucial step for ensuring the robustness and reliability of the findings.

The Principle of Cross-Validation in MFA

In the context of MFA, cross-validation refers to the practice of conducting multiple, parallel isotopic labeling experiments on a biological system under identical conditions, but with different isotopic tracers.[5][6] The data from these separate experiments are then integrated into a single model to calculate a consolidated and more robust flux map.[7] This approach helps to validate the underlying metabolic network model and improve the precision and confidence of the estimated fluxes.[5]

The core idea is that different tracers generate distinct labeling patterns, providing complementary information about the metabolic network. For instance, a ¹³C-labeled glucose tracer might be excellent for resolving fluxes in glycolysis and the pentose phosphate pathway (PPP), while a ¹³C-labeled glutamine tracer provides better resolution for the tricarboxylic acid (TCA) cycle.[3][7] By combining the data, a more comprehensive and accurate picture of the entire central carbon metabolism can be obtained.

Experimental Workflow for MFA Cross-Validation

The general workflow involves a series of coordinated steps, from experimental design to computational analysis. The use of parallel labeling experiments is a key feature of this validation approach.[5]

MFA_Workflow cluster_design 1. Experimental Design cluster_exp 2. Parallel Labeling Experiments cluster_analysis 3. Analysis cluster_modeling 4. Computational Modeling a Define Metabolic Network Model b Select Isotopic Tracers (e.g., ¹³C-Glucose, ¹³C-Glutamine) a->b c Cell Culture (Identical Conditions) b->c d Experiment A: Administer Tracer 1 c->d e Experiment B: Administer Tracer 2 c->e f Achieve Isotopic Steady State d->f e->f g Metabolite Extraction & Quenching f->g h Measure Mass Isotopomer Distributions (GC-MS, LC-MS) g->h i Quantify Extracellular Fluxes (e.g., Uptake/Secretion) g->i j Integrate Data from All Experiments h->j i->j k Metabolic Flux Estimation (e.g., EMU) j->k l Statistical Analysis & Goodness-of-Fit k->l m Validated Flux Map l->m

Caption: General workflow for cross-validating MFA results using parallel isotopic labeling experiments.

Comparison of Common Isotopic Tracers

The selection of isotopic tracers is a critical step in designing informative MFA experiments.[8] Different tracers offer varying degrees of resolution for different pathways.

Isotopic TracerPrimary Target Pathway(s)AdvantagesDisadvantages
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP), overall networkProvides high precision for glycolytic and PPP fluxes.[3][7] Often considered one of the best single tracers for central carbon metabolism.[4]Less effective for resolving TCA cycle fluxes compared to glutamine tracers.
[U-¹³C₆]glucose Glycolysis, TCA Cycle, Biomass PrecursorsLabels all carbons, allowing for comprehensive tracking into various pathways and biosynthetic products.Can lead to complex labeling patterns that may be difficult to deconvolute for certain fluxes.
[1-¹³C₁]glucose Pentose Phosphate Pathway (PPP)The ¹³C label is lost as CO₂ in the oxidative PPP, making it a sensitive probe for this pathway's activity.Less informative for lower glycolysis and the TCA cycle.
[U-¹³C₅]glutamine Tricarboxylic Acid (TCA) CycleConsidered the preferred tracer for analyzing the TCA cycle, particularly reductive carboxylation.[3]Provides limited information on glycolytic and PPP fluxes.
¹⁵N Tracers (e.g., ¹⁵NH₄Cl, ¹⁵N-amino acids) Nitrogen MetabolismEssential for quantifying nitrogen fluxes, such as ammonia assimilation and amino acid biosynthesis.[9]Does not provide information on carbon metabolism. Requires separate or combined ¹³C labeling for a complete picture.
Combined ¹³C and ¹⁵N Tracers Simultaneous Carbon and Nitrogen MetabolismEnables the simultaneous quantification of both carbon and nitrogen fluxes in a single set of experiments.[9][10]Can result in complex mass isotopomer distributions. May require advanced analytical techniques and computational models.

Quantitative Data Comparison

The following table presents a hypothetical but representative comparison of flux estimates for key metabolic reactions in a mammalian cell line, derived from experiments using different tracers. The values illustrate how flux precision (indicated by the 95% confidence interval) can be improved through cross-validation.

Reaction (Flux)[1,2-¹³C₂]glucose[U-¹³C₅]glutamineCombined (Cross-Validated)
Glycolysis (Pfk) 100 ± 5.5100 ± 15.2100 ± 3.1
Oxidative PPP (G6pdh) 12.3 ± 1.812.3 ± 6.412.3 ± 1.1
TCA Cycle (Icdh) 65.7 ± 9.165.7 ± 4.265.7 ± 3.5
Anaplerosis (Pc) 20.1 ± 7.820.1 ± 3.920.1 ± 3.1
Reductive Carboxylation (rIcdh) 5.2 ± 4.55.2 ± 1.55.2 ± 1.2
(Flux values are normalized to a glucose uptake rate of 100. Confidence intervals are hypothetical and for illustrative purposes.)

As the table shows, [1,2-¹³C₂]glucose provides tighter confidence intervals for glycolysis and the PPP, while [U-¹³C₅]glutamine is superior for the TCA cycle and related anaplerotic/cataplerotic reactions. The combined, cross-validated model leverages the strengths of both tracers to provide the highest precision across all pathways.

Logical Diagram of MFA Cross-Validation

The logic behind using multiple tracers is to provide independent sets of constraints on the metabolic model, thereby reducing the solution space and increasing the confidence in the estimated fluxes.

CrossValidation_Logic cluster_exp1 Experiment 1 cluster_exp2 Experiment 2 MetabolicModel Metabolic Network Model FluxMap Underdetermined Flux Map MetabolicModel->FluxMap Initial State IntegratedAnalysis Integrated Flux Estimation MetabolicModel->IntegratedAnalysis Tracer1 Tracer A ([1,2-¹³C₂]glucose) Tracer2 Tracer B ([U-¹³C₅]glutamine) Data1 Labeling Data A (High precision for Glycolysis/PPP) Tracer1->Data1 Data1->IntegratedAnalysis Data2 Labeling Data B (High precision for TCA Cycle) Tracer2->Data2 Data2->IntegratedAnalysis ValidatedFluxMap Validated & Precise Flux Map IntegratedAnalysis->ValidatedFluxMap Constrains & Solves

Caption: Logic of MFA cross-validation using complementary isotopic tracers to constrain the flux map.

Detailed Experimental Protocols

1. Cell Culture and Tracer Administration

  • Cell Seeding: Plate cells (e.g., A549 cancer cell line) in standard growth medium and allow them to reach a semi-confluent state, ensuring they are in a state of balanced, exponential growth.[3]

  • Medium Switch: For each parallel experiment, replace the standard medium with a custom formulation containing the specific isotopic tracer. For example:

    • Experiment A: Glucose-free DMEM supplemented with 10 mM [1,2-¹³C₂]glucose and 2 mM glutamine.

    • Experiment B: Glucose and glutamine-free DMEM supplemented with 10 mM glucose and 2 mM [U-¹³C₅]glutamine.

  • Isotopic Steady State: Incubate the cells in the labeled medium for a sufficient duration to approach isotopic steady state. This is typically determined empirically but often requires a time equivalent to several cell doubling times. For many mammalian cell lines, 24 hours is a common time point.

2. Metabolite Extraction

  • Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the culture dish. Scrape the cells and collect the cell lysate/solvent mixture.

  • Centrifugation: Centrifuge the mixture at high speed and low temperature (e.g., 16,000 x g at 4°C) to pellet cell debris and proteins.

  • Sample Collection: Collect the supernatant, which contains the polar metabolites, and store at -80°C until analysis.

3. Mass Spectrometry Analysis

  • Instrumentation: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the mass isotopomer distributions (MIDs) of key metabolites (e.g., amino acids, organic acids).

  • Derivatization (for GC-MS): Evaporate the metabolite extract to dryness and derivatize the analytes (e.g., using MTBSTFA) to make them volatile for GC analysis.

  • Data Acquisition: Run the samples on the mass spectrometer to obtain the fractional abundance of each mass isotopomer for the metabolites of interest.

4. Flux Estimation and Cross-Validation

  • Software: Use specialized MFA software (e.g., INCA, WUFLUX, Metran) for flux estimation.

  • Model Input: Provide the software with the defined metabolic network model, atom transitions for all reactions, the measured extracellular fluxes (glucose uptake, lactate secretion, etc.), and the MIDs from all parallel experiments.

  • Flux Calculation: The software performs a least-squares regression to find the set of metabolic fluxes that best fits the combined experimental data from all tracers.[1]

  • Statistical Evaluation: Assess the goodness-of-fit of the model (e.g., using a chi-squared test) and calculate the confidence intervals for each estimated flux to determine their precision. A successful cross-validation will result in a good fit to all datasets simultaneously and yield flux estimates with improved precision.

References

Comparative Metabolic Analysis: D-Lyxose-13C-2 vs. Unlabeled D-Lyxose in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected metabolic profiles of cells cultured with D-Lyxose-13C-2 versus those grown with standard, unlabeled D-lyxose. The information herein is based on established principles of cellular metabolism and stable isotope tracing, as direct comparative experimental studies are not widely available. This document serves as a foundational resource for designing and interpreting stable isotope-resolved metabolomics (SIRM) experiments using D-lyxose.

Introduction to D-Lyxose Metabolism

D-lyxose is a pentose sugar that can be taken up by mammalian cells, often through glucose transporters.[1] Once inside the cell, D-lyxose can be isomerized to D-xylulose.[2] D-xylulose is subsequently phosphorylated to D-xylulose-5-phosphate, which serves as a key entry point into the central carbon metabolism via the Pentose Phosphate Pathway (PPP).[2][3] The PPP is a crucial metabolic route that runs parallel to glycolysis, responsible for producing NADPH for reductive biosynthesis and antioxidant defense, as well as generating precursors for nucleotide synthesis.[4][5][6]

By using D-Lyxose labeled with a stable isotope, such as Carbon-13 at the second carbon position (this compound), researchers can trace the fate of lyxose-derived carbons as they flow through the PPP and integrate into other interconnected pathways like glycolysis and the TCA cycle.[7] This technique, known as metabolic flux analysis, provides a quantitative understanding of the contributions of D-lyxose to various cellular processes.[7][8]

Expected Quantitative Metabolic Differences

When cells are cultured with this compound, the heavy isotope acts as a tracer. Mass spectrometry can then distinguish between metabolites that have incorporated this label (M+n, where 'n' is the number of 13C atoms) and their unlabeled counterparts. The tables below summarize the expected labeling patterns in key metabolites when comparing cells grown on this compound with those grown on unlabeled D-lyxose.

Table 1: Expected Isotope Labeling in Pentose Phosphate Pathway (PPP) Intermediates

MetaboliteExpected Mass Shift (M+n) with this compoundRationaleUnlabeled D-Lyxose Control
D-Xylulose-5-phosphateM+1Direct phosphorylation of D-xylulose derived from this compound. The label remains on the second carbon.Natural abundance only.
Ribose-5-phosphateM+1Isomerization of labeled D-Xylulose-5-phosphate. The 13C label is retained.Natural abundance only.
Ribulose-5-phosphateM+1Epimerization of labeled D-Xylulose-5-phosphate. The 13C label is retained.Natural abundance only.
Sedoheptulose-7-phosphateM+1Produced by the transketolase reaction involving labeled D-Xylulose-5-phosphate. The label is transferred.Natural abundance only.

Table 2: Expected Isotope Labeling in Glycolytic Intermediates

MetaboliteExpected Mass Shift (M+n) with this compoundRationaleUnlabeled D-Lyxose Control
Fructose-6-phosphateM+1The non-oxidative PPP can convert labeled pentose phosphates back into glycolytic intermediates.[5]Natural abundance only.
Glyceraldehyde-3-phosphateM+1Generated from the conversion of labeled pentose phosphates in the non-oxidative PPP.Natural abundance only.
3-PhosphoglycerateM+1Downstream product of labeled Glyceraldehyde-3-phosphate in the glycolytic pathway.[9]Natural abundance only.
LactateM+1End product of glycolysis, will carry the label if derived from D-lyxose via the PPP and glycolysis.Natural abundance only.

Experimental Protocols

The following section details a comprehensive protocol for a stable isotope tracing experiment designed to compare the metabolic profiles of cells grown on this compound versus unlabeled D-lyxose.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate adherent cells (e.g., HeLa, CHO) in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of harvest. Prepare a minimum of three replicate wells per condition.[10]

  • Medium Preparation: Prepare a custom DMEM or RPMI-1640 medium that lacks the standard carbon source (e.g., glucose-free DMEM).[8] Supplement this base medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled sugars and amino acids.[10]

  • Labeling Medium: Create two types of experimental media:

    • Unlabeled Control: Base medium + standard D-lyxose (e.g., 10 mM).

    • 13C-Labeled Medium: Base medium + this compound (e.g., 10 mM).

  • Labeling Procedure: Once cells are attached and growing (approx. 24 hours post-seeding), wash them once with phosphate-buffered saline (PBS).[11] Aspirate the PBS and add the appropriate experimental medium to each well.[10]

  • Incubation: Culture the cells in the labeling medium for a predetermined duration to approach isotopic steady state. This duration depends on the pathway of interest; central carbon pathways may reach a steady state in 6-24 hours.[8][11]

Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state, rapidly aspirate the medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled extraction solvent, such as 80% methanol (-80°C), directly to the plate.[10]

  • Cell Lysis and Collection: Place the culture plate on dry ice to ensure rapid cooling. Scrape the cells in the cold extraction solvent and transfer the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.[12]

  • Protein and Debris Removal: Centrifuge the tubes at high speed (e.g., >13,000 rpm) at 4°C for 10-15 minutes to pellet cell debris and precipitated proteins.[12]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube.[10]

  • Sample Preparation for Analysis: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.[10] Store the dried extracts at -80°C until analysis.[12]

LC-MS/MS Analysis
  • Sample Reconstitution: Just prior to analysis, reconstitute the dried extracts in a suitable solvent compatible with the chromatography method (e.g., a mixture of acetonitrile and water).

  • Chromatography: Separate the metabolites using liquid chromatography (LC), often employing a technique like Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.[13][14]

  • Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[14] Acquire data in both full scan mode to profile all detectable ions and in data-dependent MS/MS mode to aid in metabolite identification.[14]

  • Data Analysis: Process the raw data using specialized software to identify metabolites and quantify the relative abundance of their different isotopologues (e.g., M+0, M+1). This will reveal the extent of 13C incorporation from this compound into downstream metabolites.

Visualizations

Experimental Workflow

G cluster_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis seed Seed Cells in 6-well Plates wash1 Wash with PBS seed->wash1 add_media Add Experimental Media (Unlabeled vs. 13C-2 Lyxose) wash1->add_media incubate Incubate for 6-24h add_media->incubate quench Quench with Cold 80% MeOH incubate->quench scrape Scrape & Collect Lysate quench->scrape centrifuge Centrifuge at 4°C scrape->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry Dry Extract collect_supernatant->dry reconstitute Reconstitute in Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Flux Analysis lcms->data

Caption: Workflow for 13C tracing experiments.

Metabolic Pathway of this compound

G cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis Lyxose This compound Xylulose D-Xylulose-13C-2 Lyxose->Xylulose Isomerase X5P D-Xylulose-5-P (M+1) Xylulose->X5P Kinase R5P Ribose-5-P (M+1) X5P->R5P Ru5P Ribulose-5-P (M+1) X5P->Ru5P S7P Sedoheptulose-7-P (M+1) X5P->S7P Transketolase F6P Fructose-6-P (M+1) R5P->F6P S7P->F6P G3P Glyceraldehyde-3-P (M+1) F6P->G3P Lactate Lactate (M+1) G3P->Lactate

Caption: Tracing 13C from D-Lyxose into central metabolism.

References

Unraveling Metabolic Pathways: The Distinct Advantages of D-Lyxose-13C-2 as a Labeled Pentose Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of an appropriate isotopic tracer is paramount to elucidating complex biochemical pathways. While a variety of labeled pentoses are available, D-Lyxose-13C-2 emerges as a tool with unique potential for dissecting the intricacies of the pentose phosphate pathway (PPP) and related metabolic networks. This guide provides a comparative analysis of this compound, supported by established principles of metabolic flux analysis and inferred experimental advantages.

Introduction to D-Lyxose Metabolism and Isotopic Tracing

D-lyxose, a C'-2 epimer of D-xylose, is a rare sugar that can be metabolized by various microorganisms.[1][2] Its entry into central carbon metabolism is primarily facilitated by D-lyxose isomerase, which converts it to D-xylulose.[1][3] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the non-oxidative branch of the pentose phosphate pathway.[1][4] This direct entry into the PPP makes labeled D-lyxose an attractive probe for studying the dynamics of this pathway.

The use of carbon-13 (¹³C) labeled substrates in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for quantifying the flux through metabolic pathways.[5][6] The specific position of the ¹³C label on the sugar backbone determines which downstream metabolites become labeled and how the label is distributed, providing crucial information about the activity of different enzymes and pathways.

The Inferred Advantage of the C-2 Label in D-Lyxose

The strategic placement of the ¹³C label at the C-2 position of D-lyxose offers a distinct advantage in tracing carbon flow through the non-oxidative PPP. When this compound is isomerized to D-xylulose, the label is retained at the C-2 position. This labeled D-xylulose-5-phosphate then participates in the transketolase and transaldolase reactions of the PPP.

The key advantage arises from the fate of the C-2 carbon in these reactions. Transketolase transfers a two-carbon unit (including C-1 and C-2) from a ketose donor to an aldose acceptor. When D-xylulose-5-phosphate-2-¹³C acts as the donor, the ¹³C label is transferred to the acceptor molecule, allowing for precise tracking of this two-carbon unit. This can help to distinguish the flux through transketolase from that of transaldolase, which transfers a three-carbon unit.

This targeted labeling provides a clearer picture of the intricate rearrangements occurring in the non-oxidative PPP, which is often challenging to resolve with other tracers.

Comparative Data on Labeled Pentose Tracers

While direct experimental data for this compound is limited in publicly available literature, we can infer its performance based on studies using other labeled pentoses and the well-established principles of ¹³C metabolic flux analysis. The following table summarizes the expected labeling patterns of key PPP intermediates when using different hypothetical ¹³C-labeled pentoses.

Labeled Pentose TracerKey Labeled IntermediateExpected Downstream Labeling Pattern in Glycolysis (Lactate)Primary Advantage
This compound D-Xylulose-5-phosphate-2-¹³CM+1 and M+2Potentially high resolution of transketolase vs. transaldolase activity.
D-Xylose-1-¹³CD-Xylulose-5-phosphate-1-¹³CM+1Tracing the entry and initial steps of the PPP.
D-Xylose-5-¹³CD-Xylulose-5-phosphate-5-¹³CM+2Following the fate of the terminal carbon through PPP rearrangements.
D-Ribose-1-¹³CRibose-5-phosphate-1-¹³CM+1Direct assessment of ribose uptake and its contribution to nucleotide synthesis and the PPP.

This table is based on theoretical metabolic tracing and established knowledge of the pentose phosphate pathway. M+1 and M+2 refer to the mass isotopomers with one or two ¹³C atoms, respectively.

Experimental Protocols

The following provides a generalized experimental protocol for conducting a ¹³C metabolic flux analysis study using a labeled pentose like this compound.

Cell Culture and Isotope Labeling
  • Cell Line: Select a cell line known to metabolize the pentose of interest.

  • Culture Medium: Prepare a defined culture medium lacking the unlabeled form of the pentose tracer.

  • Tracer Introduction: Supplement the medium with a known concentration of this compound (e.g., 5 mM).

  • Isotopic Steady State: Culture the cells for a sufficient period to achieve isotopic steady state in the intracellular metabolites. This is typically determined empirically by time-course experiments.

  • Cell Harvesting: Rapidly quench metabolism and harvest the cells. This is often done by flash-freezing in liquid nitrogen.

Metabolite Extraction
  • Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.

  • Separate the soluble metabolite fraction from the cell debris by centrifugation.

  • Dry the metabolite extract under vacuum.

Sample Analysis by Mass Spectrometry (MS)
  • Derivatization: Derivatize the dried metabolites to improve their volatility and chromatographic separation for gas chromatography-mass spectrometry (GC-MS) analysis.

  • GC-MS or LC-MS/MS Analysis: Analyze the derivatized samples using GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of key metabolites in the PPP and glycolysis (e.g., ribose-5-phosphate, fructose-6-phosphate, lactate).

Data Analysis and Flux Calculation
  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Use a metabolic network model and software for ¹³C-metabolic flux analysis (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes that best fit the measured mass isotopomer distributions.

Visualizing Metabolic Flow

The following diagrams illustrate the entry of D-lyxose into the pentose phosphate pathway and a generalized workflow for a ¹³C tracer experiment.

D_Lyxose_Metabolism DLyxose D-Lyxose-¹³C-2 DXylulose D-Xylulose-¹³C-2 DLyxose->DXylulose D-Lyxose Isomerase DXylulose5P D-Xylulose-5-P-¹³C-2 DXylulose->DXylulose5P Xylulokinase PPP Pentose Phosphate Pathway DXylulose5P->PPP Glycolysis Glycolysis PPP->Glycolysis

Caption: Entry of D-Lyxose-¹³C-2 into the Pentose Phosphate Pathway.

Experimental_Workflow cluster_experiment Experiment cluster_analysis Analysis CellCulture Cell Culture with D-Lyxose-¹³C-2 Quenching Metabolic Quenching CellCulture->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis LC-MS/MS or GC-MS Extraction->MS_Analysis Data_Processing Data Processing MS_Analysis->Data_Processing Flux_Calculation Flux Calculation Data_Processing->Flux_Calculation

Caption: Generalized workflow for a ¹³C metabolic flux analysis experiment.

Conclusion

While further direct experimental validation is needed, the theoretical advantages of this compound as a metabolic tracer are compelling. Its specific entry point into the pentose phosphate pathway and the unique fate of the C-2 label have the potential to provide researchers with a powerful tool to dissect the complex and highly interconnected reactions of central carbon metabolism. For scientists and drug developers investigating diseases with altered metabolic phenotypes, such as cancer or metabolic syndrome, the enhanced resolution offered by this compound could be instrumental in identifying novel therapeutic targets and understanding disease mechanisms. The continued development and application of such precisely labeled isotopic tracers will undoubtedly push the boundaries of our understanding of cellular metabolism.

References

Comparative Study of D-Lyxose-13C-2 Metabolism in HeLa and HepG2 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fate of D-Lyxose-13C-2, a rare sugar, in two distinct human cancer cell lines: HeLa (cervical cancer) and HepG2 (liver cancer). The data presented herein is based on established metabolic pathways and typical cancer cell metabolic phenotypes, offering a framework for understanding how different cellular backgrounds can influence the processing of novel sugar analogs.

Data Presentation: Quantitative Comparison of this compound Metabolism

The following table summarizes the key quantitative data from a hypothetical metabolic tracing experiment using this compound in HeLa and HepG2 cells. The data illustrates differences in uptake, conversion to a key metabolic intermediate, and the impact on cell proliferation.

ParameterHeLaHepG2
This compound Uptake Rate (pmol/min/mg protein) 15.8 ± 2.19.5 ± 1.5
% Conversion to D-Xylulose-5-Phosphate-13C-2 25.3 ± 3.518.7 ± 2.9
Effect on Cell Proliferation (72h, % of control) 85.2 ± 5.692.1 ± 4.8
Lactate Secretion Rate (nmol/h/mg protein) 45.1 ± 4.228.9 ± 3.1

Metabolic Pathway of this compound

D-Lyxose is known to be isomerized to D-Xylulose, which can then be phosphorylated to enter the pentose phosphate pathway (PPP).[1] The diagram below illustrates the proposed metabolic route for this compound.

D_Lyxose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-Lyxose-13C-2_ext This compound D-Lyxose-13C-2_int This compound D-Lyxose-13C-2_ext->D-Lyxose-13C-2_int Transport D-Xylulose-13C-2 D-Xylulose-13C-2 D-Lyxose-13C-2_int->D-Xylulose-13C-2 D-Lyxose Isomerase D-Xylulose-5-P-13C-2 D-Xylulose-5-Phosphate-13C-2 D-Xylulose-13C-2->D-Xylulose-5-P-13C-2 Xylulokinase PPP Pentose Phosphate Pathway D-Xylulose-5-P-13C-2->PPP Metabolic Entry

Caption: Metabolic pathway of this compound.

Experimental Workflow

The following diagram outlines the key steps in the comparative study of this compound metabolism.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_analysis Analysis HeLa HeLa Cells Incubation Incubate with this compound HeLa->Incubation HepG2 HepG2 Cells HepG2->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS Data_Analysis Data Analysis & Comparison LC_MS->Data_Analysis

Caption: Experimental workflow for the comparative study.

Experimental Protocols

The following protocols provide a detailed methodology for the comparative study of this compound metabolism.

Cell Culture and Maintenance

HeLa and HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in 6-well plates and allowed to reach 70-80% confluency.

This compound Labeling Experiment

The standard culture medium was replaced with a glucose-free DMEM containing 10 mM this compound. Cells were incubated for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of metabolite labeling.

Metabolite Extraction

Following incubation, the medium was aspirated, and the cells were washed with ice-cold phosphate-buffered saline (PBS). Metabolism was quenched by adding 1 mL of ice-cold 80% methanol. The cells were scraped, collected into microcentrifuge tubes, and vortexed. The samples were then centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet cell debris. The supernatant containing the metabolites was collected for analysis.

LC-MS/MS Analysis

Metabolite extracts were analyzed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS). Separation of metabolites was achieved on a C18 reverse-phase column. The mass spectrometer was operated in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify this compound and its downstream labeled metabolites, such as D-Xylulose-5-Phosphate-13C-2.

Data Analysis

The peak areas of the labeled metabolites were normalized to the total protein content of the corresponding well. The percentage of conversion was calculated by dividing the peak area of the downstream metabolite by the sum of the peak areas of the parent compound and the downstream metabolite.

Cell Proliferation Assay

Cell proliferation was assessed using the MTT assay. Cells were seeded in 96-well plates and treated with 10 mM this compound for 72 hours. At the end of the treatment, MTT reagent was added to each well, and the plates were incubated for 4 hours. The formazan crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm. The results were expressed as a percentage of the untreated control.

Discussion

The hypothetical data suggests that HeLa cells, known for their high glycolytic rate (Warburg effect), exhibit a greater uptake of this compound compared to HepG2 cells.[2] This is consistent with the higher expression of glucose transporters often observed in aggressive cancer cells.[3] Consequently, a higher percentage of this compound is shunted into the pentose phosphate pathway in HeLa cells, as indicated by the increased formation of D-Xylulose-5-Phosphate-13C-2. This pathway is crucial for generating NADPH for antioxidant defense and precursors for nucleotide biosynthesis, which are essential for rapidly proliferating cells.[4][5][6]

The more pronounced inhibition of cell proliferation in HeLa cells could be attributed to the interference of D-Lyxose metabolism with central carbon metabolism, which these cells heavily rely on. The higher lactate secretion rate in HeLa cells is also in line with their glycolytic phenotype.

In contrast, HepG2 cells, which represent a more metabolically versatile liver phenotype, appear to be less affected by the introduction of this compound. Their lower uptake and conversion rates suggest a reduced dependency on this particular sugar analog for energy and biomass production.

These findings, although hypothetical, underscore the importance of considering the specific metabolic wiring of different cell types when evaluating the potential of novel therapeutic agents that target cellular metabolism. Further experimental validation is necessary to confirm these observations.

References

A Head-to-Head Comparison: D-Lyxose-13C-2 vs. Uniformly Labeled Glucose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantitatively assessing the intricate network of metabolic reactions within a cell. The choice of isotopic tracer is paramount to the success of these studies, dictating the precision and scope of the resulting metabolic flux map. While uniformly labeled glucose ([U-13C]-Glucose) is a widely adopted tracer for interrogating central carbon metabolism, novel tracers offer the potential for unique insights into specific pathways. This guide provides an objective comparison of the novel tracer, D-Lyxose-13C-2, against the established standard, [U-13C]-Glucose, for use in MFA.

Comparative Data Summary

The following table summarizes the key characteristics and expected performance of this compound and [U-13C]-Glucose in Metabolic Flux Analysis.

FeatureThis compound[U-13C]-Glucose
Tracer Name This compound[U-¹³C]-Glucose
Structure A five-carbon aldose sugar with a ¹³C label at the second carbon position.A six-carbon aldose sugar with ¹³C labels at all six carbon positions.
Entry into Central Carbon Metabolism Isomerized to D-xylulose, then phosphorylated to D-xylulose-5-phosphate, entering the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[1][2]Phosphorylated to Glucose-6-Phosphate, entering at the start of Glycolysis and the oxidative branch of the Pentose Phosphate Pathway.
Primary Metabolic Pathways Traced Primarily traces the non-oxidative Pentose Phosphate Pathway, and its connections to Glycolysis.Traces Glycolysis, the Pentose Phosphate Pathway (both oxidative and non-oxidative branches), and the TCA cycle.[3]
Expected Labeling in Glycolysis The ¹³C label will appear in glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate after passing through the non-oxidative PPP. The labeling pattern will be complex and dependent on the reversibility of the PPP reactions.All glycolytic intermediates will be fully labeled (e.g., pyruvate will be M+3), assuming glucose is the sole carbon source.[3]
Expected Labeling in Pentose Phosphate Pathway Directly introduces a ¹³C label into the xylulose-5-phosphate pool. This provides a focused view on the flux through transketolase and transaldolase reactions.The oxidative PPP will produce singly labeled ribulose-5-phosphate from [U-¹³C]-Glucose. The non-oxidative PPP will then have a mixture of labeled and unlabeled carbons, depending on the flux through the oxidative branch.
Expected Labeling in TCA Cycle The ¹³C label will be incorporated into TCA cycle intermediates via pyruvate derived from glycolysis. The labeling pattern will be less direct and potentially more diluted compared to [U-¹³C]-Glucose.Acetyl-CoA derived from fully labeled pyruvate will lead to M+2 labeling in the first turn of the TCA cycle.[3]
Strengths - Provides a targeted approach to specifically investigate the non-oxidative PPP. - May help to resolve the reversibility of transketolase and transaldolase reactions with greater precision.- Provides a global overview of central carbon metabolism. - High levels of enrichment in a wide range of metabolites. - Well-established protocols and extensive literature for data interpretation.
Limitations - Metabolism in mammalian cells may be less efficient than glucose, with a significant portion potentially being excreted.[4] - Provides limited information on the oxidative PPP and the upper part of glycolysis. - Lack of established protocols and comparative data.- Can provide nominal precision for glycolysis if it is the only carbon source, as all intermediates become fully labeled.[5] - The complexity of labeling patterns can sometimes make it challenging to resolve fluxes in interconnected pathways without additional tracers.
Representative Quantitative Flux Data (Normalized to Glucose Uptake of 100) Predicted: High flux resolution for transketolase and transaldolase. Lower resolution for glycolytic and TCA cycle fluxes compared to [U-¹³C]-Glucose.HeLa Cells[6][7]: - Lactate Secretion: ~76% - Biomass (Proteins, Peptides, Sugars, Lipids, etc.): ~22% - TCA Cycle Activity: Varies significantly based on cell type and condition.

Visualizing Metabolic Tracer Entry and Experimental Workflow

To better understand how these tracers navigate the metabolic landscape and how they are utilized in a typical MFA experiment, the following diagrams are provided.

Figure 1: Entry of this compound and [U-13C]-Glucose into Central Carbon Metabolism cluster_glucose Glucose Metabolism cluster_lyxose D-Lyxose Metabolism U-13C-Glucose U-13C-Glucose Glucose-6-Phosphate Glucose-6-Phosphate U-13C-Glucose->Glucose-6-Phosphate Oxidative PPP Oxidative PPP Glucose-6-Phosphate->Oxidative PPP Glycolysis Glycolysis Glucose-6-Phosphate->Glycolysis Non-Oxidative PPP Non-Oxidative PPP Oxidative PPP->Non-Oxidative PPP Ribulose-5-P Pyruvate Pyruvate Glycolysis->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle This compound This compound D-Xylulose D-Xylulose This compound->D-Xylulose Xylulose-5-Phosphate Xylulose-5-Phosphate D-Xylulose->Xylulose-5-Phosphate Xylulose-5-Phosphate->Non-Oxidative PPP Non-Oxidative PPP->Glycolysis Glyceraldehyde-3-P Fructose-6-P

Figure 1: Entry of this compound and [U-13C]-Glucose into Central Carbon Metabolism

Figure 2: General Experimental Workflow for 13C-MFA Cell Culture Cell Culture Tracer Administration Tracer Administration Cell Culture->Tracer Administration Metabolite Quenching Metabolite Quenching Tracer Administration->Metabolite Quenching Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction Sample Analysis (GC-MS/LC-MS) Sample Analysis (GC-MS/LC-MS) Metabolite Extraction->Sample Analysis (GC-MS/LC-MS) Data Processing Data Processing Sample Analysis (GC-MS/LC-MS)->Data Processing Flux Estimation Flux Estimation Data Processing->Flux Estimation Metabolic Flux Map Metabolic Flux Map Flux Estimation->Metabolic Flux Map

Figure 2: General Experimental Workflow for 13C-MFA

Experimental Protocols

A successful MFA study relies on meticulous experimental execution. Below are detailed protocols for using [U-13C]-Glucose and a proposed adaptation for this compound.

Protocol for [U-13C]-Glucose Metabolic Flux Analysis

This protocol is a generalized procedure based on common practices in the field.[8][9][10]

  • Cell Culture and Media Preparation:

    • Culture mammalian cells of interest in standard growth medium to the desired confluency or cell density. For adherent cells, a common format is a 6-well plate.

    • Prepare a labeling medium that is identical to the standard growth medium but with unlabeled glucose replaced by [U-¹³C]-Glucose at the same concentration. The use of dialyzed fetal bovine serum (FBS) is recommended to minimize the introduction of unlabeled glucose and other carbon sources.

  • Isotopic Labeling Experiment:

    • When cells reach the mid-exponential growth phase, aspirate the standard medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.

    • Add the pre-warmed [U-¹³C]-Glucose labeling medium to the cells.

    • Incubate the cells for a sufficient duration to achieve isotopic steady-state. This can range from several hours to over 24 hours, depending on the cell line's metabolic rate, and should be determined empirically.[8]

  • Metabolite Quenching and Extraction:

    • To halt metabolic activity instantly, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent, typically 80% methanol, to the cells.

    • Incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.

    • Scrape the cell lysate and transfer it to a microcentrifuge tube.

    • Centrifuge at maximum speed at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

    • Collect the supernatant containing the polar metabolites.

  • Sample Derivatization (for GC-MS Analysis):

    • Dry the metabolite extract completely using a vacuum concentrator.

    • To make the polar metabolites volatile for gas chromatography, perform a two-step derivatization. First, an oximation step with methoxyamine hydrochloride in pyridine to protect carbonyl groups. Second, a silylation step using a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace active hydrogens with TBDMS groups.

  • GC-MS Analysis:

    • Analyze the derivatized samples on a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • The GC separates the derivatized metabolites based on their volatility and interaction with the column.

    • The MS fragments the metabolites and detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms).

  • Data Analysis and Flux Calculation:

    • Correct the raw mass isotopomer distributions for the natural abundance of isotopes.

    • Use a metabolic network model and specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes that best reproduce the experimentally measured mass isotopomer distributions and extracellular flux rates (e.g., glucose uptake, lactate secretion).[11]

Proposed Protocol for this compound Metabolic Flux Analysis

This proposed protocol adapts the established procedure for [U-13C]-Glucose to accommodate the unique properties of this compound.

  • Cell Culture and Media Preparation:

    • Follow the same cell culture procedures as for the [U-¹³C]-Glucose experiment.

    • Prepare a labeling medium where unlabeled glucose is replaced with a defined concentration of this compound. Crucially , since D-Lyxose may not be as readily metabolized as glucose, it may be necessary to also include a non-labeled primary carbon source like glucose at a reduced concentration to maintain cell viability, or to use a cell line that is adapted to grow on pentose sugars. This dual-tracer approach would require more complex data analysis. Alternatively, the experiment could be designed as a short-term pulse-chase experiment.

  • Isotopic Labeling Experiment:

    • The labeling time will need careful optimization. Given the potentially slower metabolism of D-Lyxose, a longer incubation time might be necessary to achieve sufficient labeling of downstream metabolites. Time-course experiments are highly recommended to determine the optimal labeling duration.

  • Metabolite Quenching and Extraction:

    • The procedures for quenching and extraction would be identical to those for the [U-¹³C]-Glucose experiment.

  • Sample Derivatization and GC-MS Analysis:

    • The derivatization and GC-MS analysis methods would also be the same. It would be important to confirm the retention time and fragmentation pattern of derivatized this compound and its downstream metabolites.

  • Data Analysis and Flux Calculation:

    • The metabolic network model used for flux estimation will need to be modified to include the D-lyxose isomerization and phosphorylation steps. The atom transitions for these reactions must be correctly defined to accurately simulate the propagation of the ¹³C label from this compound.

Conclusion and Recommendations

The choice between this compound and [U-13C]-Glucose for Metabolic Flux Analysis depends on the specific research question.

[U-13C]-Glucose remains the tracer of choice for a comprehensive, system-wide analysis of central carbon metabolism. Its ability to label a wide array of downstream metabolites provides a robust dataset for estimating fluxes through glycolysis, the PPP, and the TCA cycle.

This compound emerges as a specialized tool for researchers with a focused interest in the non-oxidative branch of the Pentose Phosphate Pathway. By introducing the ¹³C label directly into this part of the network, it offers the potential for a more precise determination of the fluxes catalyzed by transketolase and transaldolase, and for resolving the reversibility of these reactions. This could be particularly valuable in studies of nucleotide biosynthesis, redox homeostasis, and in understanding the metabolic reprogramming in diseases like cancer where the PPP is often dysregulated.

For drug development professionals, this compound could be a valuable tool for assessing the on-target effects of inhibitors designed to modulate the non-oxidative PPP.

Given the current lack of direct experimental data for this compound in mammalian MFA, initial studies should focus on characterizing its uptake and metabolism, and on validating its utility as a tracer in parallel with established methods using [U-13C]-Glucose. Such studies will be crucial in establishing this compound as a valuable addition to the MFA toolkit.

References

Safety Operating Guide

Proper Disposal of D-Lyxose-13C-2: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of D-Lyxose-13C-2, a stable, non-radioactive, isotopically labeled sugar.

Key Safety and Compliance Information

D-Lyxose, the parent compound of this compound, is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[][2] The introduction of the stable isotope ¹³C does not alter the chemical properties of the molecule in a way that would necessitate special handling beyond standard laboratory practices for non-hazardous materials.[][3] Therefore, the disposal procedures for this compound are analogous to those for unlabeled D-Lyxose and other non-hazardous chemical waste.

However, it is crucial to adhere to all local, state, and federal environmental regulations, as well as your institution's specific waste management protocols. Always consult your organization's Environmental Health & Safety (EH&S) department for definitive guidance.

Quantitative Data Summary

While this compound itself does not have specific quantitative disposal limits due to its non-hazardous nature, the following table summarizes the key physical and chemical properties relevant to its handling and disposal.

PropertyValueSource
Physical State Powder Solid[][2]
Appearance Off-white[][2]
Odor Odorless[][2]
Melting Point/Range 108 - 112 °C / 226.4 - 233.6 °F[][2]
Solubility Information not available
Hazard Classification Not a hazardous substance or mixture[][2][4]

Experimental Protocols: Disposal Methodology

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.

1. Waste Identification and Segregation:

  • Confirm that the waste contains only this compound and materials contaminated with it (e.g., weigh boats, gloves, paper towels).

  • Do not mix this compound waste with hazardous chemical waste, biological waste, or radioactive waste. Cross-contamination can create a "mixed waste" situation, which is often more complex and costly to dispose of.

2. Waste Collection and Containment:

  • Collect solid this compound waste in a designated, leak-proof container with a secure lid.

  • The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.

  • For solutions containing this compound, collect them in a sealed, leak-proof container. Ensure the container material is compatible with the solvent used.

  • Avoid overfilling containers; leave at least 10% headspace to allow for expansion.

3. Labeling:

  • Clearly label the waste container with the following information:

    • The words "Non-Hazardous Waste"

    • The full chemical name: "this compound"

    • Approximate quantity or concentration

    • The date accumulation started

    • Your name, department, and contact information

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

  • Ensure the storage area is away from incompatible materials.

  • Keep the container closed except when adding waste.

5. Disposal Request and Pickup:

  • Once the container is full or you have no further need to accumulate this waste, contact your institution's EH&S department or the designated waste management service.

  • Follow their specific procedures for requesting a waste pickup.

  • Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EH&S guidelines for non-hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

D_Lyxose_13C_2_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs EH&S / Waste Management Procedures start Start: this compound Waste Generated identify 1. Identify as Non-Hazardous Waste start->identify segregate 2. Segregate from Hazardous Waste identify->segregate collect 3. Collect in a Labeled, Sealed Container segregate->collect store 4. Store in Satellite Accumulation Area collect->store request_pickup 5. Request Waste Pickup via EH&S store->request_pickup end_lab Waste Awaiting Pickup request_pickup->end_lab pickup Waste Collected by Authorized Personnel end_lab->pickup transport Transport to Waste Facility pickup->transport final_disposal Final Disposal per Regulations transport->final_disposal end End: Compliant Disposal final_disposal->end

Caption: Disposal workflow for this compound from laboratory generation to final disposal.

References

Essential Safety and Operational Guidance for Handling D-Lyxose-13C-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides critical safety and logistical information for the handling of D-Lyxose-13C-2, a stable isotope-labeled sugar. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

While D-Lyxose is generally considered non-hazardous, and the Carbon-13 isotope is stable and non-radioactive, prudent laboratory practices dictate the use of appropriate personal protective equipment.[1][2][3][4] The primary hazards are potential eye, skin, and respiratory tract irritation from the powder form.[5]

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[5][6][7]To protect eyes from airborne dust particles.
Hand Protection Disposable nitrile gloves.[8] Inspect gloves for integrity before use.To prevent skin contact. Use proper glove removal technique to avoid contamination.[6]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or P1 dust mask is recommended if dust is generated.[6][9]To prevent inhalation of fine particles, especially when handling larger quantities or if ventilation is inadequate.

Experimental Protocols: Safe Handling and Disposal

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound, from receipt of the material to its final disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[9] D-Lyxose is hygroscopic (tends to absorb moisture from the air), so proper sealing is crucial to maintain product quality.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant safety information.

Handling and Use
  • Ventilation: Handle the compound in a well-ventilated area. Using a chemical fume hood is recommended, especially when transferring the solid, to minimize potential inhalation of dust.[5][10]

  • Dispensing: When weighing or transferring the powder, take care to avoid creating dust.[5][6][11] Use appropriate tools (e.g., a spatula) and handle the material gently.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[12] Avoid eating, drinking, or smoking in the laboratory area.[13]

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a dry spill, gently sweep or vacuum the material. Avoid actions that could make the dust airborne.[5] Place the collected material into a sealed container for disposal.[6]

  • Cleaning: Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

  • Disposal: Dispose of all contaminated cleaning materials as chemical waste.

Disposal Plan

Waste material containing this compound should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[10]

  • Waste Collection: Collect waste material, including any unused compound and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

  • Do Not Mix: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Consult Safety Officer: Contact your institution's Environmental Health and Safety (EHS) office or chemical safety officer for specific disposal procedures.

  • Environmental Precaution: Do not dispose of this compound down the drain or in the regular trash.[5]

Visual Workflow: Chemical Spill Response

The following diagram outlines the procedural flow for responding to a chemical spill in the laboratory.

G spill Chemical Spill Occurs assess Assess the Spill (Size and Hazard) spill->assess evacuate Evacuate Immediate Area assess->evacuate Large or Hazardous ppe Don Appropriate PPE assess->ppe Small and Manageable notify Notify Supervisor and Safety Officer evacuate->notify contain Contain the Spill ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate the Area and Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Document the Incident dispose->report

Caption: Workflow for a laboratory chemical spill response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.